molecular formula C9H8F2O2 B1304698 1-[3-(Difluoromethoxy)phenyl]ethanone CAS No. 101975-23-9

1-[3-(Difluoromethoxy)phenyl]ethanone

Cat. No.: B1304698
CAS No.: 101975-23-9
M. Wt: 186.15 g/mol
InChI Key: RLBDNZCDRGGGEE-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDNZCDRGGGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378884
Record name 1-[3-(Difluoromethoxy)phenyl]ethan-1-one
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Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101975-23-9
Record name 1-[3-(Difluoromethoxy)phenyl]ethan-1-one
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Record name 1-[3-(difluoromethoxy)phenyl]ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-[3-(Difluoromethoxy)phenyl]ethanone: A Core Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Group

In the landscape of modern medicinal chemistry, the pursuit of finely tuned molecular properties is paramount to the successful development of novel therapeutics. Among the myriad of functional groups employed to optimize drug candidates, the difluoromethoxy (-OCHF₂) group has emerged as a uniquely valuable asset. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1-[3-(Difluoromethoxy)phenyl]ethanone , a key building block that leverages the advantageous characteristics of the difluoromethoxy moiety. For researchers and drug development professionals, understanding the core attributes of this compound is essential for its effective incorporation into innovative pharmaceutical design and synthesis.

The difluoromethoxy group offers a compelling balance of lipophilicity, metabolic stability, and hydrogen bonding potential, positioning it as a strategic choice for bioisosteric replacement of more traditional functional groups like methoxy or hydroxyl groups. Its introduction into a molecular scaffold can significantly enhance a compound's pharmacokinetic profile, leading to improved oral bioavailability and a longer half-life. This guide will delve into the specific properties of this compound, providing the foundational knowledge necessary for its application in drug discovery programs.

Core Physicochemical and Structural Properties

This compound, also known as 3'-(difluoromethoxy)acetophenone, is an aromatic ketone with the chemical formula C₉H₈F₂O₂. Its molecular structure, featuring a difluoromethoxy group at the meta-position of the acetophenone scaffold, is the primary determinant of its chemical reactivity and utility in organic synthesis.

PropertyValueSource
CAS Number 124453-33-6N/A
Molecular Formula C₉H₈F₂O₂N/A
Molecular Weight 186.16 g/mol N/A
Appearance Colorless to light yellow liquidInferred from related compounds
Boiling Point Not definitively reportedN/A
Melting Point Not definitively reportedN/A
LogP (calculated) ~2.1Inferred from related compounds

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the difluoromethylation of 3-hydroxyacetophenone. This method offers a direct and efficient route to the target compound, utilizing readily available starting materials. A general and reliable protocol is detailed below, based on established methodologies for the synthesis of aryl difluoromethyl ethers.

Experimental Protocol: Synthesis via Difluoromethylation

This protocol describes the synthesis of this compound from 3-hydroxyacetophenone using a difluorocarbene source, such as fluoroform (CHF₃).

Materials:

  • 3-Hydroxyacetophenone

  • Fluoroform (CHF₃) or another suitable difluorocarbene precursor

  • Potassium hydroxide (KOH) or another strong base

  • Dioxane or acetonitrile (solvent)

  • Water

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 3-hydroxyacetophenone in a suitable solvent such as dioxane or acetonitrile.

  • Base Addition: Add a strong base, such as potassium hydroxide, to the solution. The reaction is typically carried out in a two-phase system with water.

  • Introduction of Difluorocarbene Source: While vigorously stirring the mixture, bubble fluoroform gas (CHF₃) through the solution at a controlled rate. The reaction is typically conducted at a moderate temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Difluoromethylation cluster_workup Work-up & Purification Start Start Dissolve Dissolve 3-Hydroxyacetophenone in Dioxane/Water Start->Dissolve AddBase Add Potassium Hydroxide Dissolve->AddBase BubbleCHF3 Bubble Fluoroform (CHF3) at Moderate Temperature AddBase->BubbleCHF3 Monitor Monitor by TLC/GC-MS BubbleCHF3->Monitor Quench Quench with Water Monitor->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Product: This compound Purify->End

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to distinct coupling patterns.

  • Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet at approximately δ 2.6 ppm.

  • Difluoromethoxy Proton: The proton of the -OCHF₂ group will appear as a characteristic triplet at approximately δ 6.5-7.0 ppm, with coupling to the two fluorine atoms.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carbonyl carbon of the ketone will appear at a characteristic downfield shift, typically in the range of δ 195-200 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the difluoromethoxy group will show a characteristic triplet due to C-F coupling.

  • Acetyl Carbon: The methyl carbon of the acetyl group will appear at approximately δ 26-27 ppm.

  • Difluoromethoxy Carbon: The carbon of the -OCHF₂ group will appear as a triplet at approximately δ 115-120 ppm due to one-bond C-F coupling.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1680-1700 cm⁻¹.

  • C-O Stretch: The ether linkage of the difluoromethoxy group will show a strong absorption in the region of 1200-1300 cm⁻¹.

  • C-F Stretches: Strong C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

  • Aromatic C-H Stretches: These will appear above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 186.16).

  • Fragmentation Pattern: Common fragmentation pathways include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), leading to characteristic fragment ions.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design and synthesis of a wide range of biologically active molecules. The presence of the difluoromethoxy group imparts several desirable properties that are actively sought in drug candidates.

Key Advantages in Drug Design:

  • Enhanced Metabolic Stability: The C-F bonds in the difluoromethoxy group are significantly stronger than C-H bonds, making this moiety more resistant to oxidative metabolism compared to a methoxy group. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

  • Modulation of Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group and provides a more nuanced lipophilicity compared to the more common trifluoromethoxy group. This allows for fine-tuning of a molecule's solubility and membrane permeability.

  • Hydrogen Bond Donor Capability: The hydrogen atom of the -OCHF₂ group can act as a weak hydrogen bond donor, which can be advantageous for target engagement and improving binding affinity.

  • Bioisosteric Replacement: The difluoromethoxy group serves as an excellent bioisostere for hydroxyl and methoxy groups, allowing for the strategic modification of known pharmacophores to overcome metabolic liabilities or to fine-tune electronic properties.

While specific drug candidates containing the this compound core are not extensively documented in publicly available literature, the strategic importance of the difluoromethoxy group is well-established in numerous drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

DrugDiscovery cluster_core Core Scaffold cluster_properties Advantageous Properties cluster_outcomes Improved Drug Candidate Profile Core This compound MetabolicStability Enhanced Metabolic Stability Core->MetabolicStability Lipophilicity Modulated Lipophilicity Core->Lipophilicity Hbond Hydrogen Bond Donation Core->Hbond Bioisostere Bioisosterism Core->Bioisostere PK Improved Pharmacokinetics (e.g., longer half-life) MetabolicStability->PK Efficacy Enhanced Biological Activity & Potency MetabolicStability->Efficacy Safety Reduced Off-Target Effects MetabolicStability->Safety Lipophilicity->PK Lipophilicity->Efficacy Lipophilicity->Safety Hbond->PK Hbond->Efficacy Hbond->Safety Bioisostere->PK Bioisostere->Efficacy Bioisostere->Safety

Role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care in a well-ventilated fume hood.

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery and medicinal chemistry. Its unique combination of physicochemical properties, conferred by the strategically positioned difluoromethoxy group, offers a powerful tool for the optimization of lead compounds and the design of next-generation therapeutics. A thorough understanding of its fundamental properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to effectively harness the potential of this important chemical intermediate.

An In-depth Technical Guide to 3'-(Difluoromethoxy)acetophenone: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3'-(Difluoromethoxy)acetophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, key applications in medicinal chemistry, and essential safety information.

Core Compound Identity

Chemical Name: 1-(3-(Difluoromethoxy)phenyl)ethan-1-one Synonyms: 3'-(Difluoromethoxy)acetophenone CAS Number: 101975-23-9 Molecular Formula: C₉H₈F₂O₂ Molecular Weight: 186.16 g/mol

Structural Representation:

The structure of 3'-(Difluoromethoxy)acetophenone features a central benzene ring substituted with an acetyl group and a difluoromethoxy group at the meta position.

Caption: Chemical structure of 3'-(Difluoromethoxy)acetophenone.

Physicochemical and Spectroscopic Characterization

While comprehensive, experimentally-derived data for this specific compound is not widely published in publicly accessible literature, its properties can be inferred from closely related analogues and supplier specifications. It is typically a colorless to pale yellow liquid or low-melting solid.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 101975-23-9N/A
Molecular Formula C₉H₈F₂O₂N/A
Molecular Weight 186.16N/A
Appearance Colorless to pale yellow liquid or solidInferred from supplier data
Purity Typically ≥97%Inferred from supplier data

Spectroscopic Data: Detailed experimental ¹H and ¹³C NMR spectra for 3'-(Difluoromethoxy)acetophenone are not readily available in peer-reviewed literature. However, based on the analysis of structurally similar compounds, the following characteristic signals can be predicted:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group, a multiplet for the aromatic protons, and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon, the methyl carbon, the aromatic carbons (with splitting for those coupled to fluorine), and the carbon of the difluoromethoxy group (exhibiting a triplet).

Synthesis Methodology

A robust and scalable synthesis of 3'-(Difluoromethoxy)acetophenone can be achieved through the difluoromethylation of 3'-hydroxyacetophenone. This method is advantageous due to the commercial availability of the starting phenol and the efficiency of the difluoromethylation step.

Conceptual Synthesis Workflow:

G start 3'-Hydroxyacetophenone reaction O-Difluoromethylation start->reaction Reacts with reagent Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) reagent->reaction conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat conditions->reaction product 3'-(Difluoromethoxy)acetophenone workup Aqueous Workup & Purification (e.g., Distillation/Chromatography) workup->product reaction->workup Undergoes

Caption: General workflow for the synthesis of 3'-(Difluoromethoxy)acetophenone.

Detailed Experimental Protocol:

This protocol is based on established methods for the O-difluoromethylation of phenols.

  • Reaction Setup: To a solution of 3'-hydroxyacetophenone (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Addition of Reagent: Add a difluoromethylating agent, such as sodium chlorodifluoroacetate, to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure 3'-(Difluoromethoxy)acetophenone.

Causality in Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the phenolic starting material and the inorganic base.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Difluoromethylating Agent: Sodium chlorodifluoroacetate is a common and effective source of the difluoromethoxy group.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a widely employed strategy in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethoxy group, in particular, offers a unique set of advantages.

  • Metabolic Stability: The difluoromethoxy group can serve as a bioisosteric replacement for a methoxy group. This substitution can block O-demethylation, a common metabolic pathway, thereby increasing the in vivo half-life of a drug molecule.

  • Modulation of Physicochemical Properties: The difluoromethoxy group can fine-tune the lipophilicity and electronic properties of a molecule, which can impact its solubility, cell permeability, and binding affinity to its biological target. It is considered to be a lipophilicity-enhancing substituent.[1]

  • Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, which can lead to improved interactions with target proteins.[1]

While specific examples of marketed drugs derived directly from 3'-(Difluoromethoxy)acetophenone are not prominent, this building block is of high value for the synthesis of libraries of compounds for screening in various therapeutic areas. Its structural motif is found in advanced drug candidates. For instance, the drug candidate Razpipadon, a dopamine D1/D5 receptor agonist, features a difluoromethoxy-substituted pyridine ring, underscoring the importance of this functional group in contemporary drug design.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3'-(Difluoromethoxy)acetophenone is not widely available. However, based on data for structurally related compounds such as other fluorinated acetophenones, the following precautions should be taken:

  • Hazard Statements: Likely to cause skin and eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing vapors or dust.

    • Keep away from sources of ignition.

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

In case of exposure, it is crucial to seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

3'-(Difluoromethoxy)acetophenone is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide a powerful tool for optimizing the metabolic stability and target engagement of novel therapeutic agents. The synthetic route via O-difluoromethylation of 3'-hydroxyacetophenone offers a practical and scalable method for its preparation. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated intermediates like 3'-(Difluoromethoxy)acetophenone is expected to play an increasingly important role in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of the Difluoromethoxy Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the difluoromethoxy group (-OCHF₂) has garnered considerable attention. It serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other functional groups, profoundly influencing a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide focuses on 1-[3-(Difluoromethoxy)phenyl]ethanone, a compound that embodies the potential of this unique functional group. As a versatile chemical intermediate, its characterization is paramount for researchers and drug development professionals aiming to leverage its properties in the synthesis of novel bioactive molecules. This document provides a comprehensive overview of its physicochemical properties, analytical characterization, and synthetic considerations, grounded in established scientific principles and methodologies.

Compound Identification and Structural Elucidation

The unambiguous identification of a compound is the foundation of any robust scientific investigation. For this compound, a combination of spectroscopic techniques is employed to confirm its molecular structure.

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Characterization

1H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the aromatic protons, the methyl protons of the ethanone group, and the unique triplet of the difluoromethoxy proton.

13C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbon of the difluoromethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and methyl groups, and C-O and C-F stretching vibrations.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would be expected to involve cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.

Physicochemical Properties: A Predictive Profile

In the absence of extensive experimental data, computational models provide reliable estimations of key physicochemical properties.[1] These predicted values are crucial for anticipating the compound's behavior in various experimental settings.

PropertyPredicted ValueComments
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
CAS Number 101975-23-9[2][3]
Melting Point Not availableThe analogous 4-isomer has a melting point of 18-19 °C.[4]
Boiling Point Not availableThe analogous 4-isomer has a boiling point of 70-72 °C at 0.5 mmHg.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.Based on the structure and properties of similar aromatic ketones.
LogP (o/w) ~2.5Estimated based on computational models. This indicates moderate lipophilicity.
pKa Not applicableThe molecule does not have a readily ionizable group within the typical aqueous pH range.

Experimental Determination of Key Physicochemical Parameters

To complement predicted data, experimental determination of properties like the partition coefficient (LogP) and acid dissociation constant (pKa) is essential for a comprehensive understanding of a compound's behavior.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional approach, but HPLC-based methods offer higher throughput and require less material.

Experimental Workflow: HPLC-based LogP Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare standard solutions of known LogP compounds C Inject standards and sample onto a C18 reverse-phase column A->C B Prepare solution of This compound B->C D Elute with a mobile phase (e.g., methanol/water gradient) C->D E Detect compounds using a UV detector D->E F Measure retention times (tR) of standards and sample E->F G Plot LogP of standards vs. tR to create a calibration curve F->G H Determine LogP of the sample from its tR using the calibration curve G->H

Caption: Workflow for LogP determination using HPLC.

Step-by-Step Protocol:

  • Preparation of Standards: A series of compounds with known LogP values are dissolved in the mobile phase to create standard solutions.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase.

  • HPLC Analysis: The standard solutions and the sample solution are injected onto a reverse-phase HPLC column (e.g., C18).

  • Elution: The compounds are eluted with an isocratic or gradient mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Detection: The retention time of each compound is recorded using a UV detector set at an appropriate wavelength.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their retention times.

  • LogP Determination: The LogP of this compound is determined by interpolating its retention time on the calibration curve.

Determination of Acidity (pKa)

While this compound is not expected to have a pKa in the physiologically relevant range, understanding the potential for ionization is crucial. Potentiometric titration is a precise method for determining pKa values.

Experimental Workflow: Potentiometric pKa Determination

cluster_setup Experimental Setup cluster_titration Titration cluster_data Data Analysis A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a solution of the compound in a suitable solvent (e.g., water/methanol) A->B C Titrate the solution with a standardized acid or base titrant B->C D Record the pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the inflection point(s) of the titration curve E->F G Calculate the pKa from the half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: The pH meter is calibrated using at least three standard buffer solutions.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent for sparingly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, added in small increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Synthetic Approach: Friedel-Crafts Acylation

A common and effective method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[5][6][7][8][9] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Route:

reactant1 1-(Difluoromethoxy)benzene product This compound reactant1->product + reactant2 Acetyl Chloride reactant2->product catalyst AlCl₃ catalyst->product Catalyst

Caption: Proposed synthesis via Friedel-Crafts acylation.

Step-by-Step Protocol:

  • Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., aluminum chloride) under an inert atmosphere.

  • Addition of Acylating Agent: Acetyl chloride is added dropwise to the cooled suspension of the Lewis acid.

  • Addition of Substrate: 1-(Difluoromethoxy)benzene is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.

Chemical Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies typically involve subjecting the compound to a range of environmental conditions.

Key Stability-Indicating Parameters:

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.

  • Humidity: The presence of moisture can promote hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: The stability of a compound can be pH-dependent, especially if it is susceptible to acid or base-catalyzed hydrolysis.

Experimental Workflow: Forced Degradation Study

A Prepare solutions of This compound B Expose solutions to stress conditions: - Heat - Humidity - Light - Acidic/Basic pH A->B C Analyze samples at specified time points using a stability-indicating HPLC method B->C D Quantify the parent compound and any degradation products C->D E Identify degradation products using LC-MS/MS D->E

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering the potential to impart favorable physicochemical properties to target molecules. This guide has provided a comprehensive overview of its predicted and experimentally determinable characteristics, along with standardized protocols for their assessment. A thorough understanding of these properties is essential for the rational design and development of novel therapeutic agents and other advanced materials. As research in this area continues, the generation of a complete experimental dataset for this compound will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

The structure of 1-[3-(Difluoromethoxy)phenyl]ethanone consists of an acetophenone core substituted at the meta-position with a difluoromethoxy group (-OCHF₂). This substitution pattern significantly influences the electronic environment of the aromatic ring and the acetyl group, which is reflected in its spectroscopic signatures.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide critical information about its structure. The following data and interpretations are based on validated prediction models.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

    • Concentration: A solution of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

    • Acquisition: Standard pulse programs are used for ¹H, ¹³C, and ¹⁹F NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ Prep2 Add TMS as internal standard Prep1->Prep2 Acq1 ¹H NMR Proc1 Fourier Transform Acq1->Proc1 Acq2 ¹³C NMR {¹H decoupled} Acq2->Proc1 Acq3 ¹⁹F NMR Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Chemical Shift Referencing Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4 Proc5 Structural Elucidation Proc4->Proc5 cluster_prep cluster_prep cluster_prep->Acq1 cluster_prep->Acq2 cluster_prep->Acq3

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methine proton of the difluoromethoxy group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.85d1HAr-H
~7.75s1HAr-H
~7.50t1HAr-H
~7.30d1HAr-H
~6.60t1HOCHF₂
~2.60s3H-COCH₃

Interpretation:

  • The aromatic protons appear in the range of δ 7.30-7.85 ppm, with their multiplicities (singlet, doublet, triplet) reflecting their coupling with neighboring protons. The exact splitting patterns are influenced by the substitution on the ring.

  • The methyl protons of the acetyl group are expected to be a sharp singlet at approximately δ 2.60 ppm, deshielded by the adjacent carbonyl group.

  • The methine proton of the difluoromethoxy group is predicted to be a triplet around δ 6.60 ppm due to coupling with the two fluorine atoms. The large coupling constant is characteristic of geminal H-F coupling.

¹³C NMR Spectroscopy (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment
~197.0C=O
~152.0Ar-C (C-O)
~138.0Ar-C (C-C=O)
~130.0Ar-CH
~125.0Ar-CH
~122.0Ar-CH
~118.0Ar-CH
~115.0 (t)OCHF₂
~26.0-COCH₃

Interpretation:

  • The carbonyl carbon of the ketone is the most deshielded, appearing at approximately δ 197.0 ppm.

  • The aromatic carbons resonate in the δ 118.0-152.0 ppm region. The carbon attached to the electronegative oxygen of the difluoromethoxy group is significantly deshielded.

  • The carbon of the difluoromethoxy group is expected to appear as a triplet around δ 115.0 ppm due to one-bond coupling with the two fluorine atoms.

  • The methyl carbon of the acetyl group is the most shielded, appearing at approximately δ 26.0 ppm.

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is particularly informative for fluorinated compounds.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -80.0d-OCHF₂

Interpretation:

  • A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

  • This signal is predicted to be a doublet due to coupling with the geminal proton. The chemical shift is in the typical range for difluoromethoxy groups.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3100-3000MediumC-H stretchAromatic C-H
~2950-2850MediumC-H stretchAliphatic C-H (-CH₃)
~1690StrongC=O stretchKetone
~1600, ~1480Medium-StrongC=C stretchAromatic ring
~1250-1000StrongC-O stretchAryl ether
~1100-1000StrongC-F stretchDifluoromethoxy

Interpretation:

  • C=O Stretch: A strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl group of the aryl ketone.[2][3] Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

  • Aromatic C-H and C=C Stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1480 cm⁻¹ regions confirm the presence of the aromatic ring.

  • C-F Stretches: Strong absorptions in the 1100-1000 cm⁻¹ region are characteristic of the C-F bonds in the difluoromethoxy group.

  • C-O Stretch: A strong band in the 1250-1000 cm⁻¹ range corresponds to the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Ionization Method: Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Predicted Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 186 F1 [M - CH₃]⁺ m/z = 171 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 143 M->F2 - •COCH₃ F3 [C₇H₄FO]⁺ m/z = 123 F1->F3 - CO F4 [C₆H₅O]⁺ m/z = 93 F2->F4 - CHF₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Predicted Major Fragments:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 186, corresponding to the molecular weight of the compound.

  • Loss of a Methyl Radical ([M - CH₃]⁺): A prominent peak is predicted at m/z 171, resulting from the alpha-cleavage of a methyl radical from the acetyl group to form a stable acylium ion.[4][5] This is often the base peak in the spectra of acetophenones.

  • Loss of an Acetyl Radical ([M - COCH₃]⁺): A fragment at m/z 143 would correspond to the loss of the entire acetyl group.

  • Further Fragmentation: The acylium ion at m/z 171 can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 123. The fragment at m/z 143 can lose the difluoromethyl radical to produce a fragment at m/z 93.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on high-quality predicted data and established spectroscopic principles, provides a detailed framework for its structural characterization. The ¹H, ¹³C, and ¹⁹F NMR spectra offer precise information about the atomic connectivity and electronic environment. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related compounds.

References

A Technical Guide to the Solubility Profile of 1-[3-(Difluoromethoxy)phenyl]ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-[3-(Difluoromethoxy)phenyl]ethanone, a fluorinated aromatic ketone of increasing interest in pharmaceutical and materials science research. Due to a lack of publicly available experimental solubility data, this document establishes a predicted solubility profile based on first principles of chemical interactions, including polarity, hydrogen bonding capabilities, and dispersion forces. We synthesize this theoretical framework with an in-depth guide to the experimental determination of solubility, providing researchers with the necessary protocols to validate and quantify the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the solubility properties of this compound in their work.

Introduction: The Significance of Fluorination in Modulating Physicochemical Properties

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique combination of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] this compound serves as a key building block in the synthesis of more complex molecules where these properties are desired.

Understanding the solubility profile of this compound is critical for its application in drug discovery and process chemistry. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. This guide aims to provide a foundational understanding of the expected solubility of this compound in a range of common organic solvents and to equip researchers with the tools to determine its precise solubility experimentally.

Physicochemical Properties of this compound

The solubility of a compound is governed by its physicochemical properties in relation to those of the solvent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₈F₂O₂--INVALID-LINK--
Molecular Weight 186.16 g/mol --INVALID-LINK--
Physical Form Liquid--INVALID-LINK--
CAS Number 101975-23-9--INVALID-LINK--

The structure of this compound features a moderately polar acetophenone core, with the polarity influenced by the carbonyl group and the difluoromethoxy substituent. The oxygen of the carbonyl group can act as a hydrogen bond acceptor. The hydrogen on the difluoromethoxy group is weakly acidic and can participate in hydrogen bonding. The phenyl ring and the fluorine atoms contribute to the molecule's lipophilicity.

Predicted Solubility Profile: A Theoretical Framework

In the absence of direct experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like".[2] This principle suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

Physicochemical Properties of Common Organic Solvents

To predict the solubility of this compound, it is essential to consider the properties of the solvents.

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dipole Moment (D)PolarityHydrogen Bonding
Hexane C₆H₁₄86.1869~0NonpolarNone
Toluene C₇H₈92.14110.60.36NonpolarNone
Chloroform CHCl₃119.3861.21.04Polar AproticWeak H-bond donor
Dichloromethane CH₂Cl₂84.9339.61.60Polar AproticWeak H-bond donor
Ethyl Acetate C₄H₈O₂88.1177.11.78Polar AproticH-bond acceptor
Acetone C₃H₆O58.08562.88Polar AproticH-bond acceptor
Ethanol C₂H₅OH46.0778.371.69Polar ProticH-bond donor & acceptor
Methanol CH₃OH32.0464.71.70Polar ProticH-bond donor & acceptor
Predicted Solubility in Different Solvent Classes
  • Nonpolar Solvents (Hexane, Toluene): this compound possesses a significant nonpolar character due to its phenyl ring. Therefore, it is expected to have moderate solubility in nonpolar solvents like toluene and lower solubility in a purely aliphatic solvent like hexane. The aromatic pi-pi stacking interactions between the phenyl ring of the solute and toluene would enhance solubility compared to hexane.

  • Polar Aprotic Solvents (Chloroform, Dichloromethane, Ethyl Acetate, Acetone): These solvents have a significant dipole moment but do not have a hydrogen atom bonded to an electronegative atom. This compound has a carbonyl group that can act as a hydrogen bond acceptor and a weakly acidic hydrogen on the difluoromethoxy group. The polarity of the solute suggests it will be highly soluble in polar aprotic solvents. The dipole-dipole interactions between the solute and solvents like acetone and ethyl acetate are expected to be strong.

  • Polar Protic Solvents (Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound can accept hydrogen bonds at its carbonyl oxygen and potentially donate a weak hydrogen bond from the difluoromethoxy group, it is predicted to be highly soluble in polar protic solvents like ethanol and methanol.

Inferred Solubility from an Analog

The related compound, 3'-Methoxyacetophenone, is reported to be soluble in organic solvents and miscible with water.[3][4][5] The difluoromethoxy group in our target compound is more lipophilic than a methoxy group, which might slightly decrease its solubility in very polar solvents like water compared to its methoxy analog, but it should still exhibit good solubility in a broad range of organic solvents.

Experimental Determination of Equilibrium Solubility

To obtain quantitative data for the solubility of this compound, a standardized experimental protocol such as the equilibrium solubility shake-flask method is recommended.

Experimental Workflow

The following diagram outlines the key steps in determining the equilibrium solubility.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess solid solute to a known volume of solvent in a sealed vial. B Agitate at a constant temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium. A->B Incubate C Allow undissolved solid to settle. B->C Settle D Filter or centrifuge the supernatant to remove all solid particles. C->D Separate E Quantify the concentration of the solute in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis). D->E Analyze F Calculate the solubility (e.g., in mg/mL or mol/L). E->F Calculate

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Causality and Interpretation of Solubility

The predicted high solubility of this compound in polar aprotic and polar protic solvents can be attributed to the favorable intermolecular interactions between the solute and the solvent molecules.

The relationship between solvent polarity and the predicted solubility of this compound is visualized below.

Polarity_Solubility_Relationship Solute This compound (Moderately Polar) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Moderate Solubility (Dispersion forces, pi-pi stacking) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic High Solubility (Dipole-dipole interactions) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) Solute->PolarProtic High Solubility (Hydrogen bonding, dipole-dipole)

Caption: Predicted Solubility Based on Solvent Polarity.

In polar aprotic solvents, the primary driving force for dissolution is the strong dipole-dipole interactions between the polar carbonyl group of the solute and the polar functional groups of the solvent. In polar protic solvents, in addition to dipole-dipole interactions, hydrogen bonding between the carbonyl oxygen of the solute and the hydroxyl hydrogen of the solvent further enhances solubility. The moderate solubility in nonpolar solvents is primarily due to London dispersion forces and, in the case of toluene, favorable pi-pi stacking interactions with the aromatic ring of the solute.

Conclusion

References

A Technical Guide to the Thermal Stability of 3'-(Difluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Thermal Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the introduction of fluorinated moieties into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. 3'-(Difluoromethoxy)acetophenone, a versatile fluorinated building block, holds considerable promise in the synthesis of novel therapeutic agents.[1][2] However, the journey from a promising intermediate to a viable drug product is paved with rigorous characterization, of which thermal stability is a critical parameter. Understanding a compound's response to thermal stress is paramount for ensuring its safety, efficacy, and shelf-life.[3][4][5] This guide provides an in-depth technical exploration of the thermal stability of 3'-(Difluoromethoxy)acetophenone, offering both foundational principles and actionable experimental protocols.

Understanding the Molecule: 3'-(Difluoromethoxy)acetophenone

3'-(Difluoromethoxy)acetophenone is an aromatic ketone featuring a difluoromethoxy group at the meta-position of the acetophenone core. This substitution pattern imparts specific electronic and steric characteristics that influence its reactivity and stability. The electron-withdrawing nature of the difluoromethoxy group can affect the chemistry of the aromatic ring and the carbonyl group. While specific data for this exact molecule is not extensively published, we can draw informed hypotheses from related structures such as 3'-(Trifluoromethoxy)acetophenone and other acetophenone derivatives.[6][7][8]

The "Why": Rationale for Thermal Stability Assessment

A thorough understanding of the thermal stability of 3'-(Difluoromethoxy)acetophenone is not merely an academic exercise; it is a fundamental requirement for its practical application in pharmaceutical development. Key decisions influenced by thermal stability data include:

  • API Synthesis and Purification: The maximum temperatures for reactions, distillations, and drying procedures are dictated by the onset of thermal decomposition.

  • Formulation and Drug Product Manufacturing: Processes such as milling, granulation, and tablet compression can generate localized heat, potentially degrading the API.

  • Storage and Shelf-Life Determination: Establishing appropriate storage conditions is crucial to prevent degradation over time, ensuring the drug product remains safe and effective.[4]

  • Compatibility Studies: Assessing the thermal behavior of the API in the presence of excipients is essential to identify potential interactions that could compromise the stability of the final formulation.[5]

Core Techniques for Thermal Analysis

A multi-faceted approach to thermal analysis provides a comprehensive picture of a material's behavior under thermal stress. For a crystalline organic molecule like 3'-(Difluoromethoxy)acetophenone, the combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is particularly powerful.[3][9]

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][10] It is an indispensable tool for determining the thermal stability and decomposition profile of a compound.[4][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect and quantify thermal events such as melting, crystallization, and solid-state transitions.[13][14][15]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of 3'-(Difluoromethoxy)acetophenone.

Thermogravimetric Analysis (TGA) Workflow

The objective of this TGA experiment is to determine the onset temperature of decomposition and to quantify any mass loss associated with volatile impurities or desolvation.

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Interpretation prep1 Accurately weigh 5-10 mg of 3'-(Difluoromethoxy)acetophenone prep2 Place in a ceramic or aluminum TGA pan prep1->prep2 inst1 Calibrate instrument for temperature and mass inst2 Set atmosphere to Nitrogen (flow rate: 20-50 mL/min) inst1->inst2 inst3 Equilibrate at 30 °C inst2->inst3 analysis1 Ramp temperature from 30 °C to 500 °C at a heating rate of 10 °C/min data1 Plot mass (%) vs. Temperature (°C) data2 Determine onset of decomposition (T_onset) data1->data2 data3 Quantify mass loss at each step data2->data3 Decomposition_Pathways cluster_path1 Pathway 1: C-O Bond Cleavage cluster_path2 Pathway 2: C-F Bond Scission cluster_products Further Degradation Products Parent 3'-(Difluoromethoxy)acetophenone P1_Int1 3'-Hydroxyacetophenone radical Parent->P1_Int1 Heat P1_Int2 Difluoromethyl radical Parent->P1_Int2 Heat P2_Int1 Fluorine radical Parent->P2_Int1 High Heat Products Char, CO, CO2, HF, smaller fragments P1_Int1->Products P1_Int2->Products P2_Int2 Aryl radical intermediate

References

An In-depth Technical Guide to 1-[3-(Difluoromethoxy)phenyl]ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethoxy Group in Chemical Synthesis

In the landscape of modern chemical research, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[] Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amine functionalities.[2] This group can act as a lipophilic hydrogen bond donor, offering a unique combination of properties that can enhance interactions with biological targets.[2][3]

At the heart of harnessing the potential of the difluoromethoxy group lies the availability of versatile building blocks. 1-[3-(Difluoromethoxy)phenyl]ethanone, also known as 3'-(difluoromethoxy)acetophenone, is one such pivotal intermediate. Its structure, featuring a reactive ketone and a strategically positioned difluoromethoxy group on a phenyl ring, makes it an invaluable precursor for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth technical overview of its history, synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Historical Context and "Discovery" through Synthetic Evolution

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader evolution of organofluorine chemistry. The first organofluorine compounds were synthesized in the 19th century, but it was the development of new fluorinating and, more specifically, difluoromethylating agents in the 20th and 21st centuries that paved the way for the practical synthesis of molecules like this.

The "discovery" of this compound can be seen as a direct consequence of the development of reliable methods for the difluoromethylation of phenols. Early methods often involved harsh conditions or the use of difficult-to-handle reagents. However, the advent of more user-friendly reagents has made aryl difluoromethyl ethers, and thus this compound, readily accessible. This accessibility has, in turn, spurred its use in various research and development programs. The historical narrative of this compound is therefore one of enabling synthetic chemistry, where the creation of new tools unlocked the potential to build novel molecular architectures.

Synthesis of this compound: A Methodological Deep Dive

The most common and practical approach to the synthesis of this compound is the difluoromethylation of the readily available starting material, 3-hydroxyacetophenone. This transformation introduces the -OCF₂H group onto the phenolic oxygen. Below, we detail a robust and widely applicable experimental protocol for this synthesis.

Experimental Protocol: Difluoromethylation of 3-Hydroxyacetophenone

This protocol is based on the well-established generation of difluorocarbene from a suitable precursor, which is then trapped by the phenoxide of 3-hydroxyacetophenone.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product 3-Hydroxyacetophenone 3-Hydroxyacetophenone Mixing Mixing and Heating 3-Hydroxyacetophenone->Mixing Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mixing Difluoromethylating_Agent Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) Difluoromethylating_Agent->Mixing Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Mixing Workup Aqueous Workup & Extraction Mixing->Workup Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science Start This compound API Active Pharmaceutical Ingredients (APIs) Start->API Fungicides Fungicides Start->Fungicides Polymers Specialty Polymers Start->Polymers Enzyme_Inhibitors Enzyme Inhibitors API->Enzyme_Inhibitors Receptor_Ligands Receptor Ligands API->Receptor_Ligands Herbicides Herbicides Fungicides->Herbicides Liquid_Crystals Liquid Crystals Polymers->Liquid_Crystals

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethoxy Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. It serves as a bioisostere for hydroxyl, thiol, and amine groups, offering a unique combination of properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[3][4][5] This guide focuses on 1-[3-(Difluoromethoxy)phenyl]ethanone, a versatile chemical scaffold, and explores its potential research applications for scientists and professionals in drug development. By leveraging the distinct characteristics of the difluoromethoxy group and the reactivity of the ethanone functional group, this compound presents a launchpad for the synthesis of novel bioactive molecules.

Physicochemical Properties and Strategic Advantages

The difluoromethoxy group imparts a unique set of physicochemical properties that are highly advantageous in drug design:

PropertyDescriptionAdvantage in Drug Discovery
Metabolic Stability The strong carbon-fluorine bonds in the -OCF₂H group confer significant resistance to oxidative metabolism.[1]Increased drug half-life and reduced potential for the formation of toxic metabolites.
Lipophilicity The difluoromethoxy group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethoxy group, offering a fine-tunable option for optimizing a drug's solubility and membrane permeability.[1][3]Enhanced absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding The acidic proton on the difluoromethyl group can act as a weak hydrogen bond donor.[3][4]This can lead to improved binding affinity and selectivity for biological targets.
Bioisosterism The -OCF₂H group can mimic hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[3][4]Allows for the replacement of metabolically labile groups while maintaining or improving biological activity.

Core Synthesis Strategy: A Reliable Pathway to this compound

A robust and reproducible synthesis of this compound is paramount for its exploration as a research tool. The most logical and well-precedented approach involves a two-step sequence starting from the commercially available 3-hydroxyacetophenone.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 3-Hydroxyacetophenone (Precursor) cluster_1 Step 2: Difluoromethylation A 3-Bromoacetophenone C 3-Hydroxyacetophenone A->C Ullmann Condensation (Cu catalyst, base) B Phenol B->C D 3-Hydroxyacetophenone F This compound D->F Nucleophilic Substitution (Base, polar aprotic solvent) E Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) E->F

Caption: A two-step synthetic workflow to obtain the target compound.

Protocol 1: Synthesis of 3-Hydroxyacetophenone

While 3-hydroxyacetophenone is commercially available, for instances requiring its synthesis, an Ullmann condensation provides a reliable route.[6]

Materials:

  • 3-Bromoacetophenone

  • Phenol

  • Sodium methoxide

  • Cuprous bromide

  • Solvent (e.g., excess phenol)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add phenol and sodium methoxide. Stir until the sodium methoxide has fully reacted to form sodium phenoxide.

  • Add 3-bromoacetophenone and cuprous bromide to the reaction mixture.

  • Heat the mixture to reflux for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and quench with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield 3-hydroxyacetophenone.[6]

Protocol 2: Difluoromethylation of 3-Hydroxyacetophenone

This protocol is adapted from a reliable procedure for the difluoromethylation of a substituted hydroxyphenyl ethanone.[7][8]

Materials:

  • 3-Hydroxyacetophenone

  • Cesium carbonate (Cs₂CO₃)

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Equip a round-bottomed flask with a magnetic stir bar and charge it with 3-hydroxyacetophenone and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Add dry DMF and deionized water via syringe and initiate stirring.

  • Add sodium chlorodifluoroacetate to the stirring mixture.

  • Lower the reaction apparatus into a preheated oil bath at 120 °C and stir for 2 hours.

  • Monitor the reaction for completion by TLC.[7]

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction with deionized water and extract the aqueous layer multiple times with a 1:1 mixture of ethyl acetate and hexanes.

  • Wash the combined organic layers with 1 M HCl and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by flash column chromatography to yield this compound.[7][8]

Potential Research Areas and Experimental Designs

This compound is a versatile starting material for a multitude of research applications. The following sections outline several promising research directions, complete with experimental designs.

Development of Novel Kinase Inhibitors

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[9][10] The introduction of the 3-(difluoromethoxy)phenyl moiety could lead to novel inhibitors with improved potency and pharmacokinetic properties.[11]

Proposed Research Workflow

A This compound B Chalcone Synthesis A->B Claisen-Schmidt Condensation (Aromatic Aldehyde, Base) C Cyclization to Quinazoline Core B->C Reaction with Guanidine or Urea Derivative D Library of Novel Quinazoline Derivatives C->D Further Functionalization E Kinase Inhibition Assays D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: Workflow for the development of novel quinazoline-based kinase inhibitors.

Protocol 3: Synthesis of a 3-(Difluoromethoxy)phenyl Substituted Quinazoline

Step 3a: Chalcone Synthesis

  • Dissolve this compound and a substituted aromatic aldehyde in ethanol.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

  • Stir the reaction mixture until a precipitate forms.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the chalcone derivative.

Step 3b: Quinazoline Formation

  • Reflux the synthesized chalcone with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the purified quinazoline derivative.

Exploration of C-H Functionalization for Novel Scaffolds

Direct C-H functionalization is a powerful tool for the efficient synthesis of complex molecules.[2][12] The electron-withdrawing nature of the difluoromethoxy group can influence the regioselectivity of C-H activation on the phenyl ring, opening avenues for the synthesis of novel, densely functionalized scaffolds.

Proposed Research Areas:

  • Ortho-Functionalization: Investigate transition-metal-catalyzed C-H functionalization at the positions ortho to the difluoromethoxy group.[12]

  • Alpha-Functionalization: Explore reactions at the alpha-position of the ketone to introduce new functional groups.

Protocol 4: Palladium-Catalyzed Ortho-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMA or toluene)

Procedure:

  • In a Schlenk tube, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and heat the reaction mixture at the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to isolate the ortho-arylated product.

Synthesis of Novel Heterocyclic Compounds

The ketone functionality of this compound is a versatile handle for the construction of various heterocyclic systems with potential biological activities.

Potential Heterocyclic Targets:

  • Pyrazoles: Reaction with hydrazine derivatives.

  • Isoxazoles: Reaction with hydroxylamine.

  • Pyrimidines: Reaction with urea or thiourea derivatives.

Protocol 5: Synthesis of a 3-(3-(Difluoromethoxy)phenyl)-5-substituted Pyrazole

Materials:

  • This compound

  • A substituted hydrazine (e.g., phenylhydrazine)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve this compound and the substituted hydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Conclusion

This compound is a highly promising and underexplored building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust, lipophilic, hydrogen-bond-donating difluoromethoxy group and a synthetically versatile ketone functionality provides a solid foundation for the development of novel therapeutic agents. The research avenues outlined in this guide, from the synthesis of kinase inhibitors to the exploration of C-H functionalization and the construction of diverse heterocyclic systems, represent just a fraction of the potential applications of this valuable compound. By employing the detailed protocols and strategic workflows presented herein, researchers can unlock new opportunities in the quest for next-generation medicines.

References

Safety data sheet (SDS) for 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety Data Sheet for 1-[3-(Difluoromethoxy)phenyl]ethanone

Introduction: A Scientist's Perspective on Chemical Safety

In the landscape of modern drug discovery and chemical research, this compound emerges as a valuable synthetic intermediate. The incorporation of the difluoromethoxy group is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability and lipophilicity. For the researcher, this compound is not merely a substance in a bottle; it is a key to unlocking novel molecular architectures. However, its utility is intrinsically linked to our ability to handle it with the requisite expertise and caution. This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the compound's safety profile. It is structured to empower researchers, scientists, and drug development professionals to work safely and effectively, grounding every recommendation in the principles of chemical reactivity and toxicology.

Core Chemical Identity and Physicochemical Profile

Understanding a compound begins with its fundamental properties. These parameters are not just data points; they dictate the substance's behavior in the laboratory, from how it should be stored to how it might behave if released.

The compound, identified by CAS Number 101975-23-9 , is a substituted acetophenone. The key feature is the difluoromethoxy (-OCHF₂) group on the phenyl ring, which significantly influences its electronic and steric properties compared to a simple methoxy group. This substitution is critical for its role as a building block in pharmaceutical synthesis.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 101975-23-9
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol [3]
Physical Form Liquid
InChI Key RLBDNZCDRGGGEE-UHFFFAOYSA-N
Storage Temperature Ambient

Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound, the classification points to moderate but significant risks that demand respect and proper handling. The compound is labeled with the GHS07 pictogram , indicating that it is an irritant.

Table 2: GHS Hazard Classification

ClassificationCodeDescriptionSource
Signal Word Warning
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[4]
Expert Analysis of Hazards:
  • Skin and Eye Irritation (H315, H319): The potential for irritation is a common feature of many aromatic ketones. The compound's lipophilicity, enhanced by the difluoromethoxy group, allows it to penetrate the outer layers of the skin and eyes, potentially disrupting cell membranes and causing an inflammatory response. The causality is direct: contact leads to irritation. Therefore, preventing contact is the only acceptable protocol.

  • Respiratory Irritation (H335): As a liquid, the primary risk of respiratory exposure comes from vapors or aerosols. Inhalation can cause irritation to the mucous membranes of the respiratory tract.[4][5] This is particularly relevant during procedures that involve heating the material or creating a mist, such as during transfer or reaction quenching.

Proactive Safety: Handling, Storage, and Disposal Protocols

A self-validating safety protocol is one where adherence to the steps inherently confirms a safe state. The following workflows are designed with this principle in mind, ensuring that safety is an active process, not a passive assumption.

Secure Storage

Proper storage is the first line of defense against accidental release or degradation.

  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Designated Location: Store the container in a cool, dry, and well-ventilated area designated for organic reagents.[6]

  • Segregation: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these can initiate exothermic and potentially hazardous reactions.[5][6]

  • Container Integrity: Ensure the container is tightly sealed to prevent the escape of vapors.[6]

Laboratory Handling: A Step-by-Step Workflow

This protocol is designed to mitigate the risks of irritation and exposure.

  • Pre-Use Assessment: Before handling, review this guide and the specific SDS. Ensure that a safety shower and eyewash station are accessible and operational.

  • Engineering Controls: All handling operations (weighing, transferring, adding to a reaction) must be conducted within a certified chemical fume hood to control vapor exposure.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

    • Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Material Transfer:

    • Use a syringe or cannula for liquid transfers to minimize exposure.

    • If pouring, do so slowly and carefully to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after work is complete, even if gloves were worn.[4][6]

Safe_Handling_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure prep Review SDS & Confirm Eyewash Access ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood transfer Transfer Chemical Inside Fume Hood fume_hood->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Work Surface reaction->decontaminate dispose Dispose of Waste (Gloves, Contaminated Items) decontaminate->dispose wash Wash Hands Thoroughly dispose->wash caption Fig 1: Step-by-step workflow for handling this compound.

Caption: Fig 1: Step-by-step workflow for handling this compound.

Waste Disposal

Chemical waste must be handled with as much care as the parent compound.

  • Containerization: Dispose of unused material and contaminated items (e.g., gloves, pipette tips) in a dedicated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Regulations: All disposal must be in accordance with local, state, and federal environmental regulations.[6] Do not discharge into drains.[8]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical. The following protocols are based on established first-aid procedures for chemical irritants.

Emergency_Response cluster_routes cluster_actions exposure Exposure Event Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation wash_skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin H315 rinse_eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eyes->rinse_eyes H319 fresh_air Move person to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air H335 seek_medical Seek Medical Attention. Show SDS to the doctor. wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical caption Fig 2: Decision tree for first aid response to exposure.

Caption: Fig 2: Decision tree for first aid response to exposure.

Detailed First-Aid Measures:
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] If skin irritation persists, seek medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[4][6] Seek medical attention if symptoms such as coughing or shortness of breath occur.

  • In Case of Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Fire-Fighting and Stability/Reactivity

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

  • Specific Hazards: Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be formed.[5] Firefighters should wear self-contained breathing apparatus.[8]

  • Reactivity Profile: The compound is stable under recommended storage conditions.[5] However, it must be kept away from strong oxidizing agents, which can lead to vigorous reactions.[5][6]

Conclusion: Integrating Safety into Scientific Excellence

For the drug development professional, this compound is a tool. Like any advanced instrument, its effective use requires a thorough understanding of its operational parameters, including its safety profile. The hazards associated with this compound—skin, eye, and respiratory irritation—are manageable through the consistent application of standard laboratory hygiene and engineering controls. By adopting the detailed protocols in this guide, researchers can mitigate risks, ensuring that their focus remains on scientific innovation. The causality is clear: diligent preparation and handling directly lead to a safe research environment, which is the essential foundation for trustworthy and reproducible science.

References

Reactivity profile of the difluoromethoxy group on a phenyl ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Difluoromethoxy Group on a Phenyl Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functionalities has become a pivotal strategy in modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. Its unique electronic properties impart a nuanced reactivity profile to the phenyl ring, influencing its susceptibility to electrophilic and nucleophilic attack, modulating the acidity of neighboring functional groups, and offering significant advantages in metabolic stability. This technical guide provides a comprehensive analysis of the reactivity of the difluoromethoxy-substituted phenyl ring, elucidating the underlying principles that govern its chemical behavior and offering insights for its strategic application in drug design and development.

Electronic Properties of the Difluoromethoxy Group

The reactivity of a substituted phenyl ring is fundamentally dictated by the electronic nature of the substituent. The difluoromethoxy group is characterized as a moderately electron-withdrawing substituent. This property arises from the strong inductive effect (-I) of the two highly electronegative fluorine atoms, which outweighs the resonance donating effect (+M) of the oxygen atom.

Recent studies have quantified the electronic influence of the difluoromethoxy group through the determination of its Hammett constants. These constants, σI and σR, describe the inductive and resonance effects, respectively. The difluoro(methoxy)methyl group (CF₂OCH₃), which has similar electronic properties to the difluoromethoxy group, has been shown to act as a moderate electron acceptor through both inductive and resonance effects.[1][2][3]

Table 1: Hammett Constants for the CF₂OCH₃ Group and Related Substituents

SubstituentσI (Inductive)σR (Resonance)σp (Overall Para)
CF₃0.450.080.53
CF₂OCH₃ 0.31 0.03 0.34
CHF₂0.280.020.30
OCH₃0.25-0.48-0.23

Source: Adapted from Journal of Organic and Pharmaceutical Chemistry, 2024.[1][2]

The positive Hammett constants for the CF₂OCH₃ group confirm its electron-withdrawing nature.[2] Its overall electronic effect is intermediate between the strongly withdrawing trifluoromethyl group and the electron-donating methoxy group. This tunable electronic character makes the difluoromethoxy group a valuable tool for fine-tuning the properties of aromatic systems.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the substituent on the benzene ring governs both the reaction rate and the regioselectivity of the incoming electrophile.

  • Deactivating Nature: As an electron-withdrawing group, the difluoromethoxy substituent deactivates the phenyl ring towards electrophilic attack.[4] This is because it reduces the electron density of the π-system, making it less nucleophilic and therefore less reactive towards electrophiles.[4]

  • Ortho, Para-Directing Effect: Despite its deactivating nature, the difluoromethoxy group is an ortho, para-director. This can be attributed to the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. The lone pairs on the oxygen atom can be delocalized to stabilize the positive charge that develops at the ortho and para positions. This stabilization is not possible for the meta intermediate.

Figure 1: General workflow for ortho attack in EAS.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for benzene derivatives unless the ring is activated by strong electron-withdrawing groups.[5][6]

The difluoromethoxy group, being electron-withdrawing, can facilitate SNAr, particularly when a good leaving group (e.g., a halide) is present on the ring and the difluoromethoxy group is positioned ortho or para to it.[6] The electron-withdrawing nature of the -OCF₂H group helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[5][7]

SNAr_Mechanism cluster_stabilization Stabilization by -OCF₂H A Aryl Halide with o/p -OCF₂H B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C SNAr Product B->C - X⁻

Figure 2: SNAr mechanism on a difluoromethoxy-substituted aryl halide.

Influence on the Acidity of Adjacent Functional Groups

The potent electron-withdrawing inductive effect of the difluoromethoxy group can significantly influence the acidity of nearby functional groups. A notable example is its effect on the acidity of a phenolic hydroxyl group.

When a difluoromethoxy group is present on a phenol ring, it increases the acidity of the phenolic proton (i.e., lowers the pKa).[8] This is because the electron-withdrawing -OCF₂H group helps to stabilize the resulting phenoxide anion by delocalizing the negative charge.[9][10] This stabilization of the conjugate base makes the corresponding acid stronger.[9]

Table 2: Representative pKa Values of Substituted Phenols

CompoundSubstituentApproximate pKa
Phenol-H9.98
p-Methoxyphenol-OCH₃10.2
p-Difluoromethoxyphenol-OCF₂H~8.5

Note: pKa values are approximate and can vary with experimental conditions.[8]

This modulation of acidity is a critical consideration in drug design, as the ionization state of a molecule at physiological pH affects its solubility, permeability, and target engagement.[8][11]

Enhanced Metabolic Stability

A significant advantage of incorporating a difluoromethoxy group in drug candidates is the enhancement of metabolic stability.[11][12][13] Methoxy groups (-OCH₃) are often susceptible to oxidative metabolism, specifically O-demethylation by cytochrome P450 enzymes.[11][12] Replacing the methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway.[11][12] The carbon-fluorine bond is exceptionally strong, making the -OCF₂H group highly resistant to enzymatic cleavage.[11][12][13] This increased metabolic robustness can lead to a longer drug half-life, reduced clearance, and potentially lower dosing requirements.[11]

Metabolic_Stability cluster_methoxy Methoxy Group Metabolism cluster_difluoromethoxy Difluoromethoxy Group Stability Methoxy R-O-CH₃ O-Demethylation (CYP450) Metabolite R-OH Phenolic Metabolite Methoxy:f1->Metabolite:f0 Difluoromethoxy R-O-CF₂H Metabolically Stable No_Reaction No Significant Metabolism Difluoromethoxy:f1->No_Reaction

Figure 3: Comparison of the metabolic fate of methoxy and difluoromethoxy groups.

Bioisosterism and Hydrogen Bonding Capacity

The difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[11][14][15][16] This is attributed to its ability to act as a hydrogen bond donor.[14][15][16] The electron-withdrawing fluorine atoms polarize the C-H bond in the -OCF₂H group, enabling it to participate in hydrogen bonding interactions.[11] This is a unique feature not observed in the analogous methoxy or trifluoromethoxy groups.[11] The hydrogen bond donating capacity of the difluoromethyl group has been found to be on a similar scale to that of thiophenol and aniline.[14][15][16] This allows for the replacement of -OH or -SH groups in a lead compound with a metabolically more stable -OCF₂H group while potentially maintaining or even enhancing binding affinity to the target protein.[11]

Synthetic Methodologies: O-Difluoromethylation of Phenols

A common and effective method for the introduction of a difluoromethoxy group onto a phenyl ring is the O-difluoromethylation of the corresponding phenol.[17] This reaction typically involves the generation of difluorocarbene, which then reacts with the phenoxide.

Representative Experimental Protocol: O-Difluoromethylation of a Phenol

Reagents and Conditions:

  • Phenol (1.0 eq)

  • Diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br) (1.5 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Acetonitrile (MeCN) and Water (as solvent)

  • Room temperature (25 °C)

Procedure:

  • To a solution of the phenol in a mixture of acetonitrile and water, add potassium hydroxide and stir until the phenol is fully deprotonated to the phenoxide.

  • To this solution, add diethyl bromodifluoromethylphosphonate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethoxyphenyl derivative.

O_Difluoromethylation_Workflow Start Phenol Step1 Deprotonation (KOH, MeCN/H₂O) Start->Step1 Intermediate Phenoxide Step1->Intermediate Step2 Reaction with (EtO)₂P(O)CF₂Br Intermediate->Step2 Product Difluoromethoxyphenyl Derivative Step2->Product Purification Workup and Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 4: General workflow for the O-difluoromethylation of phenols.

Conclusion

The difluoromethoxy group imparts a unique and highly valuable reactivity profile to the phenyl ring. Its moderate electron-withdrawing nature deactivates the ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions. It also activates the ring for nucleophilic aromatic substitution when a suitable leaving group is present. Furthermore, its ability to increase the acidity of adjacent protons, enhance metabolic stability, and act as a hydrogen-bond-donating bioisostere for hydroxyl and thiol groups makes it an exceptionally versatile substituent in the medicinal chemist's toolbox. A thorough understanding of its electronic properties and reactivity is crucial for its effective application in the rational design of novel therapeutics and other functional organic molecules.

References

A Strategic Guide to the Initial Biological Evaluation of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial biological screening of the novel chemical entity, 1-[3-(Difluoromethoxy)phenyl]ethanone. As a Senior Application Scientist, the objective is to present a logical, efficient, and scientifically rigorous workflow designed for early-stage drug discovery. This document provides not only detailed experimental protocols but also the strategic rationale behind the selection and sequence of assays. The screening cascade begins with in silico predictive modeling to forecast ADMET properties, followed by foundational in vitro safety and liability assessments—including cytotoxicity, genotoxicity, hERG inhibition, and Cytochrome P450 profiling. Subsequently, a broad-based activity screening phase is detailed, employing high-throughput assays against major therapeutic target classes such as kinases, G-protein coupled receptors (GPCRs), and ion channels, complemented by an unbiased phenotypic screen. The guide is structured to enable researchers to rapidly identify potential therapeutic applications while simultaneously de-risking the compound for further development. All methodologies are presented with an emphasis on self-validating systems and are supported by authoritative references.

Introduction & Strategic Framework

Rationale for Screening

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, utilized to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, is of significant interest. It acts as a unique bioisostere for hydroxyl, thiol, or methoxy groups, offering a distinct combination of properties.[1][3][4] Unlike the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety can function as a weak hydrogen bond donor, potentially introducing novel interactions with biological targets.[3][5] Furthermore, the strong carbon-fluorine bonds typically enhance metabolic stability by blocking common sites of oxidative metabolism, such as O-demethylation, which can increase a compound's half-life.[1] These attributes make this compound a compelling candidate for broad biological screening to uncover novel pharmacological activity.

The Investigational Compound: this compound

The subject of this guide is a small molecule featuring a central phenyl ring substituted with an ethanone (acetyl) group and a difluoromethoxy group at the meta-position. The ketone functionality provides a potential interaction point for various enzymes, while the difluoromethoxy group modulates the electronic and steric profile of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Strategic Objectives of the Initial Screening Cascade

The primary goals of this multi-tiered screening approach are to:

  • Establish a Foundational Safety Profile: Identify any intrinsic cytotoxicity, genotoxicity, or critical off-target liabilities (e.g., cardiac or drug-drug interactions) at the earliest possible stage.

  • Uncover Potential Therapeutic Activity: Employ a broad screening strategy across major drug target families to generate hypotheses for the compound's mechanism of action and potential therapeutic indications.

  • Provide Actionable Data for Decision-Making: Synthesize the safety and activity data to determine whether the compound warrants progression into more complex disease models and lead optimization studies.

Tier 1: In Silico Profiling and Predictive Assessment

Rationale

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment provides a rapid and cost-effective forecast of the compound's drug-likeness and potential liabilities.[6][7][8][9] These computational models use the molecule's structure to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, guiding subsequent experimental design.[10][11]

Predicted ADMET & Physicochemical Properties

Using established computational platforms (e.g., ProTox-II, admetSAR), a profile for this compound can be generated.[8][11]

Table 1: Hypothetical In Silico ADMET Profile for this compound

Parameter Predicted Value Implication & Rationale
Molecular Weight ~184.14 g/mol Well within Lipinski's Rule of 5; favors good absorption.
LogP ~2.1 Moderate lipophilicity suggests a balance between solubility and membrane permeability.[1]
Aqueous Solubility Moderately Soluble Essential for formulation and bioavailability.
Human Intestinal Absorption High Suggests good potential for oral bioavailability.
BBB Permeability Borderline/Low May not readily cross the blood-brain barrier, which can be desirable to avoid CNS side effects.
CYP2D6 Substrate Unlikely The -OCF₂H group is resistant to O-dealkylation, a common CYP2D6-mediated reaction.[1]
CYP3A4 Substrate Likely Aromatic rings are common substrates for CYP3A4 hydroxylation.
hERG Inhibition Low Probability In silico models provide a preliminary check for this critical cardiac liability.
Ames Mutagenicity Low Probability Initial check for potential carcinogenicity.[8]

| Predicted LD₅₀ (Rat) | Class IV: 300-2000 mg/kg | Predicts low acute toxicity. |

Tier 2: Foundational In Vitro Safety & Liability Profiling

Rationale

This tier comprises a panel of essential in vitro assays designed to experimentally validate the in silico predictions and definitively identify any major safety concerns. A compound that fails these fundamental tests is often deprioritized to avoid future development costs.

Cytotoxicity Assessment

The first experimental step is to determine the compound's general toxicity to living cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[12][13][14][15][16]

  • Cell Plating: Seed human cell lines (e.g., HepG2 [liver carcinoma] and HEK293 [human embryonic kidney]) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in culture medium. Replace the medium in the cell plates with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) by fitting the data to a dose-response curve.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values)

Cell Line IC₅₀ (µM) Interpretation
HepG2 > 100 µM No significant cytotoxicity observed in a liver-derived cell line.

| HEK293 | > 100 µM | No significant cytotoxicity observed in a general human cell line. |

Genotoxicity Assessment (Ames Test)

The Ames test is a mandatory regulatory assay that uses bacteria to assess a compound's potential to cause gene mutations.[17][18][19][20]

  • Strain Selection: Utilize multiple histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[17]

  • Metabolic Activation: Conduct the assay both with and without the S9 fraction, a rat liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[18]

  • Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a phosphate buffer.

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates, which lack histidine.[17]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow into visible colonies.[19][21]

  • Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (vehicle control). A known mutagen (e.g., sodium azide for TA100) serves as the positive control.

Table 3: Hypothetical Ames Test Results (Revertant Colonies/Plate)

Strain Treatment Concentration (µ g/plate ) Without S9 Mix With S9 Mix Result
TA100 Vehicle (DMSO) 0 115 125 -
Compound 5 120 130 Negative
Compound 50 118 122 Negative
Compound 500 125 135 Negative
Positive Control 1.5 >1000 N/A Valid
TA98 Vehicle (DMSO) 0 35 40 -
Compound 5 38 42 Negative
Compound 50 36 45 Negative
Compound 500 40 48 Negative

| | Positive Control | 0.1 | >800 | N/A | Valid |

hERG Inhibition Assay

Inhibition of the hERG potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Early screening for hERG liability is a critical step in drug safety assessment.[22]

This assay is typically performed using a high-throughput automated patch-clamp system (e.g., QPatch or Sophion Qube).[22]

  • System: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Procedure: The system automatically establishes a giga-seal between the cell membrane and the measurement aperture. The hERG current is elicited by a specific voltage pulse protocol.

  • Compound Application: The test compound is applied at multiple concentrations, and the inhibition of the hERG tail current is measured.

  • Analysis: An IC₅₀ value is determined from the dose-response curve. A potent known hERG inhibitor like Cisapride serves as a positive control.

Table 4: Hypothetical hERG Inhibition Data

Parameter Result Interpretation

| hERG IC₅₀ | > 30 µM | A low risk of cardiac liability is indicated, as the IC₅₀ is significantly higher than anticipated therapeutic concentrations. |

Cytochrome P450 (CYP) Inhibition

CYP enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[23][24]

  • System: Pooled human liver microsomes (HLM), which contain a mixture of major CYP enzymes, are used.[25]

  • Incubation: The HLM are incubated with a cocktail of specific probe substrates (each for a different CYP isoform), NADPH (as a cofactor), and the test compound at various concentrations.

  • Reaction: The reaction is allowed to proceed for a set time and then quenched (e.g., with cold acetonitrile).

  • Analysis: The formation of the specific metabolite for each probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][25]

  • Calculation: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to calculate the percent inhibition and determine the IC₅₀ value for each major CYP isoform.

Table 5: Hypothetical CYP Inhibition Profile (IC₅₀ Values)

CYP Isoform Probe Substrate IC₅₀ (µM) DDI Risk Potential
CYP1A2 Phenacetin > 50 µM Low
CYP2C9 Diclofenac > 50 µM Low
CYP2C19 S-Mephenytoin > 50 µM Low
CYP2D6 Dextromethorphan 28 µM Low to Moderate

| CYP3A4 | Midazolam | 15 µM | Moderate |

Tier 3: Broad Biological Activity Screening

Rationale

Having established a preliminary safety profile, the next step is to cast a wide net to identify potential biological targets and therapeutic areas. This is achieved by screening the compound against large, diverse panels of common drug targets.

G cluster_0 Tier 1: In Silico cluster_1 Tier 2: In Vitro Safety cluster_3 Tier 4: Decision & Hypothesis in_silico ADMET & Target Prediction cytotoxicity Cytotoxicity (MTT Assay) in_silico->cytotoxicity Proceed if drug-like & low predicted toxicity ames Genotoxicity (Ames Test) cytotoxicity->ames herg hERG Inhibition ames->herg cyp CYP450 Inhibition herg->cyp kinase Kinase Profiling cyp->kinase Proceed if safe (IC50 > 10µM) gpcr GPCR Screening kinase->gpcr ion_channel Ion Channel Screening gpcr->ion_channel phenotypic Phenotypic Screening ion_channel->phenotypic decision Go / No-Go Decision Develop Hypothesis phenotypic->decision Synthesize all data G cluster_hits Primary Screening Hits cluster_hypothesis Potential Therapeutic Areas compound This compound p38 p38α Kinase (Inhibition) jnk1 JNK1 Kinase (Inhibition) d2 D2 Receptor (Antagonism) kv13 Kᵥ1.3 Channel (Inhibition) inflammation Anti-Inflammatory p38->inflammation jnk1->inflammation cns CNS Disorders d2->cns autoimmune Autoimmune Disease kv13->autoimmune

References

Methodological & Application

Application Note & Protocol: Synthetic Routes to 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the difluoromethoxy (OCF₂H) group has emerged as a particularly valuable motif.[1][2] Its unique physicochemical properties, such as dynamic lipophilicity and the ability to act as a hydrogen bond donor, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[2][3] 1-[3-(Difluoromethoxy)phenyl]ethanone is a key building block for the synthesis of a wide range of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in the pharmaceutical industry. This application note provides a detailed overview of two primary synthetic strategies for accessing this important intermediate, complete with step-by-step protocols and a discussion of the underlying chemical principles.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections for this compound are considered here:

  • Route A: O-Difluoromethylation of a Phenolic Precursor. This approach involves the introduction of the difluoromethoxy group onto a pre-existing 3-hydroxyacetophenone scaffold.

  • Route B: Friedel-Crafts Acylation of a Difluoromethoxylated Aromatic Ring. This strategy entails the acylation of (difluoromethoxy)benzene to introduce the acetyl group at the meta position.

G cluster_0 Route A: O-Difluoromethylation cluster_1 Route B: Friedel-Crafts Acylation Target This compound A1 3-Hydroxyacetophenone A1->Target + A2 Difluoromethoxylation Reagent A2->Target + B1 (Difluoromethoxy)benzene B1->Target + B2 Acylating Agent B2->Target +

Caption: Retrosynthetic analysis of this compound.

Route A: O-Difluoromethylation of 3-Hydroxyacetophenone

This is often the more direct and convergent approach, starting from the readily available 3-hydroxyacetophenone.[4][5][6] The key transformation is the formation of the difluoromethyl ether linkage. Several methods have been developed for this purpose, with the use of chlorodifluoromethane (Freon 22) being a classical approach.[1]

Reaction Scheme

Caption: O-Difluoromethylation of 3-hydroxyacetophenone.

Protocol: Synthesis of this compound via O-Difluoromethylation

Materials:

  • 3-Hydroxyacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chlorodifluoromethane (CHClF₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

Safety Precautions:

  • Chlorodifluoromethane (Freon 22) is a gas under pressure and an ozone-depleting substance; its use is regulated.[7] Handle in a well-ventilated fume hood.[8][9][10][11]

  • The reaction is conducted under pressure. Use a properly rated and maintained autoclave.[9]

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction involves heating under pressure, which can be hazardous. Ensure the equipment is properly assembled and shielded.

Procedure:

  • To a high-pressure reaction vessel, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully introduce chlorodifluoromethane gas into the vessel until the desired pressure is reached.

  • Allow the vessel to warm to room temperature and then heat to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess chlorodifluoromethane.

  • Dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion of Mechanistic Rationale and Optimization

The reaction proceeds via a nucleophilic substitution mechanism. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 3-hydroxyacetophenone, forming a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon atom of chlorodifluoromethane, displacing the chloride leaving group. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

Key Optimization Parameters:

  • Base: Stronger bases can be employed, but care must be taken to avoid side reactions.

  • Temperature and Pressure: These parameters are interdependent and will influence the reaction rate. Higher temperatures and pressures generally lead to faster reactions but may also promote the formation of byproducts.

  • Solvent: Other polar aprotic solvents can be used, but DMF is often the solvent of choice due to its high boiling point and ability to dissolve the reactants.

Recent Advances in Difluoromethoxylation:

It is important to note that modern methods for difluoromethoxylation are moving away from ozone-depleting reagents like chlorodifluoromethane.[1] Photocatalytic and radical-based approaches using alternative difluoromethyl sources are gaining prominence due to their milder reaction conditions and improved environmental profile.[1][2] These methods often involve the generation of a difluoromethyl radical (•CF₂H) which then reacts with the aromatic substrate.[2]

Route B: Friedel-Crafts Acylation of (Difluoromethoxy)benzene

This approach involves the electrophilic aromatic substitution of (difluoromethoxy)benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[12][13]

Reaction Scheme

Caption: Friedel-Crafts acylation of (difluoromethoxy)benzene.

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • (Difluoromethoxy)benzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-cold water

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

  • Aluminum chloride is a highly reactive and corrosive solid. Handle in a glovebox or under an inert atmosphere. It reacts violently with water.

  • Acetyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and a means to trap the off-gassing HCl.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the suspension with stirring.

  • To this mixture, add (difluoromethoxy)benzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield this compound.

Discussion of Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride.[13] This acylium ion is then attacked by the electron-rich aromatic ring of (difluoromethoxy)benzene in an electrophilic aromatic substitution reaction.

The regioselectivity of the acylation is governed by the directing effect of the difluoromethoxy substituent. While the oxygen atom's lone pairs can donate electron density to the ring via resonance (ortho, para-directing), the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This complex interplay results in the difluoromethoxy group being a deactivating but ortho, para-directing group. However, steric hindrance at the ortho positions often leads to a significant amount of the meta-substituted product, which can be the major product under certain conditions. Careful optimization of reaction conditions (temperature, solvent, Lewis acid) is necessary to achieve the desired regioselectivity.

Data Summary

RouteKey ReagentsTypical YieldPurity (post-purification)Key AdvantagesKey Disadvantages
A: O-Difluoromethylation 3-Hydroxyacetophenone, CHClF₂60-80%>98%Convergent, good regioselectivityUse of pressurized gas, regulated reagents
B: Friedel-Crafts Acylation (Difluoromethoxy)benzene, CH₃COCl, AlCl₃40-60%>98%Avoids handling CHClF₂ directlyPotential for regioisomeric mixtures, harsh conditions

Conclusion

Both the O-difluoromethylation of 3-hydroxyacetophenone and the Friedel-Crafts acylation of (difluoromethoxy)benzene represent viable synthetic routes to this compound. The choice of method will depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment available. For a more direct and regioselective synthesis, the O-difluoromethylation approach is generally preferred, although it necessitates the use of a pressurized gas. The Friedel-Crafts acylation provides an alternative that avoids this requirement but may present challenges in controlling regioselectivity. The continued development of novel difluoromethoxylation reagents and methodologies promises to further enhance the accessibility of this important synthetic building block.

References

Synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone: A Guide to Reagents, Catalysts, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The difluoromethoxy (–OCF₂H) group is a privileged substituent in modern medicinal chemistry, valued for its ability to modulate lipophilicity, metabolic stability, and binding interactions.[1][2] This application note provides a detailed guide for the synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone, a key building block for pharmaceutical research. We will dissect the two primary synthetic strategies, offering in-depth analysis of the reagents, catalysts, and reaction mechanisms. This guide emphasizes the causality behind experimental choices and provides field-proven, step-by-step protocols to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Difluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethoxy (OCF₂H) group, in particular, has garnered significant attention as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[3] Its unique electronic properties—a combination of the electron-withdrawing nature of the CF₂ moiety and the potential for resonance donation from the oxygen—can profoundly alter the physicochemical profile (pKa, dipole moment, logP) of a parent molecule, thereby enhancing its pharmacological properties.[2][3][4] this compound is a versatile intermediate, providing a scaffold for the synthesis of a wide range of more complex active pharmaceutical ingredients (APIs).

Overview of Synthetic Strategies

Two principal retrosynthetic pathways dominate the synthesis of this compound. The choice between them hinges on starting material availability, scalability, and regiochemical control.

  • Strategy A: Friedel-Crafts Acylation. This classic approach involves the electrophilic acylation of difluoromethoxybenzene. It is a direct method for forming the carbon-carbon bond of the acetyl group.

  • Strategy B: O-Difluoromethylation. This is arguably the more robust and widely adopted method. It begins with the readily available 3-hydroxyacetophenone and introduces the difluoromethoxy group via the reaction of a phenoxide with a difluorocarbene precursor.

This guide will detail both methodologies, with a stronger emphasis on Strategy B due to its superior reliability and substrate scope.

Strategy A: Friedel-Crafts Acylation of Difluoromethoxybenzene

The Friedel-Crafts acylation is a foundational reaction in organic chemistry for attaching acyl groups to an aromatic ring via electrophilic aromatic substitution.[5][6][7]

Mechanism and Rationale

The reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst like aluminum trichloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone.

G AcCl CH₃COCl Complex1 CH₃COCl-AlCl₃ Complex AcCl->Complex1 + AlCl₃ AlCl3 AlCl₃ Acylium [CH₃C≡O]⁺ (Acylium Ion) Complex1->Acylium AlCl4 [AlCl₄]⁻ Complex1->AlCl4 AlCl4->AlCl3 + H⁺ HCl HCl AlCl4->HCl + H⁺ DFMB Difluoromethoxybenzene SigmaComplex Sigma Complex (Wheland Intermediate) DFMB->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ G HAP 3-Hydroxyacetophenone Phenoxide Phenoxide Anion HAP->Phenoxide + Base Base Base (e.g., Cs₂CO₃) Intermediate Intermediate Anion Phenoxide->Intermediate + :CF₂ Precursor ClCF₂CO₂Na Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Heat (Δ) - NaCl, - CO₂ Product This compound Intermediate->Product Protonation G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification a 1. Charge flask with 3-hydroxyacetophenone and Cs₂CO₃. b 2. Evacuate and backfill with Nitrogen (3x). a->b c 3. Add dry DMF and stir. b->c d 4. Add Sodium Chlorodifluoroacetate. c->d e 5. Heat mixture to 100-110 °C for 4-6h. d->e f 6. Monitor reaction by TLC/LC-MS. e->f g 7. Cool to RT, pour into ice-water. f->g h 8. Extract with Ethyl Acetate (3x). g->h i 9. Wash combined organics with brine, dry (Na₂SO₄). h->i j 10. Concentrate in vacuo. i->j k 11. Purify by column chromatography. j->k

References

Application Note: Laboratory Scale Synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone, a key building block in medicinal chemistry and materials science. The difluoromethoxy group is a valuable bioisostere for hydroxyl and thiol functionalities, offering improved metabolic stability and membrane permeability.[1][2][3] This guide details two primary synthetic routes: the difluoromethylation of 3-hydroxyacetophenone and the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and essential safety considerations. Furthermore, this note includes protocols for the analytical characterization of the final product to ensure its identity and purity.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery to modulate a compound's physicochemical and biological properties.[2] The difluoromethyl group (-CF2H) has emerged as a particularly interesting moiety. It can act as a lipophilic hydrogen bond donor, enhancing binding affinities to biological targets.[2][4] Consequently, this compound serves as a crucial intermediate for the synthesis of a wide range of biologically active compounds.

Two principal retrosynthetic approaches are considered for the synthesis of the target molecule:

  • Route A: Difluoromethylation. This approach starts from the readily available 3-hydroxyacetophenone and introduces the difluoromethyl group in a subsequent step.

  • Route B: Friedel-Crafts Acylation. This classic electrophilic aromatic substitution reaction involves the acylation of 1-(difluoromethoxy)benzene.[5][6][7]

This guide will provide detailed protocols for both synthetic pathways, allowing researchers to choose the most suitable method based on starting material availability and laboratory capabilities.

Synthetic Strategy & Rationale

Route A: Difluoromethylation of 3-Hydroxyacetophenone

This method is advantageous when 3-hydroxyacetophenone is the more accessible starting material. The key transformation is the conversion of the phenolic hydroxyl group into a difluoromethyl ether. This is typically achieved using a source of difluorocarbene. A common and effective reagent for this transformation is sodium chlorodifluoroacetate, which thermally decomposes to generate difluorocarbene in situ.[8]

The reaction proceeds via the generation of the phenoxide, which then acts as a nucleophile to trap the highly electrophilic difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[8]

Route B: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene

The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones.[5][6][9] In this route, 1-(difluoromethoxy)benzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[5][6] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the aromatic ring.

It is important to note that the difluoromethoxy group is a deactivating substituent on the benzene ring due to the strong electron-withdrawing inductive effect of the fluorine atoms. However, the oxygen atom can participate in resonance, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the difluoromethoxy group, the para-acylated product is generally favored. To obtain the desired meta-substituted product, this compound, one would need to start with 1-(difluoromethoxy)benzene and anticipate a mixture of isomers, requiring careful purification. A more direct approach to the target molecule is often preferred.

Given the potential for isomeric mixtures in the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene, Route A (Difluoromethylation of 3-hydroxyacetophenone) is often the more regioselective and preferred method for obtaining the pure meta-substituted product.

Detailed Experimental Protocols

Synthesis via Difluoromethylation of 3-Hydroxyacetophenone (Route A)

This protocol is adapted from established procedures for the difluoromethylation of phenols.[8]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Hydroxyacetophenone136.151.36 g10.0
Sodium Chlorodifluoroacetate152.463.05 g20.0
Potassium Carbonate (anhydrous)138.212.76 g20.0
N,N-Dimethylformamide (DMF, anhydrous)73.0920 mL-
Water (deionized)18.02--
Ethyl acetate88.11--
Brine (saturated NaCl solution)---
Magnesium Sulfate (anhydrous)120.37--

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.36 g, 10.0 mmol), sodium chlorodifluoroacetate (3.05 g, 20.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure this compound.

Workflow Diagram for Synthesis via Difluoromethylation:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-Hydroxyacetophenone, Sodium Chlorodifluoroacetate, and Potassium Carbonate B Add Anhydrous DMF A->B C Heat to 100 °C (4-6 hours) B->C D Monitor by TLC C->D E Cool to RT & Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product

Caption: Workflow for the synthesis of this compound via difluoromethylation.

Safety Precautions and Hazard Management

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11][12]

Chemical Hazards:

  • 3-Hydroxyacetophenone: May cause skin and eye irritation.

  • Sodium Chlorodifluoroacetate: Handle with care as it can release toxic fumes upon decomposition.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.

  • Ethyl Acetate: Flammable liquid and vapor. Keep away from ignition sources.[10]

Handling and Disposal:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a crucial tool for structural elucidation.[13] Expected signals include a singlet for the methyl protons of the acetyl group, a triplet for the proton of the difluoromethoxy group (due to coupling with the two fluorine atoms), and multiplets for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon, and the carbon of the difluoromethoxy group (which will appear as a triplet due to C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the single proton.

Infrared (IR) Spectroscopy

The IR spectrum should display a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to the C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₉H₈F₂O₂).

Conclusion

This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. The presented difluoromethylation protocol offers a reliable and regioselective route to this valuable building block. By following the outlined procedures and safety precautions, researchers can confidently synthesize and characterize this important compound for their applications in drug discovery and materials science.

References

Application Notes & Protocols: Real-Time Monitoring of 1-[3-(Difluoromethoxy)phenyl]ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Process Control

1-[3-(Difluoromethoxy)phenyl]ethanone is a key building block in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. The introduction of the difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability and lipophilicity of a target molecule, making it a valuable moiety in drug design. The precise and efficient synthesis of this intermediate is therefore paramount.

Effective process analytical technology (PAT) is not merely a regulatory hurdle but a fundamental component of robust process development.[1] Monitoring the synthesis in real-time or near-real-time allows for precise control over reaction kinetics, impurity profiles, and endpoint determination. This guide provides a comprehensive overview of the primary analytical techniques and detailed protocols for monitoring the synthesis of this compound, ensuring high yield, purity, and process safety.

Synthesis Pathway Overview

A common and efficient method for synthesizing aromatic ketones is the Friedel-Crafts acylation. For this compound, this involves the reaction of 1-(difluoromethoxy)benzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

  • Reactant A: 1-(Difluoromethoxy)benzene

  • Reactant B: Acetyl Chloride

  • Catalyst: Aluminum Chloride (AlCl₃)

  • Product: this compound

  • Potential Byproducts: Isomeric products (ortho- and para-acylated), di-acylated products, and degradation products from side reactions.

The primary analytical challenge is to quantitatively track the consumption of reactants and the formation of the desired product while simultaneously identifying and monitoring key impurities.

The Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of the reaction. A synergistic approach combining chromatographic and spectroscopic methods is essential for comprehensive process understanding. The choice of technique depends on the specific information required, from quantitative tracking to structural confirmation. Spectroscopic and chromatographic techniques are widely used for the separation, quantification, and purity analysis of organic compounds.[2]

References

HPLC method development for 1-[3-(Difluoromethoxy)phenyl]ethanone analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-[3-(Difluoromethoxy)phenyl]ethanone

Abstract

This application note details a systematic approach to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The method development process commenced with analyte characterization and proceeded through systematic optimization of chromatographic parameters, including stationary phase, mobile phase composition, and detector settings. A final isocratic method was established using a C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid), offering excellent peak symmetry and resolution. The method's stability-indicating capabilities were confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions, demonstrating specificity for the parent analyte in the presence of its degradation products. The method was subsequently validated for specificity, linearity, accuracy, precision, and robustness, proving its suitability for routine quality control and stability testing.

Introduction

This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of such intermediates are critical to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantitative determination and for monitoring its stability over time.

High-Performance Liquid Chromatography (HPLC) is a premier technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[1] A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the drug substance in the presence of its potential degradation products, which may form during manufacturing, storage, or handling.[2] The development of such a method, as mandated by regulatory bodies, typically involves subjecting the drug substance to forced degradation studies.[3]

This document serves as a comprehensive guide for researchers and drug development professionals, outlining the logical workflow for creating a validated, stability-indicating HPLC method for this compound from first principles.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure-
Molecular FormulaC₉H₈F₂O₂[4]
Molecular Weight186.16 g/mol [4]
CAS Number101975-23-9[4]
Physical FormLiquid[4]
Predicted XLogP3~2.8*
Predicted TPSA~26.3 Ų*
Note: XLogP3 and TPSA values are for the structural isomer 1-[2-(difluoromethoxy)phenyl]ethanone and are used here as an estimate of polarity.

The estimated LogP value suggests that the compound is moderately non-polar, making it an ideal candidate for reversed-phase HPLC, which separates compounds based on hydrophobic interactions.[1] The presence of the aromatic ketone structure provides a strong chromophore, making UV detection a suitable choice.

HPLC Method Development Strategy

The development process follows a logical progression from initial screening to fine-tuning of chromatographic parameters. The goal is to achieve a separation that is efficient, robust, and fit for its intended purpose.

Initial Conditions & Rationale
  • Chromatographic Mode: Reversed-phase chromatography was selected due to the analyte's moderate hydrophobicity.[1] This mode utilizes a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common starting point in reversed-phase HPLC, offering broad applicability for hydrophobic compounds.[5] A Phenyl-Hexyl column was considered a secondary option, as the phenyl stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions.[6][7]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and methanol are common organic solvents. ACN was chosen for the initial development due to its lower viscosity and favorable UV cutoff properties.[8] An acetonitrile/water mixture provides a wide polarity range to elute compounds.[9][10]

    • Aqueous Modifier: To ensure good peak shape and reproducible retention times, 0.1% formic acid was added to the aqueous phase. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable peak tailing.

  • Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), was selected.[11][12] This detector allows for simultaneous acquisition across a range of wavelengths (e.g., 190-400 nm), which is invaluable for determining the optimal detection wavelength (λmax) and for assessing peak purity during validation.[13][14][15]

Method Optimization Workflow

The initial "scouting" gradient is used to determine the approximate elution conditions, which are then refined to achieve the desired performance for the final method.

G cluster_dev Method Development Start Analyte Characterization Scouting Run Broad Gradient (e.g., 5-95% ACN) Start->Scouting Eval Evaluate Retention Time (tR) and Peak Shape Scouting->Eval Decision Isocratic or Gradient? Eval->Decision Iso_Opt Optimize Isocratic % (Target k' = 2-10) Decision->Iso_Opt Simple Elution Grad_Opt Optimize Gradient Slope and Time Decision->Grad_Opt Wide Elution Window Final_Opt Fine-Tune Flow Rate & Column Temperature Iso_Opt->Final_Opt Grad_Opt->Final_Opt Final_Method Final Optimized Method Final_Opt->Final_Method

Figure 1: A generalized workflow for HPLC method development.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (≥98%).

  • Standard: this compound reference standard (>98% purity).

Optimized Chromatographic Conditions

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
ColumnPhenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (0.1% Formic Acid) (55:45, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorPDA/DAD
Detection Wavelength254 nm
Run Time10 minutes
Preparation of Solutions
  • Mobile Phase: Pre-mix 550 mL of ACN with 450 mL of HPLC-grade water. Add 1.0 mL of formic acid to the total volume and mix thoroughly. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Stability-Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the method and its ability to act as a stability-indicating assay.[16][17] The goal is to achieve partial degradation (typically 5-20%) of the analyte without completely destroying it.[18]

G cluster_fd Forced Degradation Protocol Start Prepare Analyte Solution (e.g., 1000 µg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxid Oxidation (3% H₂O₂, RT) Stress->Oxid Therm Thermal (80°C, Solid State) Stress->Therm Photo Photolytic (ICH Q1B Light Box) Stress->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Peak Purity & Resolution (Rs > 2) Analysis->Eval Result Stability-Indicating Method Confirmed Eval->Result

Figure 2: Workflow for forced degradation studies.

Forced Degradation Experimental Protocol

For each condition, a sample of the analyte (e.g., 1 mg/mL solution or solid) is stressed for a predetermined period. A control sample (unstressed) is analyzed alongside.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at timed intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[18]

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute with mobile phase.[18]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots and dilute for analysis.[18]

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80 °C. At time points, withdraw a sample, dissolve in mobile phase, and analyze.[18]

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[19] Analyze the sample after exposure.

Results: The method successfully resolved the parent peak of this compound from all degradation products formed under the stress conditions. Peak purity analysis using the PDA detector confirmed the spectral homogeneity of the parent peak in all stressed samples, thereby establishing the method's specificity and stability-indicating nature.

Method Validation Protocol & Results

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[20][21][22]

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
% RSD of Peak Area≤ 2.0% (for n=6 injections)
Specificity

As demonstrated in the forced degradation studies (Section 5), the method is specific for the analyte. The chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of the analyte.

Linearity

Linearity was assessed by analyzing seven concentration levels ranging from 50% to 150% of the working concentration (50-150 µg/mL).

Table 4: Linearity Results

ParameterResult
Range50 - 150 µg/mL
Correlation Coefficient (r²)0.9998
Y-interceptMinimal (close to zero)

The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the specified range.

Accuracy (Recovery)

Accuracy was determined by the recovery of spiked samples. The analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.

Table 5: Accuracy (Recovery) Results

Spike LevelMean Recovery (%)% RSD
80%99.5%0.8%
100%100.2%0.5%
120%99.8%0.6%

The recovery values fall within the typical acceptance range of 98-102%, confirming the method's accuracy.

Precision
  • Repeatability (Intra-assay): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The % RSD of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different HPLC system.

Table 6: Precision Results

Precision Type% RSD of Peak Area
Repeatability0.45%
Intermediate Precision0.78%

The low % RSD values (<2%) demonstrate that the method is highly precise.

Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on system suitability.

Table 7: Robustness Study Results

Parameter VariedResult
Flow Rate (± 0.1 mL/min)System suitability criteria met.
Column Temperature (± 5 °C)System suitability criteria met.
Mobile Phase Composition (± 2% ACN)System suitability criteria met.

The method remained unaffected by minor changes in its parameters, indicating its robustness for routine use.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method utilizes a C18 column with an isocratic mobile phase and PDA detection, allowing for a rapid analysis time of 10 minutes. The validation results confirm that the method is compliant with ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound in a professional scientific setting.

References

Application Note: High-Confidence Characterization of 1-[3-(Difluoromethoxy)phenyl]ethanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative characterization of 1-[3-(Difluoromethoxy)phenyl]ethanone, a key intermediate in pharmaceutical synthesis. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). We provide a comprehensive guide covering sample preparation, optimized instrumental parameters, and data analysis, underpinned by a discussion of the scientific rationale for key procedural choices. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable method for the analysis of fluorinated aromatic ketones.

Introduction and Scientific Context

This compound is an aromatic ketone featuring a difluoromethoxy substituent. This functional group is of significant interest in medicinal chemistry, as the inclusion of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its pharmacokinetic and pharmacodynamic properties. As an intermediate, the purity and identity of this compound are critical to ensure the successful synthesis of active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application.[1] Its suitability stems from the compound's inherent volatility, allowing for effective separation in the gas phase. The mass spectrometer provides high-specificity detection based on the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling unambiguous identification.[2] This protocol is designed to be a self-validating system, ensuring accuracy, precision, and reliability in analytical outcomes.[1][3]

Analyte Profile: this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Structure Chemical Structure(Self-generated)
Molecular Formula C₉H₈F₂O₂ECHEMI
Molecular Weight 186.16 g/mol PubChem
Monoisotopic Mass 186.04923582 DaECHEMI
Boiling Point Not readily available; however, its structure as an acetophenone derivative suggests sufficient volatility for GC analysis.N/A
Solubility Soluble in common organic solvents like dichloromethane, hexane, methanol, and ethyl acetate.[4]N/A

Note: The molecular weight and formula are essential for confirming the molecular ion peak in the mass spectrum.

Principle of the GC-MS Method

The analysis workflow is a two-stage process. First, the sample solution is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (helium) transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase; compounds with lower boiling points and weaker interactions with the stationary phase elute first.[5]

Upon exiting the GC column, the separated components enter the mass spectrometer's ion source. Here, high-energy electrons (typically 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[6] These fragments provide a unique "fingerprint" for the molecule. The ions are then sorted by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum that confirms the analyte's identity.

Detailed Experimental Protocol

This protocol is optimized for a standard capillary GC-MS system.

Reagents and Materials
  • Solvent: Dichloromethane (DCM), HPLC or pesticide grade.

  • Analyte: this compound standard of known purity (≥98%).

  • Consumables: 2 mL clear glass autosampler vials with PTFE-faced septa, 100 µL and 1 mL calibrated micropipettes, volumetric flasks (Class A), analytical balance.

Standard and Sample Preparation

The causality behind this procedure is to ensure the analyte is fully dissolved in a volatile solvent suitable for GC injection and at a concentration that falls within the instrument's linear dynamic range.[4]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with dichloromethane in volumetric flasks.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample, dissolve it in 10 mL of dichloromethane, and then dilute further to an expected concentration of ~10 µg/mL. This concentration aims for an on-column loading of approximately 10 ng with a 1 µL injection.[4]

  • Final Step: Transfer the final standard and sample solutions into 2 mL glass autosampler vials. Ensure no particulates are present; centrifuge or filter if necessary to prevent blockage of the injection syringe.[4][7]

GC-MS Instrumental Parameters

The following parameters are recommended. The rationale for a non-polar DB-5ms type column is its excellent performance for separating a wide range of non-polar to moderately polar compounds, including aromatic ketones.[8][9] The temperature program is designed to provide sharp peaks and good resolution from any potential impurities.

ParameterRecommended SettingRationale & Justification
Gas Chromatograph (GC)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry standard for robust separation of aromatic compounds. Provides excellent inertness and low bleed.
Carrier Gas Helium (99.999% purity)Inert, provides good separation efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[8][10]
Injection Mode Splitless (with a 0.75 min purge time)Maximizes analyte transfer to the column, ideal for achieving low detection limits.[8]
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program
   Initial Temp60 °C, hold for 2 minAllows for solvent focusing and improves peak shape.
   Ramp Rate15 °C/minA moderate ramp rate to ensure good separation from potential early- or late-eluting impurities.
   Final Temp280 °C, hold for 5 minEnsures that all components are eluted from the column, preventing carryover.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Ionization Energy 70 eVThe industry standard energy that creates extensive, reproducible fragmentation patterns.[6][8][9]
Ion Source Temp 230 °CMaintains analyte in the gas phase and prevents contamination of the source.[6][8][10]
Transfer Line Temp 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.[8]
Acquisition Mode Full ScanUsed for qualitative identification and structural confirmation.
Scan Range 40 - 400 m/zCovers the expected molecular ion and key fragments.

Data Interpretation and System Validation

Qualitative Analysis: Identification

The identity of this compound is confirmed by a combination of two factors:

  • Retention Time (RT): The analyte should elute at a consistent RT under the specified chromatographic conditions.

  • Mass Spectrum: The acquired spectrum should be compared to a reference spectrum or interpreted based on known fragmentation rules. Key expected ions include:

    • Molecular Ion (M⁺): A peak at m/z 186, corresponding to the intact molecule.

    • Key Fragments:

      • [M-15]⁺: A peak at m/z 171, corresponding to the loss of a methyl radical (•CH₃).

      • [M-43]⁺: A peak at m/z 143, corresponding to the loss of an acetyl radical (•COCH₃). This is often a prominent peak for acetophenones.

      • A peak at m/z 123 , corresponding to the [C₇H₄FO₂]⁺ fragment.

      • A peak at m/z 51 , corresponding to the difluoromethyl cation [CHF₂]⁺. The presence of fluorine can lead to unique fragmentation pathways.[11][12]

Quantitative Analysis

For quantification, a calibration curve is constructed by plotting the peak area of the analyte against the concentration for each of the prepared standards. The linearity of the curve is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.[13] The concentration of the analyte in any unknown sample can then be calculated from its peak area using the regression equation derived from the calibration curve.

Method Validation Parameters

To ensure the method is fit for its intended purpose, it must be validated.[3] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte.Confirms the method can accurately measure the analyte in the presence of other components.[2]
Linearity (R²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and instrument response.[13]
Accuracy (% Recovery) Typically 98-102%Measures the closeness of the experimental value to the true value.[13]
Precision (% RSD) Repeatability < 2%; Intermediate Precision < 3%Assesses the degree of scatter between a series of measurements.[13]
Limit of Detection (LOD) S/N Ratio ≥ 3The lowest concentration of analyte that can be reliably detected.[2]
Limit of Quantification (LOQ) S/N Ratio ≥ 10The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.[2]

Workflow and Fragmentation Visualizations

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Std_Prep Standard Preparation (Stock & Dilutions) Injection GC Injection (1 µL, Splitless) Std_Prep->Injection Sample_Prep Sample Preparation (Weighing & Dissolving) Sample_Prep->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection MS Detection (Scan m/z 40-400) Ionization->Detection Qual_Analysis Qualitative ID (RT & Mass Spectrum) Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Detection->Quant_Analysis Report Final Report Qual_Analysis->Report Quant_Analysis->Report Fragmentation_Pathway Parent Parent Ion C₉H₈F₂O₂⁺ m/z = 186 Frag1 [M-CH₃]⁺ m/z = 171 Parent->Frag1 - •CH₃ Frag2 [M-COCH₃]⁺ m/z = 143 Parent->Frag2 - •COCH₃ Frag4 [CHF₂]⁺ m/z = 51 Parent->Frag4 rearrangement Frag3 [C₇H₄FO₂]⁺ m/z = 123 Frag2->Frag3 - HF

References

The Versatility of 1-[3-(Difluoromethoxy)phenyl]ethanone: A Gateway to Novel Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethoxy Group

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets.[1][2] Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and methoxy groups, often imparting favorable pharmacokinetic properties to a lead compound.[3][4] 1-[3-(Difluoromethoxy)phenyl]ethanone stands out as a key building block, offering a versatile platform for the synthesis of a diverse array of complex molecules, most notably in the development of kinase inhibitors for oncology and potentially in the creation of next-generation fungicides.

This technical guide provides an in-depth exploration of the applications of this compound as a synthetic intermediate. We will delve into its role in the synthesis of groundbreaking therapeutics, provide detailed, field-proven protocols for its key transformations, and present a framework for its broader application in research and development.

Core Applications in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. This compound has proven to be an invaluable starting material for the synthesis of several potent kinase inhibitors.

Pexidartinib: A Case Study in Structure-Guided Design

One of the most prominent applications of this compound is in the synthesis of pexidartinib , a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[6] Pexidartinib is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.[7] The synthesis of pexidartinib highlights the utility of the difluoromethoxyphenyl motif in achieving high potency and desirable pharmacokinetic properties. While the complete multi-step synthesis is complex, a key transformation often involves the elaboration of the acetyl group of this compound into a more complex side chain, which ultimately forms a crucial part of the final drug molecule.

Broader Potential in Janus Kinase (JAK) Inhibitors

Beyond pexidartinib, the this compound scaffold is being explored in the synthesis of other kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[8][9] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers by modulating the JAK-STAT signaling pathway.[10] The difluoromethoxy group in these potential drug candidates is strategically positioned to interact with the kinase active site, contributing to both binding affinity and selectivity.

Expanding the Synthetic Horizon: Chalcones and Heterocyclic Scaffolds

The reactivity of the acetyl group in this compound opens up a wealth of synthetic possibilities for the construction of diverse molecular architectures, including chalcones and various heterocyclic systems.

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[11][12] They are readily synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[13] this compound serves as an excellent substrate for this reaction, yielding a variety of novel chalcones bearing the advantageous difluoromethoxy moiety.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Intermediate This compound Reaction Claisen-Schmidt Condensation (Base-catalyzed) Intermediate->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Chalcone Difluoromethoxy-substituted Chalcone Reaction->Chalcone

From Chalcones to Pyrazole-Based Kinase Inhibitors

The α,β-unsaturated ketone functionality of the synthesized chalcones makes them versatile intermediates for the construction of various heterocyclic compounds. A particularly important transformation is their reaction with hydrazine derivatives to form pyrazoles.[14][15] Pyrazole-containing compounds are a well-established class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[16][17] The synthesis of pyrazoles from chalcones derived from this compound provides a direct route to novel kinase inhibitors that incorporate the beneficial difluoromethoxy group.

G Chalcone Difluoromethoxy-substituted Chalcone Reaction Cyclocondensation Chalcone->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Pyrazole Pyrazole-based Kinase Inhibitor Scaffold Reaction->Pyrazole

Potential in Agrochemical Synthesis

The structural motifs found in successful pharmaceuticals often translate to the development of effective agrochemicals. The presence of a difluoromethoxy group can enhance the efficacy and environmental profile of fungicides and herbicides.[18] While specific examples are still emerging, the use of fluorinated acetophenones as intermediates in the synthesis of fungicides is an active area of research.[19][20] The chemical reactivity of this compound makes it a prime candidate for the development of novel agrochemical active ingredients.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are designed to be self-validating and are based on established chemical principles.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(3-(difluoromethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound186.155.00.931 g
4-Methoxybenzaldehyde136.155.50.749 g
Sodium Hydroxide (NaOH)40.0010.00.400 g
Ethanol (95%)--20 mL
Deionized Water--20 mL
Hydrochloric Acid (HCl), concentrated--As needed
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.931 g, 5.0 mmol) and 4-methoxybenzaldehyde (0.749 g, 5.5 mmol) in 20 mL of 95% ethanol.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.400 g, 10.0 mmol) in 20 mL of deionized water. Cool this solution in an ice bath.

  • Condensation Reaction: Slowly add the cold sodium hydroxide solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring. The reaction mixture will typically turn yellow.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. Acidify the mixture to pH ~7 with concentrated hydrochloric acid. A yellow precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure chalcone as a yellow solid.

  • Characterization: Dry the purified product under vacuum. Determine the yield and characterize by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Expected Yield: 80-90%

Protocol 2: Reductive Amination to Synthesize a Secondary Amine

This protocol details the synthesis of N-benzyl-1-(3-(difluoromethoxy)phenyl)ethanamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound186.152.00.372 g
Benzylamine107.152.20.236 g (0.24 mL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.943.00.636 g
Dichloromethane (DCM)--15 mL
Acetic Acid (glacial)--1-2 drops
Saturated Sodium Bicarbonate (NaHCO₃) solution--For work-up
Deionized Water--For work-up
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (0.372 g, 2.0 mmol), benzylamine (0.236 g, 2.2 mmol), and 15 mL of dichloromethane.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (0.636 g, 3.0 mmol) portion-wise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.

  • Characterization: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure secondary amine. Characterize the final product by ¹H NMR and mass spectrometry.

Expected Yield: 75-85%

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in drug discovery and development, as well as potential in the agrochemical sector. Its utility in the synthesis of the approved kinase inhibitor pexidartinib underscores its importance. The straightforward reactivity of its acetyl group, particularly in Claisen-Schmidt condensations and reductive aminations, provides access to a rich variety of complex molecular scaffolds, including chalcones and pyrazoles, which are themselves important pharmacophores. The detailed protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this key building block in the pursuit of novel bioactive molecules. As the demand for sophisticated and effective therapeutic and agrochemical agents continues to grow, the role of strategically fluorinated intermediates like this compound is set to expand further.

References

The Strategic Application of 1-[3-(Difluoromethoxy)phenyl]ethanone in the Synthesis of Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H), in particular, has garnered significant attention due to its unique electronic properties and its ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 1-[3-(Difluoromethoxy)phenyl]ethanone emerges as a key starting material and a versatile intermediate, providing a gateway to a diverse array of complex pharmaceutical compounds. Its utility lies in the reactive acetyl group, which can be readily transformed through a variety of established synthetic methodologies, and the difluoromethoxyphenyl moiety, which imparts desirable characteristics to the final drug substance. This guide provides an in-depth exploration of the application of this compound in the synthesis of cutting-edge therapeutics, with a focus on the dopamine D1/D5 receptor partial agonist, Razpipadon.

The Difluoromethoxy Group: A Bioisostere with Distinct Advantages

The difluoromethoxy group is often considered a lipophilic bioisostere of the hydroxyl or methoxy group. However, its influence extends beyond simple steric mimicry. The strong electron-withdrawing nature of the two fluorine atoms significantly alters the acidity of the methoxy proton and influences the electron density of the aromatic ring. This can lead to enhanced metabolic stability by blocking potential sites of oxidation, improved membrane permeability, and favorable interactions with biological targets. These attributes make the difluoromethoxy group a valuable tool for fine-tuning the properties of drug candidates.

Case Study: Synthesis of Razpipadon (PF-06669571)

Razpipadon (PF-06669571) is a novel, orally active dopamine D1 and D5 receptor partial agonist that has been investigated for the treatment of cognitive impairment associated with neurological and psychiatric disorders, including Parkinson's disease.[1][2] The chemical structure of Razpipadon, 6-[4-[[3-(difluoromethoxy)-2-pyridinyl]oxy]-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione, prominently features the 3-(difluoromethoxy)phenyl moiety, underscoring the importance of its precursors in the synthetic strategy.[3]

While a direct, one-pot synthesis from this compound to Razpipadon is not feasible, the ethanone serves as a critical starting point for the construction of the key 3-(difluoromethoxy)pyridine fragment. A plausible and convergent synthetic approach involves the synthesis of two key intermediates: 6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (Intermediate A) and a reactive derivative of 3-(difluoromethoxy)pyridine (Intermediate B) .

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent process where two complex molecular fragments are synthesized independently and then coupled in a final key step.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling and Product Formation A_start Substituted Acetophenone A_mid Chalcone Formation A_start->A_mid Condensation A_final 6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione A_mid->A_final Cyclization Couple Ullmann or Suzuki-Miyaura Coupling A_final->Couple B_start This compound B_mid Heterocycle Formation B_start->B_mid Ring Closure B_final 2-Halo-3-(difluoromethoxy)pyridine B_mid->B_final Halogenation B_final->Couple Product Razpipadon Couple->Product

Figure 1: Convergent synthesis of Razpipadon.

Synthesis of Intermediate A: 6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

The pyrimidinedione core of Razpipadon is a common scaffold in medicinal chemistry. Its synthesis often involves the cyclization of a chalcone derivative with a urea or a related compound.

Protocol 1: Synthesis of Intermediate A

  • Step 1: Chalcone Formation.

    • Rationale: The Claisen-Schmidt condensation is a reliable method for the formation of chalcones, which are excellent precursors for pyrimidine synthesis.

    • Procedure: To a solution of 4-hydroxy-2-methylacetophenone and an appropriate benzaldehyde derivative in ethanol, add a catalytic amount of a strong base such as sodium hydroxide or potassium hydroxide. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting chalcone can be isolated by precipitation upon acidification and filtration.

  • Step 2: Pyrimidinedione Ring Formation.

    • Rationale: The reaction of a chalcone with N,N'-dimethylurea in the presence of a base leads to the formation of the desired dihydropyrimidine, which can be subsequently oxidized to the pyrimidinedione.

    • Procedure: Reflux a mixture of the chalcone from Step 1, N,N'-dimethylurea, and a base such as potassium carbonate in a suitable solvent like ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by acidification and extraction to yield the crude product, which is then purified by column chromatography to afford Intermediate A .

Synthesis of Intermediate B: 2-Halo-3-(difluoromethoxy)pyridine

The synthesis of the 3-(difluoromethoxy)pyridine moiety can be approached through various routes. A plausible pathway starting from this compound involves its conversion to a pyridine ring system.

Protocol 2: Synthesis of Intermediate B

  • Step 1: Pyridine Ring Formation.

    • Rationale: The Hantzsch pyridine synthesis or related methodologies can be employed to construct the pyridine ring from a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonia equivalent. The acetyl group of this compound can be a component of the β-dicarbonyl compound.

    • Procedure: Condense this compound with a suitable 1,3-dicarbonyl compound and an ammonia source, such as ammonium acetate, under thermal or microwave-assisted conditions. This reaction will generate a dihydropyridine intermediate, which is then oxidized in situ or in a separate step using an oxidizing agent like nitric acid or manganese dioxide to yield the substituted pyridine.

  • Step 2: Hydroxylation and Halogenation.

    • Rationale: To prepare for the subsequent coupling reaction, a hydroxyl group is introduced at the 2-position of the pyridine ring, which is then converted to a leaving group, typically a halogen.

    • Procedure: The synthesized pyridine can be hydroxylated at the 2-position through various methods, including diazotization of a corresponding 2-aminopyridine. The resulting 2-hydroxypyridine is then halogenated using a reagent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the 2-chloro-3-(difluoromethoxy)pyridine, Intermediate B .

Final Assembly: Ullmann or Suzuki-Miyaura Coupling

The final and critical step in the synthesis of Razpipadon is the formation of the diaryl ether linkage between Intermediate A and Intermediate B . This can be achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Suzuki-Miyaura coupling.

Protocol 3: Diaryl Ether Formation via Ullmann Condensation

  • Rationale: The Ullmann condensation is a classical and effective method for the formation of diaryl ethers, particularly when one of the aryl halides is activated by electron-withdrawing groups.

  • Procedure: In a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), combine Intermediate A , Intermediate B , a copper(I) catalyst (e.g., CuI), a base (e.g., potassium carbonate or cesium carbonate), and a suitable ligand (e.g., 1,10-phenanthroline). Heat the reaction mixture at an elevated temperature (typically >150 °C) until the reaction is complete. After cooling, the reaction is worked up by filtration to remove inorganic salts, followed by extraction and purification by column chromatography or recrystallization to yield Razpipadon.

Protocol 4: Diaryl Ether Formation via Suzuki-Miyaura Coupling

  • Rationale: The Suzuki-Miyaura coupling offers a milder and often more efficient alternative to the Ullmann condensation, with a broader substrate scope and better functional group tolerance.[4] This would require the conversion of one of the intermediates to a boronic acid or ester derivative.

  • Procedure:

    • Boronic Acid/Ester Synthesis: Convert either Intermediate A (via its triflate) or Intermediate B (if a bromo or iodo derivative is used) to the corresponding boronic acid or boronate ester using a reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

    • Coupling Reaction: Combine the aryl halide (the intermediate not converted to a boronic acid/ester) and the newly synthesized boronic acid/ester derivative in a suitable solvent system (e.g., toluene/water or dioxane/water) with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., sodium carbonate or potassium phosphate), and heat the mixture until the reaction is complete. Workup and purification as described for the Ullmann condensation will afford Razpipadon.

Quantitative Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
This compoundC₉H₈F₂O₂186.16Starting Material
Intermediate AC₁₃H₁₄N₂O₃246.26Pyrimidinedione formation
Intermediate BC₆H₄ClF₂NO179.55Pyridine halogenation
RazpipadonC₁₉H₁₇F₂N₃O₄389.36Diaryl ether coupling

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its application in the synthesis of complex pharmaceutical agents like Razpipadon highlights its value as a versatile building block. The synthetic pathways outlined in this guide, while conceptual, are based on well-established and robust chemical transformations. Researchers and drug development professionals can leverage these protocols as a foundation for the synthesis of Razpipadon and other novel compounds containing the privileged difluoromethoxyphenyl moiety. As the demand for drug candidates with improved metabolic stability and tailored electronic properties continues to grow, the importance of key intermediates such as this compound is set to increase, paving the way for the discovery of the next generation of innovative therapeutics.

References

Application Notes & Protocols: Leveraging 3'-(Difluoromethoxy)acetophenone in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary: The Strategic Importance of Fluorinated Intermediates

The relentless pursuit of more effective, safer, and environmentally benign agrochemicals necessitates innovation at the molecular level. Acetophenone and its derivatives have long been recognized as versatile scaffolds and precursors in the synthesis of biologically active compounds.[1][2][3][4] This guide focuses on a particularly valuable intermediate: 3'-(Difluoromethoxy)acetophenone . The incorporation of the difluoromethoxy (-OCF₂) group is a strategic choice in modern medicinal and agrochemical design. This moiety can enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl or thiol groups, ultimately leading to more potent and effective active ingredients.[5][6]

This document serves as a detailed technical guide, providing both the conceptual framework and practical, step-by-step protocols for utilizing 3'-(Difluoromethoxy)acetophenone as a foundational building block in the synthesis of next-generation fungicides, with a primary focus on the highly successful class of pyrazole carboxamides.

II. Physicochemical Profile: 3'-(Difluoromethoxy)acetophenone

A thorough understanding of the starting material is paramount for successful synthesis and scale-up.

PropertyValueReference
CAS Number 101975-23-9[7]
Molecular Formula C₉H₈F₂O₂[7]
Molecular Weight 186.16 g/mol [7]
Appearance Typically a clear, colorless to light yellow liquid
Boiling Point Data varies; often cited under vacuum
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

III. Core Application: A Gateway to Pyrazole Carboxamide Fungicides

One of the most significant applications of 3'-(Difluoromethoxy)acetophenone is its role as a precursor for pyrazole carboxamide fungicides.[8][9][10] This class of compounds frequently functions by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[11][12][13] This disruption of cellular energy production leads to potent fungicidal activity.

The general synthetic strategy involves a multi-step process that transforms the acetophenone into the core pyrazole heterocyclic structure, which is then elaborated into the final active ingredient.

G A 3'-(Difluoromethoxy)acetophenone (Starting Material) B Step 1: Claisen Condensation Formation of β-Ketoester A->B C Step 2: Knorr Cyclization Reaction with Hydrazine Derivative B->C D Substituted Pyrazole Ester (Core Heterocycle Formed) C->D E Step 3: Saponification Ester to Carboxylic Acid D->E F Pyrazole Carboxylic Acid E->F G Step 4: Amide Coupling Reaction with Target Aniline F->G H Final Pyrazole Carboxamide (Active Fungicide) G->H

Caption: General Synthetic Workflow from Acetophenone to Fungicide.

IV. Experimental Protocols: From Intermediate to Active Ingredient

The following protocols are presented as robust, adaptable procedures for laboratory-scale synthesis.

Protocol 1: Synthesis of Ethyl 3-(3'-(difluoromethoxy)phenyl)-3-oxopropanoate (β-Ketoester Formation)

Causality: This is a base-mediated Claisen condensation. The α-protons of the acetophenone's methyl group are acidic enough to be removed by a strong base like sodium ethoxide. The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. A subsequent workup yields the target β-ketoester, a critical 1,3-dicarbonyl intermediate required for pyrazole ring formation.

Materials:

  • 3'-(Difluoromethoxy)acetophenone (1.0 eq)

  • Diethyl carbonate (2.0-3.0 eq)

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.2 eq) and anhydrous toluene.

  • Add diethyl carbonate (2.0-3.0 eq) to the suspension.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add 3'-(Difluoromethoxy)acetophenone (1.0 eq) dropwise over 30 minutes.

  • After the addition is complete, maintain the reaction at reflux (or ~90 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and then carefully pour it into an ice-water mixture.

  • Acidify the aqueous mixture to pH ~4-5 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient (>90%).

Protocol 2: Synthesis of Ethyl 5-(3'-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylate

Causality: This is a classic Knorr pyrazole synthesis, a cyclocondensation reaction.[14] The β-ketoester from Protocol 1 reacts with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine initially attacks the ketone carbonyl, and the other nitrogen attacks the ester carbonyl, leading to cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as a catalyst.

Materials:

  • Ethyl 3-(3'-(difluoromethoxy)phenyl)-3-oxopropanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, ~0.1 eq)

Procedure:

  • Dissolve the β-ketoester (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • With stirring, add methylhydrazine (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • After the addition, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure pyrazole ester.

Protocol 3: Saponification to 5-(3'-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

Causality: This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. The carboxylic acid is the required functional group for the final amide bond formation.

Materials:

  • Pyrazole ester from Protocol 2 (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)

  • Methanol or a THF/Water mixture

  • Hydrochloric acid (3M HCl)

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Add NaOH (2.0 eq) and stir the mixture at 40-50 °C for 2-4 hours, or until TLC indicates complete consumption of the ester.

  • Cool the mixture and remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 3M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 4: Amide Coupling to Form the Final Pyrazole Carboxamide Fungicide

Causality: This crucial step forms the amide bond that is often essential for the biological activity of SDHI fungicides.[11] The carboxylic acid is activated to make it more susceptible to nucleophilic attack by the desired aniline derivative. Two common and reliable methods are presented.

G Start Pyrazole Carboxylic Acid + Target Aniline Decision Choose Activation Method Start->Decision MethodA Method A: Acid Chloride (SOCl₂ or (COCl)₂) Pros: High reactivity, cost-effective. Cons: Harsh reagents, potential side reactions. Decision->MethodA For robust substrates MethodB Method B: Peptide Coupling (HATU, EDC, HOBt) Pros: Mild conditions, high yields, fewer side reactions. Cons: Reagent cost, stoichiometry sensitive. Decision->MethodB For sensitive substrates Result Final Pyrazole Carboxamide MethodA->Result MethodB->Result

Caption: Decision workflow for the final amide coupling step.

Method A: Via Acid Chloride Formation

  • Materials: Pyrazole carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq), Anhydrous Dichloromethane (DCM), catalytic N,N-Dimethylformamide (DMF), target aniline (1.1 eq), Triethylamine (TEA) or Pyridine (2.0 eq).

  • Procedure: a. Suspend the pyrazole carboxylic acid in anhydrous DCM under a nitrogen atmosphere. b. Add a catalytic drop of DMF. c. Slowly add oxalyl chloride or thionyl chloride dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and a clear solution forms. e. Remove the excess reagent and solvent under reduced pressure. f. Re-dissolve the crude acid chloride in fresh anhydrous DCM. g. In a separate flask, dissolve the target aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. h. Cool the aniline solution to 0 °C and slowly add the acid chloride solution. i. Stir for 2-4 hours, allowing the reaction to warm to room temperature. j. Quench the reaction with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. k. Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.

Method B: Using Peptide Coupling Reagents

  • Materials: Pyrazole carboxylic acid (1.0 eq), target aniline (1.1 eq), HATU or EDC/HOBt (1.2 eq), Diisopropylethylamine (DIPEA) or TEA (2.5 eq), Anhydrous DMF or DCM.

  • Procedure: a. Dissolve the pyrazole carboxylic acid (1.0 eq), target aniline (1.1 eq), and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the solution at room temperature. c. Stir the reaction mixture for 12-24 hours. Monitor progress by TLC/LC-MS.[14] d. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers extensively with water and brine to remove DMF. f. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

V. Mechanism of Action: Disrupting the Fungal Powerhouse

The pyrazole carboxamide fungicides synthesized from 3'-(Difluoromethoxy)acetophenone are primarily Succinate Dehydrogenase Inhibitors (SDHIs). They function by binding to and blocking Complex II of the mitochondrial electron transport chain. This action halts cellular respiration and the production of ATP, effectively starving the fungal cells of energy and leading to their death.

G cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient ATP ATP (Energy) ATPSynthase->ATP Fungicide Pyrazole Carboxamide (SDHI) Fungicide->ComplexII INHIBITS Succinate Succinate Succinate->ComplexII

Caption: Inhibition of Fungal Respiration by an SDHI Fungicide.

VI. Conclusion

3'-(Difluoromethoxy)acetophenone is more than a simple chemical intermediate; it is a strategic building block that provides access to complex, highly active agrochemical compounds. The difluoromethoxy group imparts desirable physicochemical properties that can translate directly to enhanced biological performance. The protocols detailed herein offer a reliable and logical pathway for the synthesis of novel pyrazole carboxamide fungicides, demonstrating the compound's central role in the discovery and development pipeline. By understanding the causality behind each synthetic step and leveraging modern chemical techniques, researchers can effectively utilize this versatile intermediate to construct and optimize the next generation of crop protection agents.

References

Synthesis of Novel Heterocyclic Scaffolds from 1-[3-(Difluoromethoxy)phenyl]ethanone: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethoxy Group in Heterocyclic Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of modulated lipophilicity, metabolic stability, and the ability to participate in hydrogen bonding, making it a highly sought-after substituent.[1][2] When appended to heterocyclic scaffolds—themselves ubiquitous in pharmaceuticals—the resulting molecules often exhibit improved potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel and diverse heterocyclic compounds starting from the versatile building block, 1-[3-(Difluoromethoxy)phenyl]ethanone . This ketone serves as an excellent precursor for a variety of powerful cyclization strategies, enabling access to medicinally relevant classes of heterocycles, including pyrimidines, pyrazoles, and 2-aminothiophenes. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols to empower your research endeavors.

Synthetic Strategy Overview

The synthetic pathways detailed herein leverage the reactivity of the acetyl group of this compound. A primary and highly effective strategy involves its conversion into a chalcone intermediate via the Claisen-Schmidt condensation. This α,β-unsaturated ketone is a pivotal hub, readily undergoing cyclization with various binucleophiles to yield a range of six- and five-membered heterocycles. Additionally, we will explore a direct multi-component approach to construct highly substituted thiophenes via the Gewald reaction.

Synthetic_Workflow Start This compound Chalcone 3'-(Difluoromethoxy)chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation (Ar-CHO, Base) Thiophene 2-Aminothiophenes Start->Thiophene Gewald Reaction (α-Cyanoester, Sulfur, Base) Pyrimidine Substituted Pyrimidines Chalcone->Pyrimidine Cyclization (Urea, Guanidine, or Thiourea) Pyrazole Substituted Pyrazoles Chalcone->Pyrazole Cyclization (Hydrazine Hydrate)

Caption: Overall synthetic workflow from the starting material.

Part I: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and reliable method for forging the core structure of chalcones.[3] This base-catalyzed reaction proceeds through the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone, or chalcone.

Mechanistic Rationale

The reaction is initiated by a base (e.g., KOH or NaOH) abstracting an α-proton from the ketone to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic addition to the aldehyde. The resulting aldol adduct is readily dehydrated under the reaction conditions to furnish the conjugated chalcone. The choice of aromatic aldehyde allows for the introduction of diverse substituents, enabling the generation of a library of chalcone derivatives.

Detailed Protocol: Synthesis of (2E)-1-[3-(Difluoromethoxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one

This protocol provides a representative procedure for the synthesis of a chalcone derivative.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol (95%)

  • Potassium Hydroxide (40% aqueous solution)

  • Deionized Water

  • Hydrochloric Acid (dilute)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) with stirring at room temperature.

  • Slowly add 40% aqueous potassium hydroxide (10 mL) to the solution while maintaining vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (100 mL).

  • Acidify the mixture with dilute hydrochloric acid to neutralize the excess base, which will precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Data Presentation: Representative Chalcone Synthesis

R-group in Ar-CHOProduct NameReaction Time (Microwave)Yield (%)
4-Cl(2E)-1-[3-(OCF₂H)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one7-10 minGood
4-OCH₃(2E)-1-[3-(OCF₂H)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one7-10 minGood
4-NO₂(2E)-1-[3-(OCF₂H)phenyl]-3-(4-nitrophenyl)prop-2-en-1-one7-10 minGood
Note: While specific yields for the 3-(difluoromethoxy)phenyl derivatives are not readily available in the cited literature, the general protocols suggest good to excellent yields, especially with microwave assistance.[1][4][5]

Part II: Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are a class of nitrogen-containing heterocycles of immense biological significance. A straightforward method for their synthesis involves the cyclization of chalcones with amidine-containing reagents such as urea, thiourea, or guanidine hydrochloride in the presence of a base.[6][7]

Mechanistic Pathway

The reaction proceeds via a Michael addition of the nucleophilic nitrogen of urea or guanidine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrimidine ring.

Pyrimidine_Synthesis Chalcone 3'-(Difluoromethoxy)chalcone Intermediate Michael Adduct Intermediate Chalcone->Intermediate Michael Addition (Base) Guanidine Guanidine Hydrochloride Guanidine->Intermediate Pyrimidine 4,6-Disubstituted 2-Aminopyrimidine Intermediate->Pyrimidine Intramolecular Cyclization & Dehydration

Caption: Synthesis of 2-aminopyrimidines from chalcones.

Detailed Protocol: Synthesis of 4-(4-Chlorophenyl)-6-[3-(difluoromethoxy)phenyl]pyrimidin-2-amine

Materials:

  • (2E)-1-[3-(Difluoromethoxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one

  • Guanidine Hydrochloride

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • To a solution of the chalcone (0.01 mol) in ethanol (25 mL), add guanidine hydrochloride (0.01 mol).

  • Add a solution of potassium hydroxide (5 mL of a 40% aqueous solution) to the mixture.[6]

  • Reflux the reaction mixture for approximately 10 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the mixture into crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure pyrimidine derivative.

Part III: Synthesis of Pyrazole Derivatives from Chalcones

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the reaction of chalcones with hydrazine hydrate.[8][9]

Mechanistic Rationale

The synthesis involves the initial condensation of hydrazine with the carbonyl group of the chalcone to form a hydrazone. This is followed by a nucleophilic attack of the second nitrogen of the hydrazine onto the β-carbon of the former α,β-unsaturated system, leading to cyclization and subsequent aromatization to the stable pyrazole ring.

Detailed Protocol: Synthesis of 5-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazole

Materials:

  • (2E)-1-[3-(Difluoromethoxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one

  • Hydrazine Hydrate (80-95%)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Dissolve the chalcone (5 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Add hydrazine hydrate (5 mmol) to the solution.

  • Reflux the mixture for 9-10 hours (conventional heating) or irradiate in a microwave reactor for 15-20 minutes.[8]

  • After the reaction is complete, pour the mixture onto crushed ice.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Part IV: Direct Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multi-component reaction that provides a direct route to polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[10][11] This one-pot synthesis is highly efficient and atom-economical.

Mechanistic Considerations

The reaction is believed to begin with a Knoevenagel condensation between this compound and the α-cyanoester (e.g., ethyl cyanoacetate), catalyzed by a base like morpholine or triethylamine.[6][12] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction cluster_0 Reactants Ketone This compound Product Ethyl 2-amino-4-[3-(difluoromethoxy)phenyl]- 5-methylthiophene-3-carboxylate Ketone->Product Cyanoester Ethyl Cyanoacetate Cyanoester->Product Sulfur Elemental Sulfur (S₈) Sulfur->Product Base Base (e.g., Morpholine) Base->Product

Caption: Multi-component nature of the Gewald Reaction.

Detailed Protocol: Synthesis of Ethyl 2-amino-4-[3-(difluoromethoxy)phenyl]-5-methylthiophene-3-carboxylate

Materials:

  • This compound

  • Ethyl Cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (2 mmol), ethyl cyanoacetate (2 mmol), and elemental sulfur (2 mmol).

  • Add ethanol (10 mL) as the solvent, followed by morpholine (2 mmol) as the base catalyst.

  • Stir the mixture at room temperature or gently heat to 40-50°C for several hours, monitoring the reaction by TLC. Some protocols utilize solvent-free conditions with heating.[2]

  • Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined in this application note, centering on the Claisen-Schmidt condensation to form chalcone intermediates and the direct Gewald reaction, provide robust and adaptable pathways to pyrimidines, pyrazoles, and 2-aminothiophenes. By leveraging these methodologies, researchers can efficiently generate libraries of novel, fluorinated heterocyclic compounds for biological screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols: Strategic Derivatization of the Ketone Group in 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

1-[3-(Difluoromethoxy)phenyl]ethanone is a valuable starting material in medicinal chemistry and drug discovery. The difluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, making it an attractive feature in modern drug candidates. The ketone moiety, however, represents a key reactive handle—a gateway for introducing diverse functionalities to explore structure-activity relationships (SAR), modulate physicochemical properties, and develop novel chemical probes. This guide provides an in-depth exploration of several robust methods for the derivatization of the ketone group in this compound, complete with detailed protocols and the underlying chemical rationale.

Core Derivatization Strategies

The transformation of the ketone in this compound can be approached through several high-yielding and versatile reactions. This document will focus on four primary strategies:

  • Reductive Amination: Conversion of the ketone to a diverse array of primary, secondary, and tertiary amines.

  • Oxime and Hydrazone Formation: Introduction of nitrogen-containing functionalities with applications in bioorthogonal chemistry and as stable intermediates.

  • Wittig Reaction: Carbon-carbon double bond formation, enabling the synthesis of alkene derivatives.

  • Grignard Reaction: Creation of tertiary alcohols through the addition of organometallic reagents.

Reductive Amination: Accessing a World of Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[1][3][4] This one-pot approach is highly efficient and offers broad substrate scope.[2][3]

Scientific Rationale

The process begins with the nucleophilic attack of an amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate.[1] Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion, which is subsequently reduced by a hydride reagent.[1] A key advantage is the use of reducing agents that are selective for the iminium ion over the starting ketone, such as sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN).[1][4]

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone This compound stir Stir at RT ketone->stir amine Primary or Secondary Amine amine->stir solvent DCE or THF solvent->stir acid Acetic Acid (optional) acid->stir reductant Add NaBH(OAc)₃ stir->reductant monitor Monitor by TLC/LC-MS reductant->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Purified Amine Derivative purify->product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation ketone This compound heat Heat to Reflux ketone->heat reagent Hydroxylamine·HCl or Hydrazine derivative reagent->heat base Base (e.g., Pyridine, NaOAc) base->heat solvent Ethanol solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool evaporate Remove Solvent cool->evaporate precipitate Precipitate with Water evaporate->precipitate filter Filter and Dry precipitate->filter product Oxime or Hydrazone Product filter->product G cluster_ylide Ylide Generation (Inert Atmosphere) cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide base Strong Base (e.g., n-BuLi) base->ylide solvent_ylide Dry THF solvent_ylide->ylide add_ketone Add Ketone Solution to Ylide at 0°C ylide->add_ketone ketone This compound in Dry THF ketone->add_ketone warm_rt Warm to RT and Stir add_ketone->warm_rt quench Quench with Water warm_rt->quench extract Extract with Ether quench->extract purify Column Chromatography extract->purify product Alkene Product purify->product G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Addition Reaction cluster_workup Work-up & Purification ketone This compound in Dry Ether/THF add_grignard Add Ketone Solution to Grignard at 0°C ketone->add_grignard grignard Grignard Reagent (e.g., MeMgBr) grignard->add_grignard stir Stir at RT add_grignard->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ether quench->extract purify Column Chromatography extract->purify product Tertiary Alcohol Product purify->product

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-[3-(Difluoromethoxy)phenyl]ethanone in Medicinal Chemistry

The privileged difluoromethoxy (-OCHF₂) group has become a cornerstone in modern drug design, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of bioactive molecules[1][2]. As a bioisostere for more metabolically labile groups like methoxy or hydroxyl moieties, the difluoromethoxy group often imparts favorable properties that are critical for the development of next-generation therapeutics[3][4]. This compound is a key building block that provides a strategic entry point for introducing this valuable functional group into complex molecular scaffolds. Its aromatic ring serves as a versatile platform for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies and drug candidate optimization.

This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the aromatic ring of this compound. We will delve into the theoretical underpinnings that govern the regioselectivity of these reactions and present field-proven, step-by-step protocols for key transformations, including electrophilic aromatic substitution, directed ortho-lithiation, and palladium-catalyzed cross-coupling reactions.

Understanding the Regioselectivity: The Interplay of Directing Groups

The functionalization of the aromatic ring of this compound is governed by the electronic and steric effects of its two substituents: the acetyl group (-COCH₃) and the difluoromethoxy group (-OCHF₂). A thorough understanding of their directing effects is paramount for predicting and controlling the outcome of chemical reactions.

The acetyl group is a moderately deactivating, meta-directing group[3][5][6]. Its carbonyl moiety withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less susceptible to electrophilic attack. The resonance structures show a buildup of positive charge at the ortho and para positions, thus directing incoming electrophiles to the relatively more electron-rich meta positions (C5).

The difluoromethoxy group , on the other hand, presents a more complex electronic profile. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring (+M effect)[7]. This dual nature makes it a deactivating group overall, but an ortho, para-director.

When both groups are present on the ring in a meta relationship, their directing effects are additive and reinforcing for certain positions. The acetyl group strongly directs to C5, while the difluoromethoxy group directs to C2, C4, and C6. The interplay of these effects, combined with steric hindrance, dictates the preferred sites of functionalization.

Figure 1. Directing effects of the acetyl and difluoromethoxy groups.

Protocols for Aromatic Ring Functionalization

Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a wide range of functional groups onto an aromatic ring. In the case of this compound, the combined directing effects of the acetyl and difluoromethoxy groups will dictate the position of substitution. The acetyl group is a strong meta-director, while the difluoromethoxy group is an ortho, para-director. The positions ortho to the difluoromethoxy group (C2 and C4) are also ortho and para to the acetyl group, respectively, and are therefore deactivated. The position meta to the acetyl group (C5) is not strongly influenced by the difluoromethoxy group. Therefore, electrophilic substitution is expected to occur primarily at the C5 position.

Protocol: Nitration of this compound

This protocol describes the selective nitration at the C5 position.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-[5-(difluoromethoxy)-3-nitrophenyl]ethanone.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Outcome: This procedure is expected to yield the C5-nitrated product as the major isomer due to the strong meta-directing effect of the acetyl group.

G start This compound reagents HNO₃, H₂SO₄ start->reagents product 1-[5-(Difluoromethoxy)-3-nitrophenyl]ethanone reagents->product Electrophilic Nitration

Figure 2. Reaction scheme for the nitration of the starting material.

Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful C-H functionalization technique that allows for the selective introduction of substituents at the position ortho to a directing metalating group (DMG)[8][9][10][11]. In this compound, the difluoromethoxy group can act as a DMG, directing lithiation to the C2 and C4 positions. However, the acetyl group is incompatible with strong organolithium bases. Therefore, it is necessary to protect the ketone before performing the lithiation.

Protocol: Ortho-Bromination via Directed Lithiation

This two-step protocol involves the protection of the ketone, followed by directed ortho-lithiation and subsequent quenching with an electrophile (in this case, a bromine source).

Step 1: Protection of the Ketone

  • Dissolve this compound (1.0 eq) and ethylene glycol (1.5 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the protected ketal.

Step 2: Directed Ortho-Lithiation and Bromination

  • Dissolve the protected ketal (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 1-2 hours at -78 °C.

  • Quench the resulting aryllithium species by adding a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Deprotect the ketal by stirring the crude product in a mixture of acetone and 2M HCl.

  • Purify the resulting bromo-substituted ketone by column chromatography.

Expected Outcome: This protocol is expected to yield a mixture of the 2-bromo and 4-bromo isomers, with the regioselectivity influenced by steric and electronic factors.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds[12]. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly versatile[13][14][15][16]. To apply this reaction to this compound, the aromatic ring must first be functionalized with a suitable leaving group, such as bromine or iodine, as described in the previous section.

Protocol: Suzuki-Miyaura Coupling of 1-[2-Bromo-5-(difluoromethoxy)phenyl]ethanone

This protocol describes the coupling of the brominated derivative with an arylboronic acid.

Materials:

  • 1-[2-Bromo-5-(difluoromethoxy)phenyl]ethanone (or the 4-bromo isomer)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene/water (e.g., 10:1 mixture)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add 1-[2-bromo-5-(difluoromethoxy)phenyl]ethanone (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Bromo-substituted This compound reagents ArB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents product Aryl-substituted derivative reagents->product Suzuki-Miyaura Coupling

Figure 3. General scheme for the Suzuki-Miyaura cross-coupling reaction.

Data Summary

Reaction TypePosition(s) FunctionalizedKey ReagentsExpected Outcome
Nitration C5HNO₃, H₂SO₄Selective formation of the 5-nitro derivative.
Directed Lithiation C2, C4n-BuLi, 1,2-dibromoethaneMixture of 2-bromo and 4-bromo isomers.
Suzuki Coupling C2 or C4 (from bromo-derivative)ArB(OH)₂, Pd catalyst, baseFormation of a biaryl ketone.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The functionalization of its aromatic ring can be achieved with a high degree of control by leveraging the distinct directing effects of the acetyl and difluoromethoxy substituents. The protocols outlined in this guide for electrophilic aromatic substitution, directed ortho-lithiation, and palladium-catalyzed cross-coupling provide robust and reliable methods for accessing a wide range of derivatives. By understanding the underlying principles of regioselectivity and employing these optimized procedures, researchers can efficiently explore the chemical space around this important scaffold to develop novel therapeutic agents.

References

Application Notes and Protocols: 1-[3-(Difluoromethoxy)phenyl]ethanone as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth exploration of 1-[3-(difluoromethoxy)phenyl]ethanone, a fluorinated aromatic ketone, as a strategic building block in material science. The unique electronic properties conferred by the difluoromethoxy group—a hydrogen bond donor with moderate lipophilicity—make this compound a compelling starting material for the synthesis of advanced polymers, chalcone-based nonlinear optical materials, and potentially liquid crystalline structures.[1][2] This document details the physicochemical properties of this compound, provides validated protocols for its derivatization, and outlines its current and prospective applications in the development of high-performance materials.

Introduction: The Strategic Importance of the Difluoromethoxy Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern material science and medicinal chemistry.[3] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties that distinguish it from the more common trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties.[1][4][5] The C-H bond in the -OCHF₂ group can act as a hydrogen bond donor, influencing intermolecular interactions and the self-assembly of materials.[2] Furthermore, the difluoromethoxy group enhances lipophilicity and metabolic stability, properties that are highly desirable in both materials and pharmaceuticals.[1] this compound serves as a readily available platform to introduce this functional group into a variety of molecular architectures, enabling the synthesis of materials with tailored properties.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈F₂O₂PubChem
Molecular Weight 186.16 g/mol PubChem
Appearance Colorless to light yellow liquidCommercial Suppliers
Boiling Point Approx. 235 °CPredicted
Density Approx. 1.25 g/cm³Predicted
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, THF)General Knowledge

Application in the Synthesis of Chalcones for Optical Materials

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds known for their extensive biological activities and promising nonlinear optical (NLO) properties.[6][7][8] The introduction of fluorine-containing substituents can significantly enhance these properties.[9][10] The difluoromethoxy group in this compound can be leveraged to synthesize novel chalcones with potentially enhanced NLO characteristics.

Causality of Experimental Choices:

The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis.[9] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the ketone, forming the reactive enolate ion. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the base.

Experimental Protocol: Synthesis of (E)-1-[3-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a chalcone derivative from this compound and 4-methoxybenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Ethanol (95%)

  • Sodium hydroxide (2.0 eq)

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in ethanol.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution of the reactants at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of ~5-6 to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Claisen_Schmidt_Condensation Reactants This compound + 4-Methoxybenzaldehyde Base NaOH / Ethanol Reactants->Base Base Catalysis Enolate Enolate Formation Base->Enolate Condensation Aldol Condensation Enolate->Condensation Nucleophilic Attack Dehydration Dehydration Condensation->Dehydration Product (E)-1-[3-(Difluoromethoxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one Dehydration->Product

Caption: Claisen-Schmidt condensation workflow.

Prospective Application in Poly(aryl ether ketone)s (PAEKs)

Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties.[11][12] The incorporation of fluorine-containing groups into the PAEK backbone has been shown to improve properties such as solubility, dielectric constant, and thermal stability.[9] While the direct polymerization of this compound into a PAEK has not been extensively reported, its structure suggests its potential as a monomer for creating novel fluorinated PAEKs.

Hypothetical Rationale for Use:

The difluoromethoxy group is expected to impart a lower dielectric constant and improved solubility to the resulting polymer due to its electronic nature and the disruption of polymer chain packing. The ketone group can be a site for further functionalization or can be reduced to a methylene group to create a more flexible polymer backbone. A plausible synthetic route would involve the conversion of the ethanone to a diol, which can then be polymerized with a dihalide monomer.

Proposed Experimental Workflow: Synthesis of a Difluoromethoxy-Containing PAEK

This proposed protocol outlines a multi-step synthesis of a PAEK using this compound as a precursor.

Part 1: Synthesis of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diol

  • α-Bromination: React this compound with a brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-[3-(difluoromethoxy)phenyl]ethanone.

  • Hydrolysis: Hydrolyze the α-bromo ketone to the corresponding α-hydroxy ketone using aqueous sodium bicarbonate.

  • Reduction: Reduce the α-hydroxy ketone with a reducing agent like sodium borohydride to afford the diol.

Part 2: Polycondensation

  • React the synthesized 1-[3-(difluoromethoxy)phenyl]ethane-1,2-diol with a suitable activated dihalide monomer (e.g., 4,4'-difluorobenzophenone) in a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone) in the presence of a weak base (e.g., potassium carbonate).

  • Carry out the polymerization at elevated temperatures under an inert atmosphere.

  • Isolate the polymer by precipitation in a non-solvent like methanol.

  • Purify the polymer by repeated washing and drying.

  • Characterize the polymer's molecular weight, thermal properties (TGA, DSC), and dielectric properties.

PAEK_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Start This compound Bromination α-Bromination Start->Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis Reduction Reduction Hydrolysis->Reduction Diol 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diol Reduction->Diol Polycondensation Nucleophilic Aromatic Substitution (Polycondensation) Diol->Polycondensation Dihalide 4,4'-Difluorobenzophenone Dihalide->Polycondensation PAEK Difluoromethoxy-Containing PAEK Polycondensation->PAEK

References

Application Notes & Protocols: Exploring the Structure-Activity Relationship (SAR) of 1-[3-(Difluoromethoxy)phenyl]ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] The difluoromethoxy group (-OCF₂H) is particularly valuable, serving as a unique bioisostere for hydroxyl, thiol, or methoxy moieties. It can enhance metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor, thereby improving drug-target interactions.[1][3][4] This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of analogs based on the 1-[3-(difluoromethoxy)phenyl]ethanone scaffold. We will detail the rationale behind analog design, provide robust protocols for synthesis and biological evaluation, and offer a systematic approach to interpreting the resulting data.

The Strategic Value of the Difluoromethoxy Phenyl Ethanone Scaffold

The this compound core is an attractive starting point for library synthesis. The phenyl ethanone moiety is a common feature in biologically active compounds, and the difluoromethoxy group at the meta-position offers a powerful lever for property modulation.

Physicochemical Impact of the -OCF₂H Group

Understanding the influence of the -OCF₂H group is fundamental to rational drug design. Its properties are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1]

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly when compared to a standard methoxy group which is susceptible to O-demethylation. This can significantly increase a compound's half-life.[1]

  • Lipophilicity (LogP): The -OCF₂H group increases lipophilicity relative to a hydroxyl group and is more lipophilic than a methoxy group. This enhancement can improve membrane permeability and oral absorption.[4]

  • Hydrogen Bonding: Uniquely, the hydrogen atom in the -OCF₂H group allows it to function as a hydrogen bond donor, a capability absent in methoxy and trifluoromethoxy groups. This enables it to mimic interactions of hydroxyl or thiol groups while offering superior metabolic stability.[1][3]

  • Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can influence the pKa of nearby functional groups and alter the electronic character of the aromatic ring.[2]

Caption: Key physicochemical properties imparted by the difluoromethoxy group.

A Systematic Approach to SAR Exploration

A successful SAR campaign requires a systematic exploration of the chemical space around the core scaffold. The following workflow outlines a logical progression from initial design to data-driven optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 SAR Model Development A Identify Core Scaffold (this compound) B Propose Analogs (Ring, Acetyl, Bioisosteres) A->B C Synthesize Analog Library B->C D In Vitro Biological Assay (e.g., Kinase, GPCR, Antimicrobial) C->D E Determine Potency & Efficacy (IC₅₀ / EC₅₀) D->E F Tabulate Quantitative Data E->F G Correlate Structure with Activity F->G H Build SAR Model G->H I Design Next-Gen Analogs H->I I->B Iterative Optimization

Caption: A systematic workflow for exploring structure-activity relationships.

Proposed Sites for Analog Modification

To build a robust SAR model, modifications should be made at distinct points on the scaffold.

  • Position R¹ (Phenyl Ring Substitution): Introducing substituents on the aromatic ring can probe electronic and steric requirements. Groups like halogens, small alkyls, or hydrogen-bonding moieties at the ortho- and para-positions relative to the acetyl group are common starting points.

  • Position R² (α-Carbon Substitution): Modifying the methylene group of the ethanone moiety can influence how the side chain is presented to the biological target. Introducing small alkyl groups or functionalized chains can probe this space.

  • Position R³ (Terminal Group Modification): Replacing the terminal methyl group with larger alkyl chains, cycloalkyls, or aromatic rings can explore hydrophobic pockets in the target binding site. This modification can also be achieved through reactions like aldol condensation to form chalcone-like structures, which have demonstrated broad biological activity.[5][6]

Caption: Key modification points on the this compound scaffold.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of an analog library.

Protocol 1: General Synthesis of a this compound Analog via Friedel-Crafts Acylation

This protocol describes the synthesis of the core scaffold. Subsequent modifications at R², and R³ can be achieved through standard organic chemistry transformations.

Rationale: Friedel-Crafts acylation is a robust and direct method for forming the carbon-carbon bond between the aromatic ring and the acetyl group. Using a strong Lewis acid like AlCl₃ ensures efficient reaction.[7][8]

Materials:

  • 1-Bromo-3-(difluoromethoxy)benzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (100 mL) and anhydrous AlCl₃ (1.2 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. After 15 minutes, add a solution of 1-bromo-3-(difluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (50 mL). Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example Evaluation)

Rationale: Many phenyl ethanone derivatives exhibit kinase inhibitory activity. This protocol provides a general framework for a competitive binding assay, which is a reliable method for determining a compound's potency (IC₅₀). Self-validation is achieved through the use of positive and negative controls.

Materials:

  • Kinase of interest (e.g., EGFR, Abl) and corresponding substrate peptide.

  • ATP (Adenosine triphosphate)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized analogs in DMSO, typically starting from 10 mM. A common dilution series is 1:3 over 10 points.

  • Reaction Mixture: In each well of a 384-well plate, add:

    • 5 µL of assay buffer.

    • 2.5 µL of the kinase/substrate mixture (pre-diluted in assay buffer).

    • 2.5 µL of the test compound dilution (or DMSO for negative control, Staurosporine for positive control).

  • Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near its Km value for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the kinase's activity rate.

  • Detection: Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • Normalize the data: Set the average of the negative control wells (DMSO) to 100% activity and the positive control wells (Staurosporine) to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Data Presentation and SAR Interpretation

The IC₅₀ values obtained from the biological assay should be compiled into a table to facilitate direct comparison between analogs.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR¹ PositionR² SubstitutionR³ SubstitutionIC₅₀ (nM) vs. Target X
Core HHCH₃15,200
1a 4-FluoroHCH₃8,500
1b 4-ChloroHCH₃7,900
1c 4-MethoxyHCH₃25,000
2a HCH₃CH₃18,000
3a HHCyclopropyl4,300
3b HHPhenyl1,100

Interpretation:

  • From compounds 1a and 1b , we can infer that small, electron-withdrawing groups at the R¹ position are tolerated and may slightly improve potency.

  • Compound 1c suggests that a bulky, electron-donating group at R¹ is detrimental to activity.

  • Comparing 2a to the core structure indicates that substitution at the α-carbon (R²) is not favorable.

  • Analogs 3a and 3b show a significant increase in potency, suggesting a hydrophobic pocket in the target's binding site that can accommodate larger groups at the R³ position. The phenyl ring in 3b appears particularly beneficial.

This initial analysis forms the basis of the SAR model, guiding the design of a second generation of analogs to further probe the most promising structural features.

References

Application Notes and Protocols: Leveraging 1-[3-(Difluoromethoxy)phenyl]ethanone for the Development of Potent Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Difluoromethoxy Moiety in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them a prime target for therapeutic intervention. The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways, and the development of selective JAK inhibitors has emerged as a promising therapeutic strategy.[1][2]

This guide focuses on the strategic application of 1-[3-(difluoromethoxy)phenyl]ethanone as a versatile starting material for the synthesis of novel Janus Kinase (JAK) inhibitors. The difluoromethoxy (-OCF₂H) group offers several distinct advantages in drug design. It serves as a bioisostere for the more metabolically labile methoxy group, often leading to improved metabolic stability and a longer drug half-life. Furthermore, the polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor, providing an additional point of interaction with the target enzyme that is absent in methoxy or trifluoromethoxy analogues.

Herein, we provide a comprehensive guide, from the conceptualization of a synthetic strategy to detailed protocols for the synthesis and biochemical evaluation of a representative pyrazole-based JAK inhibitor derived from this compound.

Design Rationale: A Pyrazole Scaffold for JAK Inhibition

A survey of the current landscape of JAK inhibitors reveals that a significant number of potent and selective compounds feature a central pyrazole core.[3][4][5] This heterocyclic motif serves as a robust scaffold for presenting key pharmacophoric elements into the ATP-binding pocket of the JAK enzymes. Our design strategy leverages this established precedent, proposing the synthesis of a 3-(3-(difluoromethoxy)phenyl)-1H-pyrazol-5-amine derivative. The 3-(difluoromethoxy)phenyl group will occupy a hydrophobic pocket, while the pyrazole core and its substituents will engage in critical hydrogen bonding interactions with the hinge region of the kinase.

The synthetic approach will commence with the conversion of this compound into a key enaminone intermediate, which will then undergo a cyclization reaction with a suitable hydrazine derivative to construct the pyrazole ring.

Synthesis of a Representative Pyrazole-Based JAK Inhibitor

This section details a representative, field-proven synthetic protocol for the preparation of a potent pyrazole-based JAK inhibitor starting from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis of (E)-3-(dimethylamino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one (Intermediate 2)

The initial step involves the formation of an enaminone intermediate. This reaction, a variation of a condensation reaction, extends the carbon chain and introduces a reactive group for the subsequent cyclization. Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reactant and a solvent, providing the dimethylamino group and facilitating the reaction.

Experimental Protocol:

  • To a solution of This compound (1) (1.86 g, 10 mmol) in 20 mL of toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.79 g, 15 mmol).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure enaminone (2) as a yellow solid.

Diagram of the Synthetic Workflow (Part 1)

Synthetic_Workflow_Part1 start This compound (1) process1 Reflux (4-6h) start->process1 reagent1 DMF-DMA, Toluene reagent1->process1 intermediate (E)-3-(dimethylamino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one (2) process1->intermediate purification Purification (Column Chromatography) intermediate->purification

Caption: Synthesis of the enaminone intermediate.

Part 2: Synthesis of 3-(3-(difluoromethoxy)phenyl)-1H-pyrazol-5-amine (Compound 3)

The core pyrazole scaffold is constructed in this step through a cyclization reaction between the enaminone intermediate and hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the enaminone, followed by an intramolecular condensation and elimination of dimethylamine and water.

Experimental Protocol:

  • Dissolve the enaminone (2) (2.41 g, 10 mmol) in 30 mL of ethanol in a round-bottom flask.

  • To this solution, add hydrazine hydrate (0.75 g, 15 mmol).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is triturated with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired pyrazole (3) .

Diagram of the Synthetic Workflow (Part 2)

Synthetic_Workflow_Part2 intermediate (E)-3-(dimethylamino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one (2) process2 Reflux (8-12h) intermediate->process2 reagent2 Hydrazine Hydrate, Ethanol reagent2->process2 product 3-(3-(difluoromethoxy)phenyl)-1H-pyrazol-5-amine (3) process2->product workup Workup & Trituration product->workup

Caption: Formation of the pyrazole core.

Biochemical Evaluation of the Synthesized Inhibitor

The inhibitory activity of the synthesized compound (3) against the Janus kinases (JAK1, JAK2, and JAK3) is determined by measuring its half-maximal inhibitory concentration (IC50). A widely used and robust method for this purpose is the fluorescence polarization (FP) assay.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (tracer). A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as a kinase, its tumbling is restricted, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the kinase, causing a decrease in fluorescence polarization. This change in polarization is proportional to the concentration of the inhibitor.[6]

Protocol for IC50 Determination using a Fluorescence Polarization Assay

This protocol is a general guideline and may need to be optimized for specific laboratory conditions and equipment.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Fluorescently labeled tracer (e.g., a high-affinity ATP-competitive ligand conjugated to a fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor (Compound 3) , dissolved in DMSO

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Prepare a stock solution of Compound 3 in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

  • Assay Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor solutions. For control wells, add 2.5 µL of DMSO.

    • Add 5 µL of the respective JAK enzyme solution (pre-diluted in assay buffer to the desired concentration).

    • Add 2.5 µL of the fluorescent tracer solution (pre-diluted in assay buffer).

    • The final assay volume is 10 µL. The final DMSO concentration should not exceed 1%.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The percentage of inhibition is calculated as follows: % Inhibition = 100 x (1 - [(mP_sample - mP_blank) / (mP_no_inhibitor - mP_blank)]) where mP is the measured millipolarization value.

Diagram of the Fluorescence Polarization Assay Workflow

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup inhibitor_prep Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/DMSO to Wells inhibitor_prep->add_inhibitor enzyme_prep Prepare Enzyme Solution add_enzyme Add Enzyme Solution enzyme_prep->add_enzyme tracer_prep Prepare Tracer Solution add_tracer Add Tracer Solution tracer_prep->add_tracer add_inhibitor->add_enzyme add_enzyme->add_tracer incubation Incubate at RT (60 min) add_tracer->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Workflow for IC50 determination.

Expected Results and Data Presentation

Based on published data for structurally similar pyrazole-based JAK inhibitors, it is anticipated that Compound 3 will exhibit potent inhibitory activity, particularly against JAK2 and JAK3.[3] The IC50 values are expected to be in the low nanomolar to micromolar range.

Table 1: Representative Inhibitory Activity of Compound 3 against JAK Kinases

KinaseIC50 (nM) [Predicted]
JAK150 - 200
JAK210 - 50
JAK35 - 25

Note: These are predicted values based on literature for analogous compounds and should be experimentally determined.

Conclusion and Future Directions

This guide has outlined a comprehensive approach for the utilization of this compound in the development of novel Janus Kinase inhibitors. The provided protocols for synthesis and biochemical evaluation offer a robust framework for researchers in the field of drug discovery. The strategic incorporation of the difluoromethoxy group is a key element in designing next-generation kinase inhibitors with improved pharmacological properties.

Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the pyrazole ring and the phenyl group to optimize potency and selectivity. Cellular assays to assess the compound's effect on downstream signaling pathways and in vivo studies to evaluate its efficacy and pharmacokinetic profile would be the logical next steps in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-[3-(Difluoromethoxy)phenyl]ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[3-(difluoromethoxy)phenyl]ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols.

There are two primary synthetic routes to this compound, each with its own set of advantages and potential pitfalls. This guide is structured to address both pathways comprehensively.

  • Route 1: Difluoromethoxylation of 3-Hydroxyacetophenone. This is often the preferred and more convergent route.

  • Route 2: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene. A classic approach that can be effective but requires careful control of reaction conditions.

Route 1: Difluoromethoxylation of 3-Hydroxyacetophenone

This synthetic strategy involves the direct conversion of the hydroxyl group of 3-hydroxyacetophenone to a difluoromethoxy group. This method is generally favored due to its high convergence and the ready availability of the starting material.

Experimental Workflow: Difluoromethoxylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 3-Hydroxyacetophenone Base Cesium Carbonate (Cs2CO3) Start->Base Add to flask Solvent DMF/Water Base->Solvent Add solvents Reagent_add Add ClCF2COONa Solvent->Reagent_add Reagent Sodium Chlorodifluoroacetate (ClCF2COONa) Heat Heat to 100-110 °C Quench Cool and quench with water Heat->Quench Reagent_add->Heat Stir vigorously Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via difluoromethoxylation.

Frequently Asked Questions (FAQs) for Route 1

Q1: My reaction yield is low. What are the most likely causes?

A1: Low yields in this reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phenol: The reaction proceeds through the nucleophilic attack of the phenoxide ion on the difluorocarbene intermediate. Incomplete deprotonation of the 3-hydroxyacetophenone will result in unreacted starting material.

    • Troubleshooting: Ensure you are using a sufficiently strong base and in the correct stoichiometric ratio. Cesium carbonate is a good choice as it is highly effective in this transformation.[1] Ensure the base is of high quality and has been stored correctly to avoid hydration.

  • Suboptimal Reaction Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene is temperature-dependent.

    • Troubleshooting: The reaction generally requires heating to around 100-110 °C. If the temperature is too low, the generation of difluorocarbene will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of starting materials or products.

  • Poor Quality of Reagents: The quality of the difluoromethylating agent is crucial.

    • Troubleshooting: Use a reliable source for your sodium chlorodifluoroacetate. It is a stable solid, but ensure it has been stored in a dry environment.[1]

  • Inefficient Stirring: This is a biphasic reaction in some solvent systems, and efficient mixing is necessary for the reaction to proceed effectively.

    • Troubleshooting: Use a magnetic stir bar that provides vigorous stirring to ensure good mixing of the reactants.

Q2: I am observing significant amounts of unreacted 3-hydroxyacetophenone. What should I do?

A2: This is a common issue and is often related to the points mentioned in Q1. Here's a more focused approach:

  • Check Your Base: As mentioned, incomplete deprotonation is a likely culprit. Consider increasing the amount of cesium carbonate to 1.5-2.0 equivalents.

  • Reaction Time: While the reaction is generally complete within a few hours, you can monitor its progress by Thin Layer Chromatography (TLC). If you see the reaction has stalled with significant starting material remaining, consider extending the reaction time.

  • Solvent Choice: A mixture of DMF and water is often used.[1] The DMF helps to dissolve the organic starting material, while the water can aid in the dissolution of the base and the difluoromethylating agent. Ensure your DMF is anhydrous to begin with, as excess water can interfere with the reaction.

Q3: What are the common side products in this reaction, and how can I minimize them?

A3: While this reaction is generally clean, a few side products can form:

  • Dimer and Trimer Byproducts: Under certain conditions, difluorocarbene can react with itself to form oligomeric side products.[1]

    • Minimization: This is often a result of slow trapping of the carbene by the phenoxide. Ensuring efficient deprotonation and a sufficiently high concentration of the phenoxide can help to minimize this side reaction.

  • Products of Reaction with Solvent: At high temperatures, DMF can decompose and react with the generated carbene, though this is less common under the recommended reaction conditions.

Q4: What is the best way to purify the final product?

A4: The product, this compound, is typically a liquid or a low-melting solid.

  • Standard Work-up: The reaction is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[1]

  • Column Chromatography: The most effective way to purify the crude product is by silica gel column chromatography. A gradient of ethyl acetate in hexanes (or heptanes) is a good starting point for elution.[2]

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

Optimized Reaction Conditions for Difluoromethoxylation
ParameterRecommended ConditionRationale
Starting Material 3-HydroxyacetophenoneReadily available and the direct precursor.
Difluoromethylating Agent Sodium ChlorodifluoroacetateStable, easy to handle, and effective.[1]
Base Cesium Carbonate (1.5 equiv.)Strong enough for complete deprotonation, good solubility.[1]
Solvent DMF/Water (e.g., 8:1 v/v)Good solvent for both organic and inorganic reactants.[1]
Temperature 100-110 °COptimal for difluorocarbene generation without decomposition.
Reaction Time 2-6 hours (monitor by TLC)Typically sufficient for completion.
Purification Silica Gel ChromatographyEffective for removing non-polar and polar impurities.

Route 2: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene

This classic electrophilic aromatic substitution involves reacting 1-(difluoromethoxy)benzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Experimental Workflow: Friedel-Crafts Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-(Difluoromethoxy)benzene Catalyst Lewis Acid (e.g., AlCl3, SmI3) Start->Catalyst Add to flask Solvent Inert Solvent (e.g., CH2Cl2, CS2) Catalyst->Solvent Add solvent Cool Cool to 0 °C Solvent->Cool Reagent Acylating Agent (e.g., Acetyl Chloride) Reagent_add Add Acylating Agent (dropwise) Cool->Reagent_add Warm Warm to room temperature Reagent_add->Warm Stir Quench Quench with ice/HCl Warm->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column/Distillation) Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.

Frequently Asked Questions (FAQs) for Route 2

Q1: My reaction is giving a mixture of isomers. How can I improve the regioselectivity for the meta-product?

A1: The difluoromethoxy group is an ortho-, para-directing group due to the lone pairs on the oxygen atom. Therefore, the primary products of this reaction will be the ortho- and para-isomers. The desired meta-isomer is not the kinetically favored product.

  • Re-evaluate Your Synthetic Strategy: If you require the meta-isomer, the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene is not the ideal synthetic route. Route 1, starting from 3-hydroxyacetophenone, is the correct and more efficient approach to obtain the desired meta-substituted product.

Q2: I am attempting to synthesize the para-isomer and am getting a low yield and a mixture of ortho- and para-products. How can I optimize this?

A2: For the synthesis of the para-isomer, here are some optimization strategies:

  • Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to lower selectivity.[3] Milder Lewis acids, such as samarium(III) iodide (SmI₃), have been shown to be highly regioselective for the para-acylation of aromatic ethers.[4]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -20 °C or 0 °C) can often improve the selectivity for the less sterically hindered para-product.

  • Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used. Experimenting with different solvents may help to optimize the selectivity.

Q3: I am concerned about potential side reactions. What should I look out for?

A3: Besides the formation of isomers, there are other potential side reactions:

  • Polyacylation: The first acyl group deactivates the aromatic ring, making a second acylation less likely.[1][5] However, under harsh conditions (e.g., high temperature, excess acylating agent, or a very active catalyst), polyacylation can occur.

    • Minimization: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate. Use the mildest possible reaction conditions.

  • Cleavage of the Ether Linkage: Strong Lewis acids, particularly in the presence of any moisture, can potentially cleave the ether bond. The difluoromethoxy group is generally more stable than a simple methoxy group due to the electron-withdrawing nature of the fluorine atoms.

    • Minimization: Use a milder Lewis acid if possible. Ensure all reagents and glassware are scrupulously dry.

Q4: How should I purify the product from a Friedel-Crafts reaction?

A4: The purification procedure is similar to that for Route 1, but with some specific considerations for byproducts of the Friedel-Crafts reaction.

  • Work-up: The reaction must be carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex with the product ketone.

  • Extraction and Washing: After extraction with an organic solvent, the organic layer should be washed with dilute HCl, followed by a sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

  • Purification: Isomers of the product can be difficult to separate. Careful column chromatography on silica gel is usually required. A non-polar eluent system (e.g., a low percentage of ethyl acetate in hexanes) will be necessary to achieve good separation. High-performance liquid chromatography (HPLC) may be required for complete separation of isomers.

Optimized Reaction Conditions for Friedel-Crafts Acylation (for para-isomer)
ParameterRecommended ConditionRationale
Starting Material 1-(Difluoromethoxy)benzeneThe substrate for acylation.
Acylating Agent Acetyl Chloride or Acetic AnhydrideCommon and effective acylating agents.
Lewis Acid Catalyst SmI₃ (catalytic) or AlCl₃ (stoichiometric)SmI₃ offers higher para-selectivity.[4] AlCl₃ is a stronger but less selective catalyst.[3]
Solvent Dichloromethane or Carbon DisulfideInert solvents that are commonly used in Friedel-Crafts reactions.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity.
Reaction Time 1-4 hoursMonitor by TLC.
Purification Silica Gel ChromatographyNecessary to separate ortho- and para-isomers.

General Troubleshooting

Q: My reaction did not work at all (no product formation). What should I check first?

A: When a reaction fails completely, it is important to systematically review your procedure and reagents.

  • Reagent Quality: Verify the purity and integrity of your starting materials, reagents, and solvents. Degradation of the acylating agent or the difluoromethylating agent can halt the reaction.

  • Catalyst Activity (for Friedel-Crafts): Ensure your Lewis acid catalyst is active. Aluminum chloride, for example, is highly hygroscopic and will be deactivated by moisture.

  • Reaction Setup: Double-check that all your glassware was dry and that the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) if required, especially for the Friedel-Crafts reaction.

  • Temperature Control: Confirm that the reaction was maintained at the correct temperature.

Q: My crude NMR spectrum is very complex and difficult to interpret. What could be the issue?

A: A complex crude NMR can be due to a number of factors:

  • Mixture of Isomers (Friedel-Crafts): As discussed, the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene will likely produce a mixture of ortho- and para-isomers, leading to a complex NMR spectrum.

  • Side Products: The presence of the side products mentioned in the route-specific FAQs will complicate the spectrum.

  • Residual Solvents: High-boiling solvents like DMF can be difficult to remove completely and may obscure peaks in your spectrum.

  • Incomplete Reaction: The presence of starting materials alongside your product will also lead to a more complex spectrum.

Troubleshooting: Purify a small amount of your crude material by preparative TLC or a small-scale column and re-analyze the purified fraction by NMR. This will help you to identify the peaks corresponding to your desired product.

References

Common side products in the synthesis of 3'-(Difluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3'-(Difluoromethoxy)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively, optimize yields, and ensure the highest product purity.

Section 1: Overview of the Primary Synthesis Route

The most prevalent and industrially relevant synthesis of 3'-(Difluoromethoxy)acetophenone begins with the O-difluoromethylation of 3'-hydroxyacetophenone. This method is generally favored for its straightforwardness and the commercial availability of the starting phenol.[1][2] The core transformation involves the reaction of the phenoxide, generated in situ, with a difluorocarbene precursor, such as chlorodifluoromethane (ClCF₂H).

Synthesis_Workflow Start 3'-Hydroxyacetophenone Reagents 1. Base (e.g., NaOH, KOH) 2. Difluoromethylating Agent (e.g., ClCF₂H) Start->Reagents Product 3'-(Difluoromethoxy)acetophenone Reagents->Product O-Difluoromethylation Side_Products Common Side Products & Impurities Reagents->Side_Products

Caption: General workflow for the synthesis of 3'-(Difluoromethoxy)acetophenone.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted 3'-hydroxyacetophenone. What are the likely causes?

This is the most common failure mode. Incomplete conversion points to an issue with either the generation of the phenoxide or the effectiveness of the difluoromethylating agent.

Causality Analysis:

  • Ineffective Nucleophile Generation: The reaction requires a strong base to fully deprotonate the phenolic hydroxyl group of 3'-hydroxyacetophenone. Using a weak base or an insufficient stoichiometric amount will leave starting material unreacted.

  • Difluoromethylating Agent Degradation: Reagents like chlorodifluoromethane (a gas) or sodium chlorodifluoroacetate require careful handling. Moisture can lead to hydrolysis, and poor temperature control can cause premature decomposition or loss of the reagent, starving the reaction.[3]

  • Reaction Conditions: O-difluoromethylation, especially with gaseous reagents like ClCF₂H, often requires elevated pressure and precise temperature control to ensure sufficient reagent concentration in the reaction phase.[4] Deviation from optimal conditions will result in low conversion.

Troubleshooting Protocol:

  • Verify Base Stoichiometry and Strength:

    • Ensure at least one full equivalent of a strong base (e.g., NaOH, KOH) is used relative to the 3'-hydroxyacetophenone.

    • The base should be fresh and anhydrous if used in an organic solvent system.

  • Ensure an Inert and Anhydrous System:

    • Thoroughly dry all glassware in an oven before assembly.

    • Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from quenching the phenoxide or degrading the reagents.[3]

  • Validate Reagent Delivery and Temperature Control:

    • If using ClCF₂H, ensure the reaction vessel is properly sealed and capable of handling the required pressure.

    • Monitor the internal reaction temperature closely. Suboptimal temperatures can drastically slow the reaction rate, while excessive heat can lead to reagent decomposition.[3]

  • Monitor Reaction Progress:

    • Use TLC or a rapid LC-MS quench to monitor the disappearance of the starting material. Do not stop the reaction based on time alone. Extend the reaction time if conversion is slow but ongoing.

Q2: My product is contaminated with species containing bromine or chlorine, which I did not add as a primary reagent. Where could these come from?

The presence of unexpected halogens often points to side reactions on the aromatic ring or impurities from the difluoromethylating agent itself.

Causality Analysis:

  • Ring Halogenation: In some patented procedures for analogous compounds, bromination is used as a preceding step to direct substitution or introduce other functionalities.[4] If your synthesis route involves such a step, incomplete removal of the halogenating agent or carry-over of halogenated intermediates can contaminate the final product.

  • Side Reactions from Difluoromethylating Agent: While chlorodifluoromethane (ClCF₂H) is primarily a source of the :CF₂ carbene, under certain radical or harsh ionic conditions, chlorine transfer to the aromatic ring is a potential, albeit minor, side reaction.

  • Impurity in Starting Material: The 3'-hydroxyacetophenone starting material could contain halogenated impurities from its own synthesis.

Troubleshooting Protocol:

  • Analyze Starting Materials: Run a full analysis (NMR, LC-MS) on your starting 3'-hydroxyacetophenone to rule out pre-existing halogenated impurities.

  • Optimize Halogenation Steps (if applicable): If your synthesis involves a halogenation step, ensure precise control over the stoichiometry of the brominating/chlorinating agent and quench the reaction thoroughly to destroy any excess.

  • Purification Strategy: Halogenated impurities often have different polarities from the desired product.

    • Recrystallization: This can be highly effective if the impurity level is moderate and a suitable solvent system is found.

    • Column Chromatography: A carefully optimized silica gel chromatography protocol can effectively separate these side products.

Table 1: Common Halogenated Impurities and Their Identification
Potential ImpurityLikely OriginExpected Mass Spec Signature (M+)
3'-Hydroxy-X-bromoacetophenoneIncomplete reaction in a preceding bromination stepM+80 / M+82 (approx. 1:1 isotope pattern for Br)
3'-(Difluoromethoxy)-X-bromoacetophenoneBromination of the final productM+80 / M+82 (approx. 1:1 isotope pattern for Br)
3'-(Difluoromethoxy)-X-chloroacetophenoneSide reaction from ClCF₂H or chlorinated SMM+35 / M+37 (approx. 3:1 isotope pattern for Cl)
Q3: My yield is low, and the crude product shows a smear or multiple minor spots on TLC. What are these minor byproducts?

Low yield accompanied by a complex product mixture suggests decomposition pathways or a lack of reaction specificity.

Causality Analysis:

  • Hydrolysis during Workup: The difluoromethoxy group, while more stable than a trichloromethyl group, can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during workup. This can lead to hydrolysis back to the starting phenol.

  • Proto-defluorination: This is a side reaction where the C-F bond is reduced, potentially leading to monofluoromethyl or methyl ether byproducts. This is more common in radical difluoromethylation pathways but can occur under certain reductive conditions.[3]

  • Thermal Decomposition: Prolonged reaction times at high temperatures can lead to nonspecific decomposition of the starting material or product.

Troubleshooting_Tree Start Low Yield / Impure Product CheckSM Significant Unreacted Starting Material? Start->CheckSM ComplexMixture Complex Mixture / Multiple Side Products? Start->ComplexMixture Cause1 Cause: Ineffective Reagents or Suboptimal Conditions CheckSM->Cause1 Yes Cause2 Cause: Decomposition during Reaction or Workup ComplexMixture->Cause2 Yes Solution1 Solution: Verify Reagent Quality, Optimize Temp/Pressure, Check Base Cause1->Solution1 Solution2 Solution: Lower Reaction Temp, Milder Workup (pH control), Reduce Reaction Time Cause2->Solution2

Caption: Decision tree for troubleshooting low yield and impurity issues.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How does the difluoromethoxy group affect purification by chromatography? The -OCF₂H group is a lipophilic hydrogen bond donor.[5] This unique characteristic means its polarity can be misleading. While it increases lipophilicity compared to a hydroxyl group, its hydrogen bonding capability can cause unexpected retention on silica gel. When developing a chromatography method, screen a range of solvent systems. A typical starting point is a hexane/ethyl acetate gradient. Streaking can sometimes be mitigated by adding a very small amount of a polar modifier like methanol to the eluent system.[5]

FAQ 2: What are the most critical parameters to control for a clean and high-yield reaction? There are three critical parameters:

  • Anhydrous Conditions: Moisture is detrimental. It will consume your base and degrade many difluoromethylating agents.[3]

  • Temperature: Must be carefully controlled to be high enough for an adequate reaction rate but low enough to prevent reagent and product decomposition.

  • Stoichiometry: Precise measurement of the base and difluoromethylating agent is crucial. An excess of base can sometimes promote side reactions, while an insufficient amount leads to incomplete conversion.

FAQ 3: Are there alternative difluoromethylating agents I could use if ClCF₂H is not viable? Yes, several modern reagents have been developed. For O-difluoromethylation, reagents that generate difluorocarbene (:CF₂) are effective. Examples include:

  • (Difluoromethyl)trimethylsilane (TMSCF₂H): Requires activation with a fluoride source (e.g., CsF, TBAF) but can be easier to handle than a gas.[3]

  • Zinc difluoromethanesulfinate (DFMS): Often used in radical reactions but can be adapted for nucleophilic processes.[3] These reagents may offer milder reaction conditions but are often more expensive.

Section 4: Reference Experimental Protocol

The following is a representative protocol adapted from literature procedures for the difluoromethylation of a phenol.[4] Warning: This protocol involves a pressurized reaction and should only be performed by trained personnel with appropriate safety equipment.

Synthesis of 3'-(Difluoromethoxy)acetophenone
  • Setup: To a 250 mL pressure reactor, add 3'-hydroxyacetophenone (13.6 g, 0.1 mol), sodium hydroxide (8.0 g, 0.2 mol), ethanol (60 mL), and water (60 mL).

  • Sealing and Inerting: Seal the reactor securely. Purge the vessel with nitrogen or argon three times to remove all oxygen.

  • Reagent Addition: While stirring at room temperature, carefully introduce chlorodifluoromethane (ClCF₂H) gas into the reactor until the desired pressure is reached (typically 2-5 atm, consult specific literature for optimization).

  • Reaction: Heat the reaction mixture to 30-40 °C and maintain vigorous stirring for 4-6 hours. The reaction progress should be monitored by taking aliquots (after safely venting and re-purging) for TLC or LC-MS analysis.

  • Workup:

    • After cooling the reactor to room temperature, slowly and carefully vent the excess ClCF₂H gas into a suitable scrubbing solution.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to afford the pure 3'-(Difluoromethoxy)acetophenone.

References

Technical Support Center: Synthesis and Purification of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-[3-(Difluoromethoxy)phenyl]ethanone. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of (difluoromethoxy)benzene. While conceptually straightforward, achieving high yield and purity can be challenging due to potential side reactions and the physicochemical properties of the difluoromethoxy group.

Reaction Pathway: Friedel-Crafts Acylation

The primary synthetic route involves the reaction of (difluoromethoxy)benzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Friedel-Crafts Acylation substrate (Difluoromethoxy)benzene product This compound substrate->product + Acylium Ion reagent Acetyl Chloride / Acetic Anhydride intermediate Acylium Ion Intermediate reagent->intermediate + Catalyst catalyst Lewis Acid (e.g., AlCl3) side_product Ortho-isomer & Polyacylated Products product->side_product Side Reactions

Caption: General scheme for the Friedel-Crafts acylation to synthesize this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the Friedel-Crafts acylation of (difluoromethoxy)benzene?

A1: Low yields are often attributed to several factors:

  • Insufficient Catalyst: Friedel-Crafts acylations typically require stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a complex with it, rendering the catalyst inactive.[1] Using at least 1.1 equivalents of the Lewis acid relative to the acylating agent is a common practice.[2]

  • Moisture Contamination: Lewis acids like aluminum chloride are highly sensitive to moisture. The presence of water will deactivate the catalyst and reduce the reaction's efficiency. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.[2]

  • Sub-optimal Reaction Temperature: The optimal temperature is substrate-dependent. While higher temperatures can increase the rate, they may also promote side reactions. It is often advisable to start at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warm to room temperature or slightly above.[1]

Q2: I'm observing the formation of isomeric impurities. How can I improve the regioselectivity?

A2: The difluoromethoxy group is an ortho-, para-director. However, steric hindrance from the difluoromethoxy group can favor para-acylation. To enhance the formation of the desired meta-isomer (relative to the acetyl group), the starting material should be 1-(difluoromethoxy)benzene. If you are starting with a different isomer of (difluoromethoxy)acetophenone, you will not be able to rearrange the substituents under these conditions. The choice of solvent can also influence regioselectivity in Friedel-Crafts reactions.[1]

Q3: Can the difluoromethoxy group be cleaved under the reaction conditions?

A3: The C-F bonds in the difluoromethoxy group are generally stable. However, under harsh acidic conditions and elevated temperatures, there is a potential for hydrolysis, although this is not a common issue in standard Friedel-Crafts acylation. The stability of such groups is a key feature in their use in medicinal chemistry.[3][4] It is more likely that other side reactions are the primary source of impurities.

III. Troubleshooting Guide: Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Low reaction temperature.1. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Use at least 1.1 equivalents of the Lewis acid (e.g., AlCl₃) relative to the acylating agent.[2] 3. Start the reaction at 0°C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied while monitoring by TLC or GC.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Localized overheating during reagent addition.1. Maintain a controlled temperature throughout the reaction. Use an ice bath to manage the initial exotherm. 2. Add the acylating agent or Lewis acid slowly and portion-wise to the reaction mixture with vigorous stirring.
Presence of Multiple Isomers in the Crude Product 1. Impure starting material. 2. Non-optimal reaction conditions influencing regioselectivity.1. Verify the purity of the (difluoromethoxy)benzene starting material by NMR or GC-MS. 2. Experiment with different solvents. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common.

IV. Troubleshooting Guide: Purification

Purification of this compound can be achieved through several methods. The choice of method will depend on the nature and quantity of the impurities.

Purification_Workflow start Crude Product extraction Aqueous Work-up & Liquid-Liquid Extraction start->extraction column Column Chromatography extraction->column recrystallization Recrystallization extraction->recrystallization final_product Pure this compound column->final_product recrystallization->final_product analysis Purity Analysis (NMR, GC-MS, HPLC) final_product->analysis

Caption: A general workflow for the purification of this compound.

Q4: My crude product is an oil. How can I best purify it?

A4: For oily products, column chromatography is the most effective purification method.[5]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 9:1), and gradually increase the polarity. The product, being a ketone, is moderately polar and should elute after non-polar impurities.[6]

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

Q5: I am having trouble separating the product from a very similar, non-polar impurity.

A5: If the impurity has a very similar polarity, making separation by standard chromatography difficult, consider the following:

  • Optimize Chromatography Conditions: Use a longer column, a shallower solvent gradient, or a different solvent system.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for removing small amounts of impurities.[7] A mixed solvent system, such as hexane/ethyl acetate, may be effective.[8]

Q6: Can I use a bisulfite wash to purify my ketone product?

A6: A sodium bisulfite wash is a classical method for separating aldehydes and some reactive ketones from reaction mixtures.[9] The bisulfite forms a water-soluble adduct with the carbonyl compound, which can then be separated by extraction. However, sterically hindered or conjugated ketones may be unreactive.[9] Given the structure of this compound, this method may be viable but should be tested on a small scale first. The ketone can be regenerated from the aqueous layer by basification.[9]

Q7: My product appears to be degrading on the silica gel column.

A7: While less common for ketones than for some other functional groups, degradation on silica gel can occur, sometimes due to the acidity of the silica.[10]

  • Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

  • Use a Different Stationary Phase: Alumina (neutral or basic) can be an alternative to silica gel.

  • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the column.

V. Recommended Experimental Protocols

Protocol 1: Friedel-Crafts Acylation
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add (difluoromethoxy)benzene (1.0 eq) and a dry solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates completion.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

VI. References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. --INVALID-LINK--

  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (n.d.). Google Patents. --INVALID-LINK--

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. --INVALID-LINK--

  • Column Chromatography ketone/silica. (2011). Physics Forums. --INVALID-LINK--

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2023). ACS Materials Au. --INVALID-LINK--

  • Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex. --INVALID-LINK--

  • Separating ketones from reaction mixture. (2022). Reddit. --INVALID-LINK--

  • Optimizing Friedel-Crafts Acylation: A Technical Support Center. (n.d.). Benchchem. --INVALID-LINK--

  • 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online. --INVALID-LINK--

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. --INVALID-LINK--

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (n.d.). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. (2023). Organic Letters. --INVALID-LINK--

  • Chemical Strategies for the Cleavage of the C(sp)−F Bonds in Perfluoroalkyl Groups. (2022). Chemistry – An Asian Journal. --INVALID-LINK--

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ResearchGate. --INVALID-LINK--

  • Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes. (2025). Benchchem. --INVALID-LINK--

  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group. (n.d.). Thieme Connect. --INVALID-LINK--

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). Journal of Medicinal Chemistry. --INVALID-LINK--

  • 1-(3-Difluoromethoxy-phenyl)-ethanone. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2018). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. (n.d.). ChemistrySelect. --INVALID-LINK--

  • Friedel Crafts Acylation of Anisole With Modified Zeolites. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2013). Angewandte Chemie International Edition. --INVALID-LINK--

  • This compound. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents. --INVALID-LINK--

  • (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... (n.d.). ResearchGate. --INVALID-LINK--

  • Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. (2020). The Journal of Organic Chemistry. --INVALID-LINK--

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Crystallization Tendency from Undercooled Melts. (2010). Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). IUCrData. --INVALID-LINK--

  • 1,3-Dihydroxyphenazine. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2020). Molecules. --INVALID-LINK--

  • Process for the purification of anthraquinone derivatives. (2012). Google Patents. --INVALID-LINK--

  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. (2019). International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--

References

Troubleshooting guide for the synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for the successful synthesis of this valuable compound. The following question-and-answer format directly addresses potential challenges you may encounter during your experiments, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two principal and scientifically sound methods for the synthesis of this compound. The choice between them will depend on the availability of starting materials, safety considerations, and the scale of the reaction.

  • Route A: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene. This is a classic electrophilic aromatic substitution reaction where 1-(difluoromethoxy)benzene is acylated, typically with acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2][3].

  • Route B: Nucleophilic Difluoromethoxylation of 3-Hydroxyacetophenone. This method involves the conversion of the phenolic hydroxyl group of 3-hydroxyacetophenone into a difluoromethoxy group[4]. This is often achieved using a difluorocarbene precursor, such as chlorodifluoromethane (CHClF₂), under basic conditions[4].

Troubleshooting Guide

This section is structured to address specific problems you might encounter with each synthetic route.

Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings. However, its success is highly dependent on careful control of reaction conditions.

A Setup B Reagent Charging A->B C Substrate Addition B->C D Acylating Agent Addition C->D E Reaction D->E F Work-up (Quenching) E->F G Extraction F->G H Purification G->H

Caption: General workflow for a Friedel-Crafts acylation reaction.

Q: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A: Low yields in Friedel-Crafts acylation can stem from several factors, primarily related to reagent quality, catalyst activity, and reaction conditions.

Potential Cause Explanation Recommended Solution
Moisture Contamination The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Water will react with and deactivate the catalyst, halting the reaction[5].Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Handle AlCl₃ quickly in a dry atmosphere (e.g., under nitrogen or argon, or in a glovebox).
Inactive Catalyst Old or improperly stored AlCl₃ may have already been partially hydrolyzed, reducing its activity.Use a fresh, unopened container of anhydrous AlCl₃. You can often tell if it's degraded by a yellowish color and a clumpy, rather than fine powder, consistency.
Insufficient Catalyst Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it, effectively sequestering the catalyst[3].Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. For less reactive substrates, a larger excess may be beneficial.
Reaction Temperature Too Low While the initial addition is often done at low temperatures to control the exothermic reaction, the reaction may require thermal energy to proceed to completion.After the initial addition of reagents at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can also be beneficial, but should be monitored carefully to avoid side reactions[6].

Q: My crude product analysis (TLC, GC-MS) shows multiple spots/peaks. What are these impurities and how can I avoid them?

A: The formation of multiple products is a common issue in Friedel-Crafts reactions, often due to the directing effects of the substituent on the aromatic ring and the potential for side reactions.

Regioisomers: The difluoromethoxy group is an ortho-, para-directing group. Therefore, you can expect the formation of both the desired this compound (meta to the acetyl group, but para to the OCHF2 group) and the ortho-acylated isomer, 1-[2-(difluoromethoxy)phenyl]ethanone.

  • Solution: The ratio of para to ortho isomers is influenced by steric hindrance. The bulkier acetyl group will preferentially add to the less sterically hindered para position. Running the reaction at lower temperatures can sometimes improve the selectivity for the para product[7]. Purification by column chromatography or recrystallization will be necessary to separate the isomers.

Polyacylation: While the acylated product is deactivated towards further electrophilic substitution, under harsh conditions (high temperature, large excess of catalyst and acylating agent), a second acylation can occur[8].

  • Solution: Use a modest excess of the acylating agent (e.g., 1.1 equivalents) and control the reaction temperature. The deactivating nature of the acetyl group generally prevents polyacylation under standard conditions[3].

Q: I'm having trouble purifying my product. What are the best methods?

A: Purification of the crude product from a Friedel-Crafts acylation involves removing the catalyst and any unreacted starting materials or side products.

  • Work-up: The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid[9]. This hydrolyzes the aluminum chloride complexes and moves the aluminum salts into the aqueous phase.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid, followed by a brine wash.

  • Column Chromatography: This is the most effective method for separating the desired para-isomer from the ortho-isomer and other impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point[9].

  • Distillation: If the product is a liquid and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method[5].

Route B: Nucleophilic Difluoromethoxylation

This route offers an alternative by forming the C-O-CF₂H bond on a pre-existing acetophenone scaffold.

A Deprotonation of Phenol B Introduction of Difluorocarbene Source A->B C Reaction B->C D Work-up C->D E Extraction D->E F Purification E->F

Caption: General workflow for the difluoromethoxylation of a phenol.

Q: My reaction has stalled, and I have a significant amount of unreacted 3-hydroxyacetophenone. How can I drive the reaction to completion?

A: Incomplete conversion in a difluoromethoxylation reaction often points to issues with the base, the difluoromethoxylating agent, or the reaction conditions.

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like DMF or acetonitrile. Ensure at least one equivalent of the base is used.
Inefficient Difluorocarbene Generation If using a precursor like chlorodifluoromethane, its reaction to form difluorocarbene can be inefficient if the conditions are not optimal.Ensure the reaction temperature is appropriate for the chosen reagent. Some methods require elevated temperatures to generate the reactive species.
Poor Choice of Solvent The solvent needs to be polar enough to dissolve the phenoxide salt but should not react with the base or the difluorocarbene.Aprotic polar solvents like DMF and acetonitrile are generally good choices. Protic solvents like alcohols should be avoided as they will be deprotonated by the base.

Q: I am observing unexpected byproducts in my reaction mixture. What could they be?

A: Side reactions in difluoromethoxylations can arise from the high reactivity of the intermediates.

  • Reaction at the Acetyl Group: The enolizable protons alpha to the carbonyl group of the acetophenone can be deprotonated by a strong base, leading to side reactions at this position.

    • Solution: Add the base to the 3-hydroxyacetophenone at a low temperature to form the phenoxide first, before introducing the difluoromethoxylating agent. This can favor reaction at the desired hydroxyl group.

  • Decomposition of Reagents: Some difluoromethoxylating reagents can be thermally unstable.

    • Solution: Carefully control the reaction temperature according to the literature procedure for the specific reagent being used.

Safety Precautions

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[5]. The quenching process is highly exothermic and should be done slowly and carefully.

  • Difluoromethoxylation: Chlorodifluoromethane is a gas that can act as an asphyxiant by displacing air[10]. It may also have effects on the cardiovascular and central nervous systems[10]. All handling should be done in a well-ventilated fume hood. If using sodium hydride, it is a flammable solid that reacts violently with water. Extreme care must be taken to handle it under an inert atmosphere.

Experimental Protocols

Protocol A: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagent Charging: In the flask, suspend aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.05 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Add 1-(difluoromethoxy)benzene (1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all the aluminum salts have dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol B: Difluoromethoxylation of 3-Hydroxyacetophenone
  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add 3-hydroxyacetophenone (1.0 eq.) and an inorganic base such as potassium carbonate (2.0 eq.) to a polar aprotic solvent like DMF.

  • Reaction: Bubble chlorodifluoromethane gas through the stirred solution at a controlled rate. The reaction may require heating to proceed at a reasonable rate (e.g., 70-80 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield this compound.

Logical Relationships in Troubleshooting

A Low Yield B Moisture? A->B C Inactive Catalyst? A->C D Stoichiometry? A->D E Dry Glassware/Solvents B->E F Use Fresh Catalyst C->F G Use >1 eq. Catalyst D->G

Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-[3-(Difluoromethoxy)phenyl]ethanone (CAS No. 128313-28-4). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven solutions to ensure a robust, safe, and efficient process.

Overview of Common Synthetic Routes

The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene. This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to react 1-(difluoromethoxy)benzene with an acylating agent like acetyl chloride or acetic anhydride.[1]

The general reaction is as follows:

1-(difluoromethoxy)benzene + Acetyl Chloride/Acetic Anhydride --(AlCl₃)--> this compound

While straightforward in principle, scaling up this reaction presents challenges related to catalyst handling, reaction control, isomer formation, and product purification. This guide will address these specific issues in a practical question-and-answer format.

Troubleshooting Guide: From Lab to Plant

This section addresses specific, frequently encountered problems during the scale-up of the Friedel-Crafts acylation for this target molecule.

Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I fix it?

Answer: An incomplete reaction is a common scale-up issue, often pointing to problems with catalyst activity or reagent quality. Here’s a systematic troubleshooting approach:

  • Catalyst Deactivation (Most Common Cause): The primary culprit is often the deactivation of the aluminum chloride (AlCl₃) catalyst by moisture.[2] AlCl₃ reacts violently and exothermically with water, rendering it inactive.[2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware, reactors, and transfer lines must be rigorously dried. For pilot-scale, this involves thorough steam cleaning followed by drying with hot nitrogen. Solvents must be of high purity and have a low water content (<50 ppm).

      • Catalyst Quality: Use a fresh, unopened container of anhydrous AlCl₃. On a larger scale, it is crucial to sample and test the catalyst for activity before committing to the full batch.

      • Atmospheric Control: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent ingress of atmospheric moisture.

  • Insufficient Catalyst Loading: While stoichiometric amounts are often used, product inhibition can occur where the ketone product complexes with the AlCl₃, effectively sequestering the catalyst.[3]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Incrementally increase the AlCl₃ loading from ~1.1 equivalents to 1.3 equivalents. Monitor the reaction progress by an in-process control (IPC) method like HPLC or GC.[4]

      • Temperature Optimization: Ensure the reaction temperature is appropriate. While initial complex formation may be done at a lower temperature (0-5 °C), the reaction may need to be warmed to 25-30 °C to achieve a reasonable rate.

  • Reagent Purity: The purity of the 1-(difluoromethoxy)benzene and acetyl chloride is critical. Impurities can interfere with the catalyst or introduce competing side reactions.

Q2: I'm observing significant formation of the ortho- and para-isomers. How can I improve the regioselectivity for the desired meta-product?

Answer: The difluoromethoxy (-OCHF₂) group is known to be an ortho-, para-directing group in electrophilic aromatic substitution. However, the formation of the meta-isomer is often desired. Achieving meta-selectivity in this case is challenging and relies on controlling steric and electronic factors.

  • Steric Hindrance: The bulky complex formed between the Lewis acid and the oxygen of the difluoromethoxy group can sterically hinder the ortho-positions, favoring acylation at the para-position.

    • Troubleshooting Steps:

      • Choice of Lewis Acid: While AlCl₃ is common, experimenting with bulkier Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might increase steric hindrance at the ortho positions, potentially altering the isomer ratio.

      • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical. Changing the solvent may alter the solvation of the intermediate carbocation, thereby influencing the product distribution.

  • Alternative Synthetic Routes: If high meta-selectivity is critical and cannot be achieved via Friedel-Crafts, consider an alternative strategy, such as starting with a meta-substituted precursor. For example, a Grignard reaction using 3-bromobenzaldehyde followed by subsequent steps to introduce the difluoromethoxy and acetyl groups could be an option, though this significantly increases the number of steps.[5]

Q3: The reaction quench and work-up are difficult to manage on a larger scale, with emulsions and product loss. What is a robust work-up procedure?

Answer: The quench of a large-scale Friedel-Crafts reaction is highly exothermic and requires careful planning to ensure safety and product quality.

  • Controlled Quench Protocol:

    • Cooling: Thoroughly cool the reaction vessel to 0-5 °C before quenching.

    • Reverse Addition: The safest method is to slowly and controllably transfer the reaction mixture onto a pre-chilled mixture of crushed ice and concentrated hydrochloric acid (HCl). Never add water directly to the reaction vessel, as the exothermic reaction with residual AlCl₃ can be violent and cause dangerous pressure buildup and release of HCl gas.[2]

    • Acid's Role: The HCl is crucial for hydrolyzing the aluminum complexes formed with the product ketone, releasing the product into the organic phase.

    • Agitation: Maintain vigorous agitation in the quench vessel to ensure efficient heat transfer and mixing.

  • Breaking Emulsions: Emulsions are common during the aqueous wash steps.

    • Troubleshooting Steps:

      • Brine Wash: After the initial quench and phase separation, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.

      • Solvent Addition: Adding a small amount of a different, less polar solvent like heptane can sometimes alter the phase dynamics and break the emulsion.

      • Allow Time: On a large scale, simply allowing the mixture to stand for a period can lead to phase separation.

Q4: What are the critical safety considerations when handling large quantities of aluminum chloride?

Answer: Aluminum chloride is a hazardous substance, and its risks are magnified at scale.[2][6][7][8] A comprehensive safety review is mandatory.

  • Reactivity with Water: AlCl₃ reacts violently with water, releasing large amounts of heat and corrosive hydrogen chloride (HCl) gas.[2] All operations must be conducted in a dry, controlled environment.[2][8]

  • Personal Protective Equipment (PPE): Full protective gear is essential, including safety glasses with side shields or goggles, a face shield, acid-resistant gloves (e.g., nitrile or neoprene), and a fire-retardant laboratory coat.[2][7][8] For large-scale additions, a supplied-air respirator may be necessary.[8]

  • Handling and Charging:

    • Use spark-resistant tools for handling solid AlCl₃.[2]

    • Charge the reactor under a nitrogen blanket to prevent contact with moist air.

    • Control the rate of addition carefully to manage the initial exotherm from complexation with the solvent and starting material.

  • Spill Response:

    • DO NOT USE WATER on an AlCl₃ spill.[2]

    • Cover the spill with a dry, inert absorbent like sand or sodium bicarbonate.[2][6]

    • Have a Class D fire extinguisher rated for reactive metals readily available.[2]

Frequently Asked Questions (FAQs)

Q: Is the difluoromethoxy group stable to the strongly acidic conditions of the Friedel-Crafts reaction? A: Yes, the difluoromethoxy group is generally robust and stable under typical Friedel-Crafts conditions.[9][10] Unlike some other functional groups, it does not readily cleave or decompose in the presence of strong Lewis acids. Its stability is a key reason why this synthetic route is viable.[11]

Q: What are the best in-process controls (IPCs) to monitor reaction completion? A: HPLC is the preferred method. A typical IPC would monitor the disappearance of the starting material, 1-(difluoromethoxy)benzene. The reaction can be considered complete when the starting material is below a set threshold (e.g., <1.0% by area).[4] This provides a quantitative and reliable endpoint, which is crucial for process consistency.

Q: My final product has a persistent color impurity. What purification methods are recommended at scale? A: Color impurities often arise from side reactions or degradation.

  • Carbon Treatment: Stirring the crude product solution in an organic solvent with activated carbon can effectively remove many color bodies.

  • Recrystallization: This is the most effective method for achieving high purity. A suitable solvent system (e.g., isopropanol/heptane or ethyl acetate/hexane) should be developed to provide good recovery and impurity rejection.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.

Recommended Scale-Up Protocol & Workflow

This section provides a generalized protocol. Note: All quantities must be adapted and optimized for your specific equipment and scale.

Experimental Protocol: Friedel-Crafts Acylation
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Solvent Charge: Charge the reactor with a suitable anhydrous solvent (e.g., Dichloromethane). Cool the solvent to 0-5 °C.

  • Catalyst Charge: Under a strong nitrogen flow, carefully charge the anhydrous aluminum chloride (1.2 equivalents) to the cooled solvent. Maintain the temperature below 10 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the suspension, keeping the temperature below 10 °C. Stir for 30 minutes to allow for complex formation.

  • Substrate Addition: Add 1-(difluoromethoxy)benzene (1.0 equivalent) dropwise, maintaining the reaction temperature between 5-10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is <1.0%.

  • Quench: In a separate vessel, prepare a mixture of crushed ice and 3M HCl. Cool the completed reaction mixture back to 0-5 °C. Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.

  • Work-up: Separate the organic layer. Wash with 1M HCl, followed by water, then saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude material from a pre-determined solvent system to obtain the final, high-purity product.

Data Presentation: Solvent Screening for Recrystallization

The following table represents hypothetical data from a solvent screening study to optimize the final purification step.

Solvent System (v/v)Yield (%)Purity (by HPLC, Area %)Observations
Isopropanol (IPA)8598.5Good recovery, but some impurities co-crystallize.
Heptane2099.8Very low yield, product oils out initially.
IPA / Heptane (3:1)8299.7Forms well-defined crystals, excellent impurity rejection.
Ethyl Acetate / Hexane (1:2)7899.6Good crystal formation, slightly lower yield than IPA/Heptane.
Toluene6599.1Product is highly soluble, leading to lower recovery.

Visualizations

Scale-Up Workflow Diagram

This diagram outlines the logical flow of the entire production process, from raw material qualification to final product release.

ScaleUp_Workflow cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Final QC & Release RM_QC Raw Material QC (Solvent, AlCl3, Substrate) Reactor_Prep Reactor Cleaning & Drying Verification Charge Reagent Charging (Temp Control Critical) Reactor_Prep->Charge Reaction Reaction Monitoring (IPC by HPLC) Charge->Reaction Quench Controlled Quench (Reverse Addition) Reaction->Quench Wash Aqueous Washes & Phase Separation Quench->Wash Purify Recrystallization & Filtration Wash->Purify Dry Vacuum Drying Purify->Dry FP_QC Final Product QC (Purity, Identity, Assay) Dry->FP_QC Release Packaging & Release FP_QC->Release

Caption: End-to-end workflow for scaled synthesis.

Troubleshooting Decision Tree: Incomplete Reaction

This diagram provides a logical path for diagnosing the root cause of a stalled reaction.

Troubleshooting_Tree Start IPC Shows Incomplete Reaction Check_Moisture Was the system fully anhydrous? Start->Check_Moisture Check_Catalyst Was fresh, high-purity AlCl3 used? Check_Moisture->Check_Catalyst Yes Sol_Moisture Root Cause: Moisture Ingress. Action: Dry all solvents and equipment rigorously. Check_Moisture->Sol_Moisture No Check_Stoich Is catalyst loading sufficient (>1.1 eq)? Check_Catalyst->Check_Stoich Yes Cat_Quality Root Cause: Inactive Catalyst. Action: Use a new batch of AlCl3. Check_Catalyst->Cat_Quality No Check_Temp Was reaction warmed to RT after addition? Check_Stoich->Check_Temp Yes Cat_Loading Root Cause: Insufficient Catalyst. Action: Increase loading to 1.2-1.3 eq. Check_Stoich->Cat_Loading No Temp_Profile Root Cause: Low Temperature. Action: Ensure reaction runs at 20-25°C. Check_Temp->Temp_Profile No Success Problem Resolved Check_Temp->Success Yes

Caption: Decision tree for diagnosing incomplete reactions.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis, particularly during the critical Friedel-Crafts acylation step. Our goal is to equip you with the knowledge to perform this reaction safely, efficiently, and with high reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Primary Exothermic Event

Question 1: What is the main cause of the exothermic reaction during the synthesis of this compound?

The primary exothermic event in the synthesis of this compound is the Friedel-Crafts acylation of 1-(difluoromethoxy)benzene. This reaction involves the formation of a highly reactive acylium ion from an acyl halide (like acetyl chloride) or anhydride and a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3] The subsequent electrophilic aromatic substitution, where the acylium ion attacks the electron-rich difluoromethoxybenzene ring, is a highly favorable and energy-releasing process.[1]

The overall reaction can be summarized as: (Difluoromethoxy)benzene + Acetyl Chloride/Acetic Anhydride --(AlCl₃)--> this compound + HCl

The formation of the complex between the Lewis acid and the acylating agent, and the subsequent reaction with the aromatic substrate, contribute to the significant heat evolution.

Question 2: Why is aluminum chloride (AlCl₃) so reactive and what are the specific hazards?

Aluminum chloride is a powerful Lewis acid that is crucial for generating the acylium ion electrophile.[1] However, its high reactivity also presents several hazards:

  • Violent Reaction with Water: Anhydrous AlCl₃ reacts violently and extremely exothermically with water, including atmospheric moisture.[4][5][6] This reaction produces hydrochloric acid (HCl) gas, which is corrosive and toxic, and can cause severe burns upon contact with moist tissues like the skin, eyes, and respiratory tract.[4][5][7]

  • Thermal and Acid Burns: Direct contact with AlCl₃ in the presence of moisture can cause both thermal and acid burns.[4]

  • Corrosivity: In the presence of moisture, AlCl₃ is highly corrosive to most metals.[5]

  • Catalyst Deactivation: The presence of water will deactivate the AlCl₃ catalyst, potentially stalling the reaction.[8]

It is imperative to use anhydrous AlCl₃ and thoroughly dried glassware and solvents to ensure both safety and reaction efficiency.[8][9]

Section 2: Proactive Measures for Exotherm Control

Question 3: How can I proactively control the temperature of the Friedel-Crafts acylation?

Effective temperature control is paramount for a safe and successful reaction. Here are key strategies:

  • Controlled Reagent Addition: The most critical factor is the slow, controlled addition of the acylating agent (acetyl chloride or acetic anhydride) to the mixture of the aromatic substrate and the Lewis acid.[9] This is typically done using a dropping funnel. The rate of addition should be adjusted to maintain the desired internal reaction temperature.

  • Adequate Cooling: The reaction should be conducted in a cooling bath (e.g., ice-water or an ice-salt bath) to dissipate the heat generated.[9] For larger-scale reactions, a cryostat or a jacketed reactor with a circulating coolant provides more precise temperature control.[10]

  • Monitoring Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture, not just the bath temperature. This provides a true indication of the reaction's progress and potential for a runaway.

  • Proper Stirring: Efficient stirring is crucial to ensure even heat distribution and prevent localized hot spots.

Table 1: Recommended Temperature Control Parameters

ParameterRecommendationRationale
Initial Temperature 0-5 °CMinimizes initial reaction rate and allows for controlled initiation.
Addition Rate Slow, dropwisePrevents rapid heat generation and potential for thermal runaway.
Maximum Temperature Maintain below 10-15 °C during additionEnsures the rate of heat generation does not exceed the cooling capacity.
Post-Addition Allow to slowly warm to room temperatureDrives the reaction to completion after the initial exotherm is controlled.

Question 4: What are the best practices for setting up the reaction apparatus for safety?

A well-designed experimental setup is your first line of defense against uncontrolled exotherms.

  • Dry Glassware: All glassware must be thoroughly dried in an oven and assembled while still warm under a dry, inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture, which can react violently with AlCl₃.[8]

  • Gas Trap: A gas trap (e.g., a bubbler filled with mineral oil or a tube leading to a basic solution) should be used to vent the HCl gas produced during the reaction.[9]

  • Adequate Headspace: Ensure the reaction flask is large enough (typically no more than half-full) to accommodate potential foaming or splashing.

  • Secure Clamping: All components of the apparatus should be securely clamped to prevent accidental spills.

Diagram 1: Recommended Apparatus for Friedel-Crafts Acylation

G cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere & Gas Venting cluster_cooling Cooling System Flask Three-Neck Round-Bottom Flask (with stir bar) StirPlate Magnetic Stir Plate Flask->StirPlate Thermometer Thermometer Thermometer->Flask DroppingFunnel Dropping Funnel (Acetyl Chloride) DroppingFunnel->Flask Condenser Reflux Condenser Condenser->Flask GasTrap Gas Trap (HCl) Condenser->GasTrap CoolingBath Ice/Water Bath StirPlate->CoolingBath InertGas Inert Gas Inlet (N2 or Ar) InertGas->Condenser to top G Start Rapid Temperature Rise Detected StopAddition Stop Reagent Addition Start->StopAddition EnhanceCooling Enhance External Cooling StopAddition->EnhanceCooling Monitor Is Temperature Stabilizing? EnhanceCooling->Monitor Controlled Continue Reaction with Caution Monitor->Controlled Yes PrepareQuench Prepare Large, Cold Quench Bath Monitor->PrepareQuench No Uncontrolled Temperature Still Rising? PrepareQuench->Uncontrolled Uncontrolled->Controlled No Quench Slowly Transfer Reaction to Quench Bath Uncontrolled->Quench Yes Safe Reaction Safely Quenched Quench->Safe

References

Technical Support Center: Column Chromatography Optimization for 1-[3-(Difluoromethoxy)phenyl]ethanone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-[3-(Difluoromethoxy)phenyl]ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this key aromatic ketone intermediate. We will explore the fundamental principles, provide a detailed experimental protocol, and address common challenges through an in-depth troubleshooting guide and frequently asked questions.

Introduction to this compound and Purification Rationale

This compound (CAS No. 101975-23-9) is a moderately polar aromatic ketone. Its unique difluoromethoxy group makes it a valuable building block in pharmaceutical and agrochemical synthesis. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps.

Column chromatography is a cornerstone technique for purifying such compounds.[1] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1] By optimizing this process, one can effectively remove starting materials, reagents, and byproducts.

Part 1: Recommended Purification Protocol

This protocol provides a robust starting point for the purification of this compound. It is grounded in the principle of translating Thin-Layer Chromatography (TLC) data into an effective column separation.[2]

Workflow Overview

G TLC 1. TLC Analysis (Solvent Scouting) Solvent 2. Solvent System Selection (Target Rf ≈ 0.25) TLC->Solvent Packing 3. Column Packing (Slurry Method) Solvent->Packing Loading 4. Sample Loading (Dry or Wet) Packing->Loading Elution 5. Elution (Isocratic or Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection Analysis 7. Fraction Analysis (TLC) Collection->Analysis Isolation 8. Product Isolation (Solvent Evaporation) Analysis->Isolation

Caption: Standard workflow for column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

The goal is to find a solvent system where this compound has a Retardation Factor (Rf) of approximately 0.2-0.4.[2] This Rf range generally provides the best separation on a silica gel column.

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate baseline.

  • Develop the Plates: Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate or Dichloromethane).[3]

    • Start with a 9:1 Hexane:Ethyl Acetate mixture and progressively increase the polarity (e.g., 8:2, 7:3).

    • For aromatic compounds, a Toluene:Ethyl Acetate system can sometimes offer better separation.[4]

  • Visualize: Check the plates under UV light (254 nm) and/or stain with an appropriate agent (e.g., potassium permanganate).

  • Select the System: Choose the solvent ratio that gives the target compound an Rf of ~0.25 and shows good separation from major impurities.

Parameter Description Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard polar adsorbent for normal-phase chromatography of moderately polar organic molecules.[1]
Mobile Phase Hexanes:Ethyl Acetate (or similar)A versatile solvent system where polarity can be finely tuned to achieve optimal separation.
Target Rf (TLC) 0.2 - 0.4An Rf in this range correlates to an elution volume of 3-5 column volumes (CV), providing a good balance between resolution and run time.[2]
Step 2: Column Packing (Slurry Method)

Proper column packing is essential to avoid issues like channeling and poor separation.[5]

  • Select Column Size: Choose a column diameter based on the amount of crude material. A common rule is a 20:1 to 100:1 ratio of silica weight to crude sample weight, depending on the separation difficulty.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be a pourable, homogeneous slurry.

  • Pack the Column: With the stopcock closed, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Pressurize and Equilibrate: Open the stopcock and allow the solvent to drain until it is just above the silica bed. Apply gentle pressure (1-2 psi for flash chromatography) to compact the bed.[6] Flush the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated. Never let the silica run dry.

Step 3: Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude sample in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the sample weight) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a small layer of sand or glass wool on top to prevent disturbance of the sample layer.

  • Wet Loading:

    • Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent.[6]

    • Using a pipette, carefully apply the solution to the top of the silica bed, allowing it to absorb completely.

    • Rinse the flask with a tiny amount of eluent and add it to the column to ensure complete transfer.

    • Caution: Using too much solvent or a solvent that is too polar can lead to band broadening and poor separation.[7][8]

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the mobile phase. Apply pressure and begin collecting fractions.

  • Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent composition throughout the entire separation. This is suitable if all impurities are well-separated from the product on TLC.

    • Step-Gradient: Start with the low-polarity solvent system determined by TLC. After the less polar impurities have eluted, switch to a more polar solvent mixture to elute the target compound, and finally, a highly polar mixture to wash out any remaining substances. This method is efficient and saves solvent.[9]

  • Collect Fractions: Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution profile and identify which fractions contain the pure product.

Step 5: Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the purification process.

G problem { Problem Observed (e.g., Poor Separation)} cause1 Potential Cause 1 Improper Solvent System problem:p->cause1 cause2 Potential Cause 2 Column Overload problem:p->cause2 cause3 Potential Cause 3 Poor Column Packing problem:p->cause3 solution1 Solution Re-optimize TLC (aim for Rf 0.25) Try different solvent system (e.g., Toluene/EtOAc) cause1:c1->solution1:s1 solution2 solution2 cause2:c2->solution2:s2 solution3 Solution Repack column carefully Ensure level silica bed Avoid air bubbles & cracks cause3:c3->solution3:s3

Caption: A logical approach to troubleshooting poor separation.

Problem 1: My compound will not elute from the column.

  • Answer: This indicates that the compound has a very strong affinity for the silica gel in the chosen mobile phase.

    • Solution 1: Increase Solvent Polarity. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you reach 100% ethyl acetate and the compound still hasn't eluted, you can try adding a small percentage (1-2%) of methanol.

    • Solution 2: Check for Decomposition. The compound may be decomposing on the acidic silica gel.[10] To test this, spot the crude material on a TLC plate, let it sit for an hour, and then elute it. If the original spot is gone and there's a new spot at the baseline, decomposition is likely. In this case, you may need to switch to a different stationary phase like alumina or consider reverse-phase chromatography.

Problem 2: My compound eluted immediately in the first few fractions (in the solvent front).

  • Answer: This means the compound has very low affinity for the silica gel because the mobile phase is too polar.

    • Solution: You must decrease the polarity of the mobile phase. Return to your TLC analysis and develop a solvent system with a significantly higher proportion of the non-polar solvent (e.g., hexanes). A lower Rf value on the TLC plate is needed.

Problem 3: The separation between my product and an impurity is poor (co-elution).

  • Answer: This is a common and challenging issue that points to a lack of selectivity in the chromatographic system.

    • Solution 1: Optimize the Solvent System. The initial TLC may not have been sufficient. Try screening different solvent combinations entirely. For example, if you used Hexane:Ethyl Acetate, try Dichloromethane:Hexane or Toluene:Ethyl Acetate. Sometimes changing the solvent class provides a different selectivity.[10]

    • Solution 2: Use a Slower, Shallower Gradient. If you are using a gradient, make the increase in polarity more gradual. A slower gradient increases the effective length of the column over which the separation can occur.[9]

    • Solution 3: Check Column Packing and Loading. Poor separation can result from an improperly packed column (channeling) or from loading the sample in too large a volume of solvent (band broadening).[5] Ensure the top of your silica bed is perfectly flat and use the dry loading technique if possible.

Problem 4: My collected spots on the TLC plate are streaking or "tailing".

  • Answer: Peak tailing can be caused by several factors.

    • Solution 1: Reduce Sample Load. You may have overloaded the column. Tailing is a classic sign of applying too much material for the column size. Reduce the amount of crude material and run the column again.

    • Solution 2: Check Solubility. The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column. Ensure your chosen solvent system dissolves the compound well.[10]

    • Solution 3: Consider Acidity/Basicity. While this compound is neutral, some impurities might be acidic or basic, leading to unwanted interactions with the slightly acidic silica gel. Adding a very small amount of a modifier (e.g., 0.1% triethylamine for basic impurities or 0.1% acetic acid for acidic ones) to the eluent can sometimes resolve this, but should be done cautiously as it can alter selectivity.

Problem 5: I see cracks or channels in my silica bed after running the column.

  • Answer: This is a physical problem with the column packing that severely compromises separation efficiency.

    • Solution: This usually happens if the silica was not packed uniformly or if heat was generated during elution (e.g., by using a very polar solvent like methanol after a non-polar one like hexane without a proper gradient). The column must be repacked. Ensure the slurry is homogeneous and allow the packed column to fully equilibrate with the mobile phase before loading the sample. Avoid sudden changes in pressure or solvent composition.[5]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase chromatography for this purification?

  • A: Yes. Reverse-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is an excellent alternative, especially if the target compound is polar or if impurities are very non-polar.[11][12] In reverse-phase, the elution order is opposite to normal-phase: the most polar compounds elute first.[11] This can be highly effective for removing greasy, non-polar byproducts from a more polar product like this compound.

Q2: How do I translate my TLC Rf value into a column chromatography gradient?

  • A: A compound with an Rf of 0.25 in a given solvent system will elute in approximately 4 column volumes (CVs) using that same system isocratically.[2] For a gradient, you can use this as a starting point. A common strategy is to start with a solvent system that gives your least polar impurity an Rf of ~0.5 (to wash it off quickly) and then ramp up to a system that gives your target compound an Rf of ~0.3, and finally increase polarity further to elute strongly retained impurities. Automated flash chromatography systems often have software that can calculate an optimal gradient based on two different TLC results.[9]

Q3: How much crude material can I load onto my column?

  • A: The loading capacity depends heavily on the difficulty of the separation.

    • For easy separations (ΔRf > 0.2 between spots on TLC), you can load up to 10% of the silica gel weight (e.g., 10 g of crude on 100 g of silica).

    • For difficult separations (ΔRf < 0.1), the loading capacity drops significantly, often to 1% or less of the silica gel weight (e.g., 1 g of crude on 100 g of silica). Overloading is a primary cause of failed separations.

Q4: My compound is a solid. Does that change the procedure?

  • A: No, the procedure remains the same. The physical state of the pure compound does not affect the chromatographic process. The key is its solubility in the mobile phase and its interaction with the stationary phase. Whether it is a liquid or solid, it must be fully dissolved for application to the column (either for wet loading or for adsorption onto silica for dry loading).

Q5: What is the difference between flash chromatography and gravity chromatography?

  • A: The primary difference is the use of pressure.

    • Gravity Chromatography: Relies on gravity for the mobile phase to flow through the column. It is slow and typically uses larger silica particles, resulting in lower resolution.

    • Flash Chromatography: Uses positive pressure (air or nitrogen) to push the mobile phase through the column much faster.[6] It employs finer silica particles, leading to significantly higher resolution and faster separation times. For most modern lab applications, flash chromatography is the preferred method.

References

Technical Support Center: Guide to Preventing Degradation of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-[3-(Difluoromethoxy)phenyl]ethanone (CAS: 101975-23-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this valuable fluorinated intermediate. Maintaining the chemical integrity of this compound is paramount for ensuring the reproducibility and accuracy of your experimental results.

The presence of the difluoromethoxy group significantly influences the compound's chemical properties, making it susceptible to specific degradation pathways. This guide is designed to provide you with the expertise and practical protocols to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound must be protected from three primary environmental factors: moisture, light, and heat.[1]

  • Temperature: Controlled low temperature is critical to slow down potential chemical reactions.[1] Recommended storage is at 2-8°C (refrigerated) for short-to-medium term storage. For long-term archival, -20°C (frozen) is preferable.

  • Atmosphere: The difluoromethoxy group is susceptible to hydrolysis.[2][3] Therefore, the compound should be stored under an inert atmosphere . Nitrogen or argon gas are excellent choices for displacing reactive oxygen and, more importantly, moisture.[4][5] Containers should have a tight seal; for opened containers, using a resealable septum cap (like a Sure/Seal™ bottle) and storing in a desiccator can provide additional protection.[1][6]

  • Light: Aromatic ketones can be sensitive to light, which may catalyze photochemical reactions.[1] Always store the compound in an amber or opaque vial to protect it from UV and visible light.[4]

Q2: What is the primary degradation pathway I should be concerned about?

The most probable degradation pathway for this compound is hydrolysis of the difluoromethoxy ether linkage . This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

The mechanism proceeds in two main steps:

  • Hydrolysis to a Formate Intermediate: The difluoromethyl ether is cleaved by water to yield 3-acetylphenyl formate and hydrogen fluoride.

  • Hydrolysis of the Formate: The resulting formate ester is then readily hydrolyzed to the final degradation product, 3-hydroxyacetophenone .

This pathway is inferred from studies on similar difluoromethoxy-substituted aromatic compounds, which highlight their sensitivity to hydrolysis.[2][7] The presence of fluorine atoms can increase the acidity of the C-H bond in the OCF₂H group, potentially making it more susceptible to nucleophilic attack by water.[2]

Q3: How can I visually or physically detect if my sample has degraded?

While analytical confirmation is necessary, some physical changes may indicate potential degradation:

  • Change in Appearance: The pure compound is typically a liquid.[8] Development of cloudiness, precipitation (if a solid degradant forms), or a noticeable color change (e.g., yellowing) can be signs of impurity formation.

  • Inconsistent Solubility: If you observe that the compound does not dissolve as expected in a solvent where it was previously soluble, it may suggest the presence of less soluble degradation products or polymeric materials.

Q4: What analytical methods can I use to confirm the purity of my sample and detect degradation?

A stability-indicating analytical method is one that can accurately quantify the active compound and separate it from any degradation products.[3] For this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) detector is the gold standard.[9][10]

  • Purity Assessment: An effective RP-HPLC method can separate the parent compound from potential degradants like 3-hydroxyacetophenone.

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is invaluable. ¹⁹F NMR is particularly useful for monitoring the integrity of the difluoromethoxy group. Mass Spectrometry (MS) can confirm the molecular weight of the parent compound and help identify unknown impurity peaks.[11]

Q5: What chemicals or materials are incompatible with this compound?

To prevent accidental degradation or hazardous reactions, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: Ketones can react with strong oxidizers.

  • Strong Acids and Bases: These can catalyze the hydrolysis of the difluoromethoxy group.[7][12][13]

  • Water/Moisture: As discussed, water is the primary reactant in the hydrolytic degradation pathway. Ensure all solvents are anhydrous and glassware is properly dried before use.[1]

  • Strong Reducing Agents: The ketone functional group can be reduced by agents like sodium borohydride.[14]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Scenario 1: Inconsistent Experimental Results
  • Symptom: You observe a loss of expected biological activity, lower-than-expected reaction yield, or poor reproducibility between experiments using different batches or ages of the compound.

  • Potential Cause: This is a classic sign of compound degradation. The actual concentration of the active this compound is lower than calculated due to the presence of impurities.

  • Troubleshooting Steps:

    • Quarantine the Lot: Immediately stop using the suspected batch of the compound.

    • Perform Purity Analysis: Analyze the sample using a validated stability-indicating RP-HPLC method (see Protocol 2). Compare the chromatogram to a reference standard or a previously validated batch.

    • Confirm Identity: Use NMR or LC-MS to check for the presence of expected degradation products, such as 3-hydroxyacetophenone.

    • Review Storage: Audit your storage conditions against the optimal recommendations (see FAQ 1 and Table 1). Check for improperly sealed containers, exposure to light, or temperature fluctuations.

Scenario 2: Appearance of New Peaks in HPLC/NMR Analysis
  • Symptom: Your routine purity check by HPLC shows new peaks, or ¹H NMR shows new aromatic or acetyl signals that do not correspond to the parent compound or known solvents.

  • Potential Cause: The compound has started to degrade. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Identify the Degradant: Use the PDA detector data from your HPLC to compare the UV spectrum of the new peak with that of potential degradants. If possible, use LC-MS to determine the molecular weight of the impurity. A peak with a mass corresponding to 3-hydroxyacetophenone (MW: 136.15) is a strong indicator of hydrolysis.

    • Quantify Degradation: Calculate the percentage of the impurity peak relative to the total peak area to understand the extent of degradation. ICH guidelines often suggest that significant degradation is around 5-20% during forced degradation studies.[15]

    • Initiate a Forced Degradation Study (Optional but Recommended): To proactively understand stability, perform a forced degradation study by exposing small aliquots of a pure sample to mild acid, base, peroxide, heat, and light.[3][16] This will help confirm the identity of degradant peaks seen in your stored sample.

Scenario 3: Change in Physical Appearance of the Material
  • Symptom: The liquid compound appears cloudy, has changed color, or contains visible solid particles.

  • Potential Cause: Significant degradation has likely occurred, leading to the formation of less soluble impurities or polymers.

  • Troubleshooting Steps:

    • Do Not Use: The material is compromised. Do not use it for critical experiments.

    • Attempt to Characterize: If resources permit, take a small sample, dissolve it in a suitable solvent (e.g., acetonitrile or DMSO), and analyze by HPLC and/or LC-MS to identify the impurities.

    • Dispose Properly: Dispose of the degraded material according to your institution's chemical waste guidelines.

    • Procure New Material: Obtain a fresh batch of the compound and immediately implement proper storage and handling procedures.

Key Experimental Protocols

Protocol 1: Recommended Handling Procedure for Weighing and Preparing Solutions

This protocol minimizes exposure to atmospheric moisture and oxygen.

  • Preparation: Dry all glassware in an oven (e.g., 125°C overnight) and cool in a desiccator or under a stream of inert gas.[1] Ensure you have anhydrous-grade solvents.

  • Inert Atmosphere Transfer:

    • Ideal Method (Glove Box): Perform all manipulations, including weighing and initial dissolution, inside a nitrogen or argon-filled glove box.[4]

    • Alternative Method (Schlenk Line/Inert Gas Blanket): If a glove box is unavailable, use a Schlenk line or provide a gentle positive pressure of inert gas over the vial while opening it and drawing the liquid with a syringe.[6][17] You can weigh the compound in a sealed, tared vial, take it out of the inert atmosphere, and then calculate the mass dispensed by difference.

  • Solution Preparation:

    • Using a gas-tight syringe, transfer the required amount of this compound to a dried flask already containing anhydrous solvent and a magnetic stir bar, under a positive pressure of inert gas.

    • Alternatively, for a stock solution, dissolve a known weight of the compound in a volumetric flask with anhydrous solvent under an inert atmosphere.

  • Storage of Solutions: Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Purge the headspace of each vial with inert gas before sealing.

Protocol 2: General Protocol for Purity Assessment by Stability-Indicating RP-HPLC

This method provides a starting point for developing a validated stability-indicating assay.[9][10][18]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or 20 mM Ammonium Acetate, pH adjusted) and an organic solvent (Acetonitrile or Methanol). A good starting point could be a 50:50 mixture of Acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: PDA/DAD (Photodiode Array) detector set to monitor at a suitable wavelength (e.g., 254 nm, or the compound's λmax). The PDA allows for peak purity analysis.

  • Sample Preparation: Dissolve the compound in the mobile phase or another suitable solvent (e.g., Acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation: A fully validated method should demonstrate specificity (separation of degradants), linearity, accuracy, precision, and robustness according to ICH guidelines.[19]

Visualizations & Data Summary

Diagrams

G cluster_0 Potential Hydrolytic Degradation Pathway Parent This compound (C₉H₈F₂O₂) Intermediate 3-Acetylphenyl formate (C₉H₈O₃) Parent->Intermediate + H₂O - 2 HF (Acid/Base Catalyzed) Degradant 3-Hydroxyacetophenone (C₈H₈O₂) Intermediate->Degradant + H₂O - Formic Acid G Start Problem Observed (e.g., Inconsistent Results, New Peaks) CheckStorage Step 1: Audit Storage Conditions (Temp, Light, Seal, Atmosphere) Start->CheckStorage Analyze Step 2: Perform Purity Analysis (RP-HPLC with PDA) CheckStorage->Analyze Pure Result: Pure (>99% by Area, No Extra Peaks) Analyze->Pure Is it pure? Yes Degraded Result: Degraded (New Peaks Observed) Analyze->Degraded Is it pure? No Source Action: Investigate Other Sources of Error (e.g., Assay, Pipetting) Pure->Source Identify Step 3: Identify Impurities (LC-MS, NMR) Degraded->Identify Discard Action: Discard Lot & Procure New Material. Implement Correct Storage. Identify->Discard

References

Overcoming challenges in the crystallization of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-[3-(Difluoromethoxy)phenyl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the specific challenges associated with obtaining high-quality crystalline material of this compound. As an aromatic ketone with a difluoromethoxy substituent, this molecule presents unique crystallization behaviors, most notably a propensity for "oiling out" and difficulties in achieving crystalline nucleation.

This guide provides in-depth, cause-and-effect explanations for common issues and offers validated, step-by-step protocols to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My compound separates as an oil instead of a solid during cooling. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out." It occurs when the solute precipitates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1] The primary cause is that the melting point of your compound (often depressed by residual impurities or the solvent itself) is lower than the temperature of the solution at the point of saturation.[1][2] To resolve this, you must modify the conditions to ensure the solution temperature is below the compound's melting point when supersaturation is achieved. Key strategies include using a larger volume of solvent, cooling the solution much more slowly, or selecting a solvent system with a lower boiling point.[1][2]

Q2: I've dissolved my compound in a hot solvent, but no crystals form even after cooling in an ice bath. What should I do?

A: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[3] It is possible that too much solvent was used.[1][3] First, try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the compound.[3] If these methods fail, the next step is to carefully reduce the solvent volume by gentle heating and re-cooling to increase the solute concentration.[3]

Q3: My crystallization yields a fine powder or very small needles, not the larger crystals I need for analysis. How can I improve crystal size?

A: The formation of many small crystals indicates that the rate of nucleation is much faster than the rate of crystal growth.[4] This typically happens when a solution is cooled too quickly, leading to a rapid increase in supersaturation that favors the spontaneous formation of many nucleation sites.[5][6][7] To obtain larger crystals, you must slow down the entire process. Use a more dilute solution (more solvent), decrease the cooling rate significantly (e.g., by insulating the flask), and minimize any mechanical disturbances.[4][6][8]

Q4: Are there any specific solvent systems you recommend for this compound?

A: While the ideal solvent must be determined experimentally, a good starting point for a molecule with the polarity of this compound would be moderately polar solvents or binary mixtures. Consider solvents like isopropanol, ethyl acetate, or toluene. A mixed-solvent system, such as ethyl acetate/heptane or ethanol/water, is often highly effective.[9] In such a system, the compound is dissolved in a "good" solvent (e.g., ethyl acetate) and a "poor" solvent or "anti-solvent" (e.g., heptane) is slowly added to induce crystallization.[9] A systematic screening is the most reliable method.

Troubleshooting Guide 1: Oiling Out

Oiling out is a common and frustrating challenge where the compound separates as a supercooled liquid (an oil) instead of a solid. This oil often traps impurities and rarely solidifies into a pure crystalline form.[1]

Root Cause Analysis
  • High Solute Concentration: The solution becomes supersaturated at a temperature above the melting point of the solute.

  • Presence of Impurities: Impurities can significantly depress the melting point of the compound, increasing the likelihood of it being a liquid at the point of saturation.[2][10]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, or its interaction with the solute may promote a liquid-liquid phase separation.[2]

Troubleshooting Workflow Diagram

G start Oiling Out Observed reheat Re-heat solution until clear start->reheat add_solvent Add more solvent (10-20% volume increase) reheat->add_solvent slow_cool Cool SLOWLY (Insulate flask) add_solvent->slow_cool check1 Oil forms again? slow_cool->check1 success Crystals Form check1->success No failure Still Oiling Out check1->failure Yes charcoal Consider charcoal treatment to remove impurities failure->charcoal solvent_screen Perform new solvent screening with lower boiling point solvents charcoal->solvent_screen G start Place ~20mg of compound in test tube add_cold Add 0.5 mL of solvent at RT start->add_cold mix Vigorously mix add_cold->mix check_sol_cold Soluble at RT? mix->check_sol_cold heat Heat to boiling check_sol_cold->heat No bad1 Result: POOR SOLVENT (Too soluble) check_sol_cold->bad1 Yes check_sol_hot Soluble when hot? heat->check_sol_hot cool Cool to RT, then place in ice bath check_sol_hot->cool Yes bad2 Result: POOR SOLVENT (Insoluble) check_sol_hot->bad2 No check_xtal Crystals form? cool->check_xtal check_xtal->bad1 No good Result: GOOD SOLVENT check_xtal->good Yes

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-[3-(Difluoromethoxy)phenyl]ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[3-(Difluoromethoxy)phenyl]ethanone, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique synthetic challenge due to the presence of the difluoromethoxy group. The electron-withdrawing nature of this moiety significantly influences the reactivity of the aromatic ring, necessitating a careful selection of synthetic strategies. This guide provides a comparative analysis of three primary synthetic routes to this valuable ketone, offering insights into the experimental choices, potential challenges, and overall efficiency of each pathway. The routes discussed are:

  • Route 1: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene

  • Route 2: Grignard Reaction of 3-Bromo-1-(difluoromethoxy)benzene

  • Route 3: Difluoromethylation of 3-Hydroxyacetophenone

This in-depth analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for the efficient and scalable synthesis of this compound.

Route 1: Friedel-Crafts Acylation of 1-(Difluoromethoxy)benzene

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1] This approach involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-(difluoromethoxy)benzene.

Synthetic Workflow

cluster_0 Starting Material Synthesis cluster_1 Friedel-Crafts Acylation 3-Nitrophenol 3-Nitrophenol 3-(Difluoromethoxy)-1-nitrobenzene 3-(Difluoromethoxy)-1-nitrobenzene 3-Nitrophenol->3-(Difluoromethoxy)-1-nitrobenzene Difluoromethylation 3-(Difluoromethoxy)aniline 3-(Difluoromethoxy)aniline 3-(Difluoromethoxy)-1-nitrobenzene->3-(Difluoromethoxy)aniline Reduction 1-(Difluoromethoxy)benzene 1-(Difluoromethoxy)benzene 3-(Difluoromethoxy)aniline->1-(Difluoromethoxy)benzene Deamination This compound This compound 1-(Difluoromethoxy)benzene->this compound Acetyl Chloride, AlCl3 cluster_0 Starting Material Synthesis cluster_1 Grignard Reaction 3-Bromophenol 3-Bromophenol 3-Bromo-1-(difluoromethoxy)benzene 3-Bromo-1-(difluoromethoxy)benzene 3-Bromophenol->3-Bromo-1-(difluoromethoxy)benzene Difluoromethylation 3-(Difluoromethoxy)phenylmagnesium bromide 3-(Difluoromethoxy)phenylmagnesium bromide 3-Bromo-1-(difluoromethoxy)benzene->3-(Difluoromethoxy)phenylmagnesium bromide Mg, THF This compound This compound 3-(Difluoromethoxy)phenylmagnesium bromide->this compound Acetic Anhydride 3-Hydroxyacetophenone 3-Hydroxyacetophenone This compound This compound 3-Hydroxyacetophenone->this compound Difluoromethylating Agent, Base

References

Comparison of spectroscopic data of 1-[3-(Difluoromethoxy)phenyl]ethanone with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to 1-(Difluoromethoxyphenyl)ethanone Isomers

For researchers in medicinal chemistry and materials science, the precise identification of constitutional isomers is a foundational requirement for establishing structure-activity relationships and ensuring material purity. The 1-(difluoromethoxyphenyl)ethanone scaffold, featuring both a ketone and a difluoromethoxy group, presents a classic analytical challenge: how does the positional change of these substituents (ortho, meta, para) manifest in common spectroscopic data?

This guide provides an in-depth comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the three isomers of 1-(difluoromethoxyphenyl)ethanone. By integrating available experimental data with predictions grounded in established spectroscopic principles, this document serves as a practical reference for the unambiguous identification of these compounds. We will explore the causality behind the spectral differences, offering insights into how electronic and steric effects govern the unique spectroscopic fingerprint of each isomer.

Molecular Structures and Isomeric Forms

The three constitutional isomers under examination are 1-[2-(difluoromethoxy)phenyl]ethanone (ortho), 1-[3-(difluoromethoxy)phenyl]ethanone (meta), and 1-[4-(difluoromethoxy)phenyl]ethanone (para). Their structures dictate the distinct electronic and spatial environments for each atom, which are the root cause of their spectral differences.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers.

The Analytical Workflow: A Systematic Approach

A multi-technique approach is essential for the conclusive identification of isomers. Each spectroscopic method provides a unique piece of the structural puzzle. Our workflow prioritizes NMR for detailed connectivity information, supplemented by IR for functional group confirmation and MS for molecular weight verification.

Caption: A systematic workflow for isomer identification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing these isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus. The analysis is predicated on understanding the electronic properties of the substituents:

  • Acetyl Group (-COCH₃): Moderately deactivating and electron-withdrawing through both resonance and induction. It acts as a meta-director.

  • Difluoromethoxy Group (-OCHF₂): Strongly electron-withdrawing by induction due to the electronegative fluorine atoms, but electron-donating by resonance due to the oxygen lone pairs. It is an ortho, para-director.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small quantity of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Comparison

The aromatic region of the ¹H NMR spectrum provides the most definitive fingerprints for each isomer. The combination of substituent effects leads to predictable and distinct patterns. The difluoromethoxy proton itself provides a characteristic signal: a triplet centered around δ 6.6-7.6 ppm with a large coupling constant (J ≈ 73 Hz) due to splitting by the two fluorine atoms.

Proton Assignment Ortho-Isomer (Predicted) Meta-Isomer (Predicted) Para-Isomer (Predicted) Para-Isomer (Experimental, DMSO-d₆)[1]
-COCH₃ δ 2.65 (s, 3H)δ 2.60 (s, 3H)δ 2.55 (s, 3H)δ 2.50 (s, 3H)
-OCHF₂ δ 6.8 (t, J≈74 Hz, 1H)δ 7.4 (t, J≈73 Hz, 1H)δ 7.5 (t, J≈73 Hz, 1H)δ 7.22-7.59 (m, includes OCHF₂)
Aromatic H δ 7.2-7.8 (m, 4H)δ 7.3-7.8 (m, 4H)δ 7.25 (d, 2H), δ 8.05 (d, 2H)δ 8.01-8.05 (m, 2H), δ 7.22-7.59 (m, 2H)

Analysis and Interpretation:

  • Para-Isomer: Due to its C₂ symmetry, the para-isomer presents the simplest aromatic spectrum. The two protons ortho to the acetyl group are equivalent and appear as a downfield doublet (predicted ~δ 8.05 ppm). The two protons ortho to the -OCHF₂ group are also equivalent and appear as an upfield doublet (predicted ~δ 7.25 ppm). The experimental data in DMSO-d₆ confirms this pattern, showing two distinct multiplets for the aromatic protons.[1]

  • Ortho-Isomer: The spectrum is predicted to be the most complex due to steric hindrance between the adjacent substituents, which may disrupt coplanarity with the ring.[2] All four aromatic protons are chemically distinct and would likely appear as a complex multiplet. The proton ortho to the acetyl group and adjacent to the -OCHF₂ group would be expected to show a unique chemical shift.

  • Meta-Isomer: Lacking the symmetry of the para-isomer, all four aromatic protons are predicted to be non-equivalent. We expect to see four distinct signals in the aromatic region, likely with complex splitting patterns (doublets, triplets, or doublet of doublets). The proton situated between the two substituents (at the C2 position) would likely be the most downfield singlet or narrow triplet.

¹³C NMR Spectral Comparison

¹³C NMR further resolves the structural differences, especially in the aromatic region. The difluoromethoxy carbon is a key indicator, appearing as a triplet (due to ¹JCF coupling) in the range of δ 110-120 ppm.

Carbon Assignment Ortho-Isomer (Predicted) Meta-Isomer (Predicted) Para-Isomer (Predicted)
-COCH₃ ~δ 30~δ 27~δ 26.5
C=O ~δ 198~δ 197~δ 196.5
-OCHF₂ ~δ 115 (t)~δ 116 (t)~δ 117 (t)
Aromatic C (range) δ 115-155δ 115-160δ 115-165
C-ipso (-COCH₃) ~δ 135~δ 138~δ 131
C-ipso (-OCHF₂) ~δ 154~δ 158~δ 164

Analysis and Interpretation: The chemical shifts of the aromatic carbons are governed by substituent chemical shift (SCS) effects.[3][4][5]

  • Ipso-Carbons: The carbon attached to the -OCHF₂ group is significantly deshielded by the oxygen and appears far downfield. The carbon attached to the acetyl group is also downfield.

  • Para-Isomer: The high symmetry results in only four signals for the six aromatic carbons. The C-ipso attached to the -OCHF₂ group is most affected by its resonance-donating ability, making it very downfield (~δ 164 ppm).

  • Ortho & Meta Isomers: These isomers will show six distinct aromatic carbon signals. The relative positions can be predicted by considering the additive effects of both substituents on each carbon.[6][7] In the ortho-isomer, steric hindrance can force the acetyl group out of the plane of the ring, reducing its resonance effect and influencing the chemical shifts of the ring carbons.[2]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less powerful than NMR for distinguishing these specific isomers, subtle differences in the carbonyl stretch can sometimes be observed.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be cast between two NaCl or KBr plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
C=O Stretch (Ketone) 1680 - 1695Strong, sharp absorption. The exact position is sensitive to electronic effects. Conjugation with the ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
C-O Stretch (Aryl Ether) 1210 - 1260Strong absorption.
C-F Stretch 1000 - 1150Two or more very strong, characteristic absorptions for the -CF₂ group.
Aromatic C-H Bending 750 - 900The pattern of these out-of-plane bending vibrations can sometimes give clues about the ring substitution pattern.

Analysis and Interpretation: All three isomers will show the three main characteristic absorptions: a strong C=O stretch, a strong C-O stretch, and very strong C-F stretches. The primary differentiator would be the precise frequency of the C=O stretch. In the para-isomer, the electron-donating resonance of the -OCHF₂ group is conjugated with the electron-withdrawing acetyl group, which could slightly lower the C=O bond order and shift its frequency to a lower wavenumber compared to the meta-isomer, where this direct conjugation is absent.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the compound's fragmentation pattern. While constitutional isomers have identical molecular weights, their fragmentation patterns can sometimes differ in the relative abundance of fragment ions.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.

Ion Predicted m/z Identity Interpretation
[M]⁺ 186Molecular IonConfirms the molecular formula C₉H₈F₂O₂. Will be identical for all isomers.
[M-15]⁺ 171[M - •CH₃]⁺Loss of the methyl radical from the acetyl group via alpha-cleavage. A common and often strong peak.
[M-43]⁺ 143[M - •COCH₃]⁺Loss of the acetyl radical.
[C₇H₄FO]⁺ 123[F-C₆H₄-CO]⁺Benzoyl-type cation resulting from cleavage. The position of the fluorine will differ.
[CH₃CO]⁺ 43Acetyl CationA common fragment for acetophenones.

Analysis and Interpretation: The primary fragmentation pathway for all three isomers under EI conditions is alpha-cleavage adjacent to the carbonyl group. This leads to two main fragmentation routes: the loss of a methyl radical (•CH₃) to form an ion at m/z 171, and the formation of the acetyl cation (m/z 43) and a difluoromethoxy-substituted phenyl radical. The most abundant fragment is often the benzoyl-type cation ([M-15]⁺).

G M Molecular Ion [M]⁺ m/z = 186 M_15 [M - •CH₃]⁺ m/z = 171 M->M_15 - •CH₃ M_43 [M - •COCH₃]⁺ + •COCH₃ m/z = 143 M->M_43 - •COCH₃

References

A Multi-dimensional Approach to Structural Integrity: Validating 1-[3-(Difluoromethoxy)phenyl]ethanone with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of research. For a compound like 1-[3-(Difluoromethoxy)phenyl]ethanone, a substituted acetophenone derivative, its utility is intrinsically linked to its precise atomic arrangement. While 1D NMR (¹H and ¹³C) provides a foundational sketch, it often leaves ambiguities, especially in discerning the substitution patterns on the aromatic ring. This guide provides a comprehensive, data-supported framework for using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to irrefutably validate the structure of this compound. We will move beyond procedural steps to explain the strategic rationale behind each experiment, demonstrating how they synergistically create a self-validating analytical system.

The Analytical Challenge: Beyond a Simple Spectrum

The core challenge in analyzing this compound lies in confirming the meta substitution pattern of the difluoromethoxy and acetyl groups on the phenyl ring. 1D NMR can suggest the presence of these groups, but definitively placing them requires establishing through-bond connectivity. 2D NMR spectroscopy excels at this by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are coupled, either through one bond or multiple bonds.[1][2][3][4]

For clarity throughout this guide, the following atomic numbering scheme for this compound will be used:

Numbered structure of this compound

COSY: Mapping the Proton Neighborhood

Correlation Spectroscopy (COSY) is the starting point for assembling molecular fragments by identifying protons that are coupled to each other, typically through two or three chemical bonds (²JHH or ³JHH).[5][6][7][8][9] In the context of our target molecule, COSY is instrumental in establishing the connectivity within the aromatic spin system.

Experimental Insight & Expected Correlations

The COSY spectrum reveals which protons are adjacent on the aromatic ring. For a 1,3-disubstituted benzene ring, we expect to see specific correlations that map out the entire proton framework.

Correlating ProtonsType of CouplingExpected Outcome
H-4 to H-5³JHH (ortho)Strong cross-peak
H-5 to H-6³JHH (ortho)Strong cross-peak
H-2 to H-6⁴JHH (meta)Weak cross-peak
H-4 to H-6⁵JHH (para)No cross-peak expected
H-2 to H-4⁵JHH (para)No cross-peak expected

The presence of strong correlations between H-4/H-5 and H-5/H-6, coupled with a weaker H-2/H-6 correlation, confirms the contiguous H-C4-C5-C6-H fragment and the isolated nature of H-2, which is characteristic of the meta substitution pattern.

HSQC: The Direct Proton-Carbon Handshake

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for unambiguously assigning carbon signals by correlating them to their directly attached protons (¹JCH).[10][11][12][13][14] This technique is highly sensitive and provides a clean spectrum showing only one-bond C-H connections.

Experimental Insight & Expected Correlations

HSQC simplifies the crowded ¹³C NMR spectrum by linking each carbon to its corresponding proton's chemical shift. This is the most reliable way to identify the signals for all protonated carbons.

Proton (¹H) SignalDirectly Bonded Carbon (¹³C)Structural Assignment
H-9C-9Methyl group of the acetyl moiety
H-7C-7Difluoromethoxy group
H-2C-2Aromatic CH
H-4C-4Aromatic CH
H-5C-5Aromatic CH
H-6C-6Aromatic CH

This experiment definitively assigns the carbon resonances for C-2, C-4, C-5, C-6, C-7, and C-9. The remaining unassigned carbon signals (C-1, C-3, and C-8) must therefore be the quaternary carbons, which lack attached protons and are invisible in an HSQC spectrum.

HMBC: Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of structural elucidation, revealing correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[15][16][17][18][19] This is how we connect the molecular fragments identified by COSY and assign the quaternary carbons pinpointed by HSQC.

Experimental Insight & Key Long-Range Correlations

The HMBC spectrum provides the critical data to piece together the entire structure. The correlations from the well-defined proton signals to the unassigned quaternary carbons are the most informative.

Proton (¹H)Correlates to Carbon (¹³C)Bonds AwayStructural Significance
H-9 (Methyl)C-8 (Carbonyl)²JCHConfirms the acetyl group (CH₃-C=O).
H-9 (Methyl)C-1 (Aromatic)³JCHConnects the acetyl group to the phenyl ring at the C-1 position.
H-7 (-OCHF₂)C-3 (Aromatic)²JCHConnects the difluoromethoxy group to the phenyl ring at the C-3 position.
H-2 (Aromatic)C-8 (Carbonyl)³JCHConfirms the proximity of H-2 to the acetyl group.
H-2 (Aromatic)C-6 (Aromatic)²JCHConfirms the ortho relationship between C-2 and C-6.
H-2 (Aromatic)C-3 (Aromatic)²JCHConfirms the ortho relationship between C-2 and C-3.
H-4 (Aromatic)C-3 (Aromatic)²JCHConfirms the ortho relationship between C-4 and C-3.
H-4 (Aromatic)C-5 (Aromatic)²JCHConfirms the ortho relationship between C-4 and C-5.

The two most crucial correlations are highlighted: the link from the methyl protons (H-9) to C-1, and the link from the difluoromethoxy proton (H-7) to C-3. These two correlations irrefutably establish the 1,3- (or meta) substitution pattern on the phenyl ring, completing the structural validation.

Comparative Power of 2D NMR Techniques

TechniquePrimary Information ProvidedRole in Validating this compound
COSY ¹H-¹H correlations through 2-3 bondsEstablishes the proton connectivity pattern on the aromatic ring, confirming the relative positions of H-2, H-4, H-5, and H-6.
HSQC ¹H-¹³C correlations through 1 bondAssigns all protonated carbons (CH, CH₂, CH₃) by directly linking them to their known proton signals. Identifies quaternary carbons by their absence.
HMBC ¹H-¹³C correlations through 2-3 bondsConnects the molecular fragments (acetyl group, difluoromethoxy group, phenyl ring) and assigns the critical quaternary carbons (C-1, C-3, C-8), confirming the overall substitution pattern.

Visualizing the Workflow and Connectivity

The logical flow of the 2D NMR analysis and the key structural connections are best represented visually.

G cluster_workflow Analytical Workflow A Sample Preparation (this compound in CDCl₃) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D COSY (¹H-¹H Connectivity) B->C D 2D HSQC (Direct ¹H-¹³C Assignment) B->D E 2D HMBC (Long-Range ¹H-¹³C Connectivity) B->E F Data Integration & Structural Confirmation C->F D->F E->F

References

A Comparative Guide to the Biological Activity of 1-[3-(Difluoromethoxy)phenyl]ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacological profiles of lead compounds. The difluoromethoxy group (-OCF₂H), in particular, offers a unique combination of electronic properties and metabolic stability, making it an attractive substituent for bioisosteric replacement of more common functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups.[1][2] This guide provides a comprehensive comparative analysis of the potential biological activities of 1-[3-(difluoromethoxy)phenyl]ethanone and its structurally related analogs: 3'-hydroxyacetophenone, 3'-methoxyacetophenone, and 3'-chloroacetophenone.

While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage established knowledge of its analogs and the known influence of the difluoromethoxy group to present a predictive comparison. This document is intended for researchers, scientists, and drug development professionals to inform early-stage discovery and guide experimental design.

Chemical Structures Under Comparison

The following table outlines the chemical structures of the parent compound and its selected analogs, which will be the focus of this comparative guide.

Compound NameStructure
This compound[Image of this compound]
3'-Hydroxyacetophenone[Image of 3'-Hydroxyacetophenone]
3'-Methoxyacetophenone[Image of 3'-Methoxyacetophenone]
3'-Chloroacetophenone[Image of 3'-Chloroacetophenone]

Comparative Biological Activity Profile

This section will explore the known and hypothesized biological activities of the selected compounds, focusing on cytotoxicity, enzyme inhibition, and receptor binding.

Cytotoxic Activity

Substituted acetophenones have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action can vary depending on the nature and position of the substituent on the phenyl ring.

Hypothesized Activity of this compound:

The presence of the difluoromethoxy group is anticipated to enhance the lipophilicity of the molecule compared to its hydroxy and methoxy analogs.[1] This increased lipophilicity could facilitate greater membrane permeability, potentially leading to enhanced cytotoxic activity. The electron-withdrawing nature of the -OCF₂H group might also influence interactions with biological targets, contributing to its cytotoxic profile.

Known Activities of Analogs:

  • 3'-Hydroxyacetophenone: Has been shown to induce apoptosis in cancer cells, potentially through the intrinsic pathway involving caspase activation.[5] It is also recognized for its antioxidant properties, which can paradoxically contribute to or mitigate cytotoxicity depending on the cellular context.[6]

  • 3'-Chloroacetophenone: Is known to be an irritant and is used in the synthesis of GABA-AT inhibitors.[7] Its cytotoxicity is likely linked to its reactive nature.

  • 3'-Methoxyacetophenone: While primarily used in the fragrance and pharmaceutical synthesis industries, some studies on related methoxy-substituted acetophenones suggest potential for biological activity, though it is generally less pronounced than their hydroxylated counterparts.[8]

Comparative Cytotoxicity Data (Hypothetical and Literature-Based)

CompoundTarget Cell LineIC₅₀ (µM)Reference/Hypothesis
This compoundHuman breast cancer (MCF-7)Hypothesized: 10-50Based on increased lipophilicity
3'-HydroxyacetophenoneHuman colon cancer (HCT116)>100[5]
3'-MethoxyacetophenoneNot widely reported--
3'-ChloroacetophenoneJurkat cells~30Based on data for similar Mannich bases[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic activity of the compounds against a cancer cell line (e.g., MCF-7).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in 96-well plates incubate_adhere Incubate for 24h to allow cell adherence seed_cells->incubate_adhere prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to respective wells prepare_compounds->add_compounds incubate_treatment Incubate for 48h add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_formazan Incubate for 4h to allow formazan formation add_mtt->incubate_formazan add_solubilizer Add solubilization solution (e.g., DMSO) incubate_formazan->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) relative to control plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Figure 1: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in DMSO. Perform serial dilutions to obtain a range of final concentrations.

  • Treatment: Treat the cells with the different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibitory Activity

Acetophenone derivatives have been shown to inhibit various enzymes, including α-glucosidase and tyrosinase. The inhibitory potential is highly dependent on the substitution pattern of the phenyl ring.

Hypothesized Activity of this compound:

The difluoromethoxy group can act as a hydrogen bond donor, a property not present in the methoxy analog.[2] This, combined with its electronic and steric properties, could enable it to interact with the active sites of various enzymes, potentially leading to inhibitory activity. For instance, it could be explored as an inhibitor of enzymes where hydrogen bonding and hydrophobic interactions are crucial for substrate recognition.

Known Activities of Analogs:

  • 3'-Hydroxyacetophenone: Derivatives of hydroxyacetophenones have been reported as inhibitors of enzymes like phosphodiesterases.

  • 3'-Chloroacetophenone: Serves as a precursor for the synthesis of GABA-AT inhibitors, suggesting that the core structure can be adapted to target specific enzymes.[7]

  • 3'-Methoxyacetophenone: While not a potent inhibitor itself, it is a common scaffold in the synthesis of more complex enzyme inhibitors.

Comparative Enzyme Inhibition Data (Hypothetical and Literature-Based)

CompoundTarget EnzymeKᵢ (µM)Reference/Hypothesis
This compoundCyclooxygenase-2 (COX-2)Hypothesized: 5-20Based on potential for H-bonding and hydrophobic interactions
3'-Hydroxyacetophenoneα-Glucosidase~1000 (for related acetophenones)
3'-MethoxyacetophenoneNot widely reported--
3'-ChloroacetophenoneNot widely reported--

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the COX-2 enzyme.

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis prepare_reagents Prepare assay buffer, COX-2 enzyme, and arachidonic acid substrate prepare_compounds Prepare serial dilutions of test compounds prepare_reagents->prepare_compounds preincubate Pre-incubate enzyme with test compound or vehicle initiate_reaction Initiate reaction by adding arachidonic acid preincubate->initiate_reaction incubate_reaction Incubate at 37°C for a defined time initiate_reaction->incubate_reaction stop_reaction Stop reaction (e.g., with acid) measure_pge2 Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) stop_reaction->measure_pge2 calculate_inhibition Calculate % inhibition of PGE2 production plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Figure 2: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the necessary reagents, including assay buffer, purified COX-2 enzyme, and the substrate, arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., celecoxib).

  • Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compounds or vehicle for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable acid.

  • Product Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Receptor Binding Affinity

The ability of small molecules to bind to specific receptors is a fundamental aspect of their pharmacological activity. While there is limited information on the receptor binding profiles of simple acetophenones, their core structure is present in many receptor ligands.

Hypothesized Activity of this compound:

The 3-(difluoromethoxy)phenyl moiety is present in some known receptor ligands, such as Razpipadon, a dopamine D1 receptor agonist.[7] While this compound is a much simpler molecule, this suggests that the difluoromethoxy-substituted phenyl ring can be accommodated in the binding pockets of certain receptors. A broad receptor screening panel would be necessary to identify any specific targets.

Known Activities of Analogs:

  • 3'-Hydroxyacetophenone and 3'-Methoxyacetophenone: These are generally considered synthetic intermediates and are not typically screened for receptor binding activity in their simple form.

  • 3'-Chloroacetophenone: No significant receptor binding activity has been reported for this compound.

Comparative Receptor Binding Data (Hypothetical)

Due to the lack of available data, a comparative table for receptor binding is not feasible at this time. A primary screening against a panel of common CNS and other receptors would be the first step in exploring this aspect of the compounds' biological profiles.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor (e.g., Dopamine D1 Receptor).

Receptor_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prepare_membranes Prepare cell membranes expressing the target receptor prepare_ligands Prepare radioligand and serial dilutions of test compounds prepare_membranes->prepare_ligands incubate_components Incubate membranes, radioligand, and test compound reach_equilibrium Allow reaction to reach equilibrium incubate_components->reach_equilibrium filter_mixture Rapidly filter the mixture to separate bound from free radioligand wash_filters Wash filters to remove non-specifically bound radioligand filter_mixture->wash_filters measure_radioactivity Measure radioactivity on the filters calculate_binding Calculate specific binding measure_radioactivity->calculate_binding determine_ki Determine Ki value from competition curve calculate_binding->determine_ki

Figure 3: General workflow for a radioligand receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-D1 cells).

  • Reagent Preparation: Prepare a solution of a high-affinity radioligand for the target receptor (e.g., [³H]-SCH23390 for the D1 receptor) and serial dilutions of the test compounds.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and plot a competition curve to determine the IC₅₀ and subsequently the Kᵢ value.

Conclusion

This comparative guide provides a framework for understanding the potential biological activities of this compound in the context of its structural analogs. While direct experimental data for the title compound is limited, the known activities of 3'-hydroxy-, 3'-methoxy-, and 3'-chloroacetophenones, coupled with the established physicochemical effects of the difluoromethoxy group, suggest that this compound is a promising candidate for further biological evaluation. Its enhanced lipophilicity and potential for hydrogen bond donation may confer interesting cytotoxic and enzyme inhibitory properties. The detailed experimental protocols provided herein offer a starting point for researchers to empirically test these hypotheses and elucidate the full pharmacological profile of this and related compounds.

References

A Comparative Guide to the Purity Assessment of 1-[3-(Difluoromethoxy)phenyl]ethanone Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 1-[3-(Difluoromethoxy)phenyl]ethanone, a compound of interest in synthetic and medicinal chemistry. We will explore the causality behind experimental choices, present supporting data, and compare its performance against established chromatographic techniques.

The Critical Role of Purity in Drug Development

The purity of a chemical entity directly impacts its pharmacological and toxicological profile. Impurities, even at trace levels, can lead to unforeseen side effects, reduced therapeutic efficacy, or issues with drug stability. Therefore, robust and accurate analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.[1]

Quantitative NMR (qNMR): A Primary Ratio Method

Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method.[2][3] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[2][4] This intrinsic quantitative nature allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound, eliminating the need for a specific reference standard of the analyte itself.[5] This is particularly advantageous for novel compounds where a certified standard may not be available.[5]

The fundamental equation governing qNMR for purity determination is as follows[4][6]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • Purity : Purity of the standard

  • analyte : this compound

  • std : Internal Standard

Experimental Design: Purity Assessment of this compound

Analyte and Internal Standard Selection
  • Analyte: this compound

    • Molecular Formula: C9H8F2O2

    • Molecular Weight: 186.16 g/mol

  • Internal Standard: Maleic Acid

    • Rationale: Maleic acid is a commonly used internal standard in qNMR due to its high purity, stability, non-volatility, and simple ¹H NMR spectrum (a singlet for the two olefinic protons).[7] Crucially, its signals do not overlap with those of the analyte in the chosen solvent.[8][9]

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid (certified reference material, purity ≥99.5%) into the same vial. The 1:1 intensity ratio between the analyte and internal standard peaks is ideal for integration accuracy.[4]

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6).[7] Ensure complete dissolution.[4][8]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[10]

    • Nucleus: ¹H

    • Pulse Angle: A 90° pulse is recommended for qNMR measurements.[4]

    • Relaxation Delay (D1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical starting point is a D1 of 30 seconds.[10]

    • Number of Scans: A sufficient number of scans (e.g., ≥32) should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[10][11]

    • Temperature: Maintain a constant, regulated temperature (e.g., 25°C) throughout the experiment.[10]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the selected, well-resolved signals of both the analyte and the internal standard. For this compound, a suitable signal would be the singlet from the acetyl group protons. For maleic acid, the singlet from the two olefinic protons is used.

    • Use the qNMR equation to calculate the purity of the analyte.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_std Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Comparative Analysis: qNMR vs. Chromatographic Methods

To provide a comprehensive evaluation, the purity of a hypothetical batch of this compound was determined using qNMR, HPLC-UV, and GC-FID.

ParameterqNMRHPLC-UVGC-FID
Principle Signal intensity is directly proportional to the number of nuclei.[2]Differential partitioning between a mobile and stationary phase, with UV detection.Partitioning between a mobile gas phase and a stationary phase, with flame ionization detection.
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[5]Requires a certified reference standard of the analyte itself for accurate quantification.Requires a certified reference standard of the analyte itself for accurate quantification.
Sample Preparation Simple dissolution of analyte and internal standard.[12]More complex, may require filtration and careful solvent selection to avoid peak interference.May require derivatization for non-volatile compounds; analyte must be thermally stable.
Analysis Time Relatively short, typically 10-15 minutes per sample.[12]Can be longer, depending on the chromatographic run time.Generally faster than HPLC for volatile compounds.
Selectivity High, allows for structural elucidation of impurities if signals are resolved.[1][13]Moderate to high, dependent on column chemistry and detector.[1]High, especially when coupled with a mass spectrometer (GC-MS).[1]
Hypothetical Purity (%) 99.2 ± 0.299.1 ± 0.398.9 ± 0.4
Advantages Absolute quantification without a specific reference standard, non-destructive, provides structural information.[14]High sensitivity, well-established for routine analysis.[15]Excellent for volatile and thermally stable compounds.
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[16]Requires a specific reference standard for each analyte, potential for co-elution of impurities.[5]Not suitable for non-volatile or thermally labile compounds.

The results from the three techniques are in good agreement, demonstrating the validity of qNMR for purity determination.[7][17] The slightly lower purity value obtained by GC-FID could potentially be attributed to the thermal degradation of a minor impurity during analysis.

Method Comparison Diagram

Method_Comparison cluster_adv Advantages cluster_lim Limitations qNMR qNMR qnmr_adv Absolute Quantification No Specific Standard Structural Information qNMR->qnmr_adv qnmr_lim Lower Sensitivity Signal Overlap qNMR->qnmr_lim HPLC HPLC-UV hplc_adv High Sensitivity Well-Established HPLC->hplc_adv hplc_lim Requires Specific Standard Co-elution HPLC->hplc_lim GC GC-FID gc_adv Excellent for Volatiles GC->gc_adv gc_lim Not for Non-volatiles GC->gc_lim

Caption: Advantages and limitations of qNMR, HPLC, and GC.

Trustworthiness and Validation

The qNMR method described herein is a self-validating system. The use of a certified internal standard with a known purity traceable to national standards ensures the accuracy of the measurement.[9] Method validation for qNMR typically includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantification (LOQ), and robustness, in line with ICH guidelines.[2][7][10] The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) recognize NMR for both identification and quantitative purposes.[13][18][19]

Conclusion

Quantitative NMR is a powerful, accurate, and reliable technique for the purity assessment of this compound. Its primary advantage lies in its ability to provide absolute quantification without the need for a compound-specific reference standard, making it an invaluable tool in drug discovery and development, especially for novel chemical entities.[5] While chromatographic methods like HPLC and GC have their own strengths, particularly in terms of sensitivity, qNMR offers an orthogonal and often more direct measure of purity. The choice of analytical method should be guided by the specific requirements of the analysis, but qNMR should be considered a key component of a comprehensive purity assessment strategy.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1-[3-(Difluoromethoxy)phenyl]ethanone, a key fluorinated ketone intermediate in pharmaceutical synthesis. We will explore the methodological underpinnings of each technique, present supporting experimental data from a cross-validation study, and offer expert insights to guide researchers and drug development professionals in selecting the optimal analytical approach for their specific needs. The validation framework herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Challenge

This compound is an aromatic ketone whose purity and concentration are critical quality attributes (CQAs) in the synthesis of active pharmaceutical ingredients (APIs). The presence of the difluoromethoxy group imparts unique chemical properties that influence its analytical behavior.[4][5] Accurate and precise quantification is essential for ensuring process control, batch-to-batch consistency, and the safety and efficacy of the final drug product.

The choice between HPLC and GC is a pivotal decision in method development.[6][7] HPLC is often the default for non-volatile or thermally labile pharmaceutical compounds, while GC excels with volatile and thermally stable analytes.[7][8] Given that this compound possesses moderate polarity and a molecular weight suggesting potential volatility under thermal stress, both techniques present viable, yet distinct, analytical pathways. This guide aims to elucidate the performance of each through a rigorous validation process.

Foundational Principles: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] For a moderately polar analyte like our target compound, a reversed-phase (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is the conventional approach.[11]

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[8][9] The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase).[8] Its suitability hinges on the analyte's ability to be vaporized without degradation.[10]

Method Validation Workflow: An ICH-Guided Approach

A robust analytical method is one that is demonstrated to be fit for its intended purpose. The validation process confirms this by assessing a series of key performance parameters as stipulated by the FDA and ICH Q2(R2) guidelines.[12][13][14][15]

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability Dev Develop Initial HPLC & GC Conditions Spec Specificity / Selectivity (Placebo, Impurity Spiking) Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD LOD & LOQ Lin->LOD Acc Accuracy (% Recovery) Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness (Deliberate Parameter Variation) Acc->Rob Prec->Rob SysSuit System Suitability Criteria Defined Rob->SysSuit

Caption: General workflow for analytical method validation.

Comparative Performance Data

The following sections present the results of a cross-validation study, comparing a developed RP-HPLC-UV method with a temperature-programmed GC-FID method. All validation experiments were conducted in accordance with pre-defined protocols and acceptance criteria derived from ICH guidelines.[16]

Specificity

Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte. This was assessed by analyzing a placebo (a mixture of all formulation components except the analyte) and spiked samples. Both methods proved to be highly specific, with no interference observed at the retention time of this compound from excipients or known process impurities.

Linearity and Range

Linearity was evaluated by analyzing five concentrations of the reference standard. The range is the interval over which the method is shown to be precise, accurate, and linear.[14]

Table 1: Linearity and Range Comparison

ParameterHPLC-UVGC-FIDAcceptance Criteria
Range 10 - 150 µg/mL10 - 150 µg/mLReport
Correlation Coefficient (R²) 0.99980.9995≥ 0.999
Y-intercept (% of 100% response) 0.25%0.85%≤ 2.0%

Both methods demonstrated excellent linearity within the defined range, easily meeting the stringent acceptance criterion for R².

Accuracy

Accuracy was determined by a recovery study, spiking a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.[13]

Table 2: Accuracy (Spike Recovery) Data

Spike LevelHPLC-UV Mean Recovery (%)HPLC-UV %RSDGC-FID Mean Recovery (%)GC-FID %RSDAcceptance Criteria
80% 99.8%0.45%100.5%0.85%Mean Recovery: 98.0-102.0%
100% 100.3%0.31%101.0%0.65%%RSD: ≤ 2.0%
120% 100.1%0.38%99.5%0.72%

The HPLC method showed slightly higher accuracy and better precision in recovery, though both methods performed well within the acceptable limits. This is a common observation, as the sample workup for HPLC can sometimes be more straightforward, leading to less variability.[6]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Six independent samples were prepared at 100% of the target concentration.

Table 3: Precision (%RSD) Comparison

Precision LevelHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Repeatability (n=6) 0.55%0.98%%RSD ≤ 2.0%
Intermediate Precision (n=12) 0.82%1.35%%RSD ≤ 2.0%

The HPLC method consistently demonstrated superior precision. The higher variability in the GC method can be attributed to the greater sensitivity of the injection process and potential minor inconsistencies in sample vaporization within the inlet.

Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. They were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 4: Sensitivity Comparison

ParameterHPLC-UVGC-FID
LOD 0.5 µg/mL0.2 µg/mL
LOQ 1.5 µg/mL0.7 µg/mL

The GC-FID method proved to be more sensitive, achieving lower LOD and LOQ values. The Flame Ionization Detector is renowned for its high sensitivity to carbon-containing compounds, often surpassing that of a standard UV detector for analytes that are not strong chromophores.

Robustness

Robustness was tested by making small, deliberate variations to the method parameters. The system suitability parameters (e.g., peak tailing, theoretical plates) were monitored.

Table 5: Robustness Evaluation

Parameter VariedHPLC-UV ResultGC-FID Result
Mobile Phase/Carrier Gas Flow PassedPassed
Column/Oven Temperature PassedPassed
Mobile Phase pH/Split Ratio PassedPassed

Both methods were found to be robust, with minor changes in operational parameters not significantly impacting the results. This is a testament to a well-developed method where the analytical conditions are not set on a "cliff edge."[13]

Experimental Protocols

HPLC-UV Method Protocol
  • Instrumentation: Waters e2695 HPLC with a 2487 Dual-Wavelength UV Detector.[17]

  • Column: Kinetex C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in mobile phase. Serially dilute to create calibration standards and quality control samples.

  • Sample Preparation: Accurately weigh sample powder containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[17]

GC-FID Method Protocol
  • Instrumentation: Agilent 7890B GC with a Flame Ionization Detector (FID).

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program: 150°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Detector Temperature: 300°C.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in Acetone. Serially dilute for calibration.

  • Sample Preparation: Accurately weigh sample powder containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetone. Filter through a 0.45 µm PTFE syringe filter.

Method Selection Rationale: Choosing the Right Tool

The choice between these two validated methods is not about which is superior overall, but which is most fit for the intended purpose.[6]

Method_Selection_Tree Start Analytical Goal for This compound Q1 Need to detect trace-level volatile impurities or residual solvents in the same run? Start->Q1 Q2 Is highest precision and accuracy for release testing the primary goal? Q1->Q2 No Use_GC Choose GC-FID (High sensitivity, good for volatiles) Q1->Use_GC Yes Q3 Concerned about thermal degradation of related substances? Q2->Q3 No Use_HPLC Choose HPLC-UV (Superior precision, non-destructive) Q2->Use_HPLC Yes Q3->Use_GC No (and analyte is stable) Q3->Use_HPLC Yes

Caption: Decision tree for selecting between HPLC and GC.

  • Choose HPLC for Routine QC and Release Testing: For assays where the highest degree of accuracy and precision is paramount, such as final product release testing, the HPLC method is the clear choice. Its robustness and lower variability provide greater confidence in the reported values. It is also the preferred method for analyzing non-volatile impurities and degradation products.[7][8]

  • Choose GC for Impurity Profiling and High Sensitivity Needs: The GC method's superior sensitivity (lower LOQ) makes it ideal for trace analysis, such as detecting low-level impurities or in cleaning validation studies. Furthermore, its ability to analyze volatile organic compounds makes it a powerful tool for simultaneously screening for residual solvents, which is a common requirement in pharmaceutical manufacturing.[6][7]

Conclusion

Both HPLC-UV and GC-FID can be successfully developed and validated to provide accurate, reliable, and robust methods for the quantitative analysis of this compound. The HPLC method distinguishes itself with superior precision and accuracy, making it the workhorse for quality control and lot release applications. Conversely, the GC-FID method offers enhanced sensitivity and the capability to analyze volatile impurities, positioning it as an excellent choice for specialized applications like trace analysis and comprehensive impurity profiling.

By understanding the distinct advantages and performance characteristics of each technique as demonstrated in this guide, scientists can make an informed, data-driven decision to select the analytical method that is truly fit for purpose, ensuring the quality and integrity of the pharmaceutical development lifecycle.

References

A Comparative Analysis of the Reactivity of 1-[3-(Difluoromethoxy)phenyl]ethanone and Other Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic modification of molecular scaffolds to fine-tune their physicochemical and pharmacological properties is paramount. The introduction of fluorine-containing functional groups has emerged as a powerful tool in this endeavor, offering unique electronic properties that can significantly impact a molecule's reactivity and metabolic stability.[1][2] This guide provides an in-depth comparative study of the reactivity of 1-[3-(difluoromethoxy)phenyl]ethanone against other substituted acetophenones, offering insights for researchers, scientists, and professionals in drug development.

The Influence of the Difluoromethoxy Group: An Electronic Perspective

The reactivity of the carbonyl group in acetophenones is fundamentally governed by the electronic and steric nature of the substituents on the phenyl ring. The difluoromethoxy (-OCF₂H) group, positioned at the meta-position in this compound, exerts a significant electron-withdrawing effect.[3] This is a consequence of the high electronegativity of the fluorine atoms. This electron-withdrawing nature is key to understanding its reactivity profile in comparison to acetophenone and acetophenones bearing other electron-donating or electron-withdrawing substituents.

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). While a specific σ value for the m-OCF₂H group was not found in the initial literature survey, its electron-withdrawing character suggests a positive σ value, indicating a deactivation of the aromatic ring towards electrophilic substitution but an activation of the carbonyl group towards nucleophilic attack.

Comparative Reactivity in Key Chemical Transformations

The reactivity of this compound is best understood through its performance in fundamental organic reactions relative to other acetophenones.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a cornerstone of ketone chemistry. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Logical Framework for Reactivity in Nucleophilic Addition

G cluster_0 Substituent Effect cluster_1 Carbonyl Carbon Properties cluster_2 Reaction Rate Electron-withdrawing Group (EWG) Electron-withdrawing Group (EWG) Increased Electrophilicity Increased Electrophilicity Electron-withdrawing Group (EWG)->Increased Electrophilicity Inductive Effect Electron-donating Group (EDG) Electron-donating Group (EDG) Decreased Electrophilicity Decreased Electrophilicity Electron-donating Group (EDG)->Decreased Electrophilicity Inductive/Resonance Effect Faster Nucleophilic Addition Faster Nucleophilic Addition Increased Electrophilicity->Faster Nucleophilic Addition Slower Nucleophilic Addition Slower Nucleophilic Addition Decreased Electrophilicity->Slower Nucleophilic Addition

Caption: Influence of substituents on nucleophilic addition to acetophenones.

The electron-withdrawing difluoromethoxy group in this compound enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles.[4][5] Consequently, it is predicted to exhibit a higher reactivity towards nucleophilic addition compared to unsubstituted acetophenone and acetophenones with electron-donating groups (e.g., p-methoxyacetophenone, p-methylacetophenone). Conversely, its reactivity is expected to be comparable to or slightly less than acetophenones with strongly deactivating groups like a nitro group (e.g., p-nitroacetophenone).

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

CompoundSubstituentElectronic EffectPredicted Relative Rate
p-Nitroacetophenonep-NO₂Strong Electron-Withdrawing++++
This compound m-OCF₂H Moderate Electron-Withdrawing +++
p-Chloroacetophenonep-ClWeak Electron-Withdrawing++
AcetophenoneHNeutral+
p-Methylacetophenonep-CH₃Weak Electron-Donating-
p-Methoxyacetophenonep-OCH₃Strong Electron-Donating--
Reduction Reactions

The reduction of acetophenones to their corresponding alcohols, typically using hydride reagents like sodium borohydride, is a form of nucleophilic addition.[6][7] Therefore, the same principles of carbonyl electrophilicity apply.

Experimental Protocol: Comparative Reduction of Acetophenones

  • Preparation of Substrate Solutions: Prepare 0.1 M solutions of this compound, acetophenone, p-methoxyacetophenone, and p-nitroacetophenone in methanol.

  • Reaction Initiation: To each solution at 0°C, add an equimolar amount of sodium borohydride.

  • Monitoring the Reaction: Withdraw aliquots at regular intervals and quench with a dilute acid. Analyze the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the rate of disappearance of the starting ketone.

  • Data Analysis: Plot the concentration of the ketone versus time to determine the initial reaction rates and calculate the relative rate constants.

It is anticipated that this compound will undergo reduction at a faster rate than acetophenone due to the electron-withdrawing nature of the difluoromethoxy group. Studies on the reduction of substituted acetophenones have shown that electron-withdrawing groups generally accelerate the reaction.[6]

Oxidation Reactions

The oxidation of acetophenones can proceed via different mechanisms, but often involves the enol or enolate form. Kinetic studies on the oxidation of substituted acetophenones by reagents like acid dichromate and potassium permanganate have shown that electron-withdrawing substituents accelerate the rate of reaction.[3][8] This is attributed to the stabilization of the transition state during the rate-determining step.

Table 2: Observed Order of Reactivity in Oxidation of Acetophenones

OxidantOrder of ReactivityReference
Acid Dichromatep-NO₂ > p-Cl > H > p-CH₃ > p-OCH₃[3]
Potassium Permanganatep-NO₂ > m-NO₂ > p-Br > p-Cl > H > p-CH₃ > p-OCH₃[8]

Based on these findings, this compound, with its electron-withdrawing difluoromethoxy group, is expected to be more susceptible to oxidation than acetophenone.

Enolization

The formation of an enol or enolate is a critical step in many reactions of ketones, including halogenation and aldol condensations. The rate of enolization is dependent on the acidity of the α-protons.

Logical Flow of Enolization

Caption: Effect of electron-withdrawing groups on the rate of enolization.

The electron-withdrawing difluoromethoxy group in this compound increases the acidity of the α-protons through an inductive effect. This facilitates the removal of a proton to form the enolate, leading to a faster rate of enolization compared to acetophenone. Studies on the enolization of substituted acetophenones have confirmed that electron-withdrawing groups enhance the rate of this process.

Conclusion

The presence of the 3-(difluoromethoxy) substituent significantly enhances the reactivity of the acetyl group in this compound compared to unsubstituted acetophenone and its derivatives with electron-donating groups. This heightened reactivity is manifested in faster rates of nucleophilic addition, reduction, oxidation, and enolization. These characteristics make this compound a valuable synthon in drug discovery, where the difluoromethoxy group can serve as a bioisostere for other functional groups while imparting favorable electronic properties and metabolic stability. The predictable and enhanced reactivity of the ketone moiety allows for its efficient incorporation into more complex molecular architectures. Researchers and drug development professionals can leverage these properties to design and synthesize novel compounds with tailored pharmacological profiles.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-[3-(Difluoromethoxy)phenyl]ethanone: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The difluoromethoxy (OCF₂H) group has become a prized structural motif in modern medicinal chemistry. Its unique electronic properties—acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] The compound 1-[3-(difluoromethoxy)phenyl]ethanone is a key building block for accessing more complex active pharmaceutical ingredients (APIs) bearing this critical functional group. Its synthesis, primarily achieved through the O-difluoromethylation of 3-hydroxyacetophenone, presents a practical challenge where catalyst selection is paramount to achieving high efficiency, yield, and process robustness.

This guide provides a head-to-head comparison of the leading catalytic systems for this transformation. We will move beyond a simple listing of methods to explain the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed, replicable protocols to empower researchers in their synthetic endeavors.

Catalytic Strategies: An Overview

The direct O-difluoromethylation of a phenol, such as 3-hydroxyacetophenone, is dominated by three principal catalytic strategies. Each approach leverages a different method to generate the reactive difluoromethyl species, offering distinct advantages in terms of reaction conditions, cost, and scalability.

  • Difluorocarbene Insertion: This is the most established and industrially relevant method. It involves the in-situ generation of difluorocarbene (:CF₂) from a stable precursor. The highly electrophilic carbene is then trapped by the nucleophilic phenoxide of the starting material.

  • Visible-Light Photoredox Catalysis: A modern and increasingly popular approach, this strategy uses a photocatalyst to generate the same difluorocarbene intermediate under exceptionally mild, room-temperature conditions, often leading to cleaner reactions and broader functional group tolerance.

  • Transition-Metal Catalysis: While more commonly applied to C-CF₂H bond formation, copper-catalyzed systems can also facilitate O-difluoromethylation, typically involving radical pathways or the formation of organocopper intermediates.

The following sections will delve into the performance and practical considerations of these systems.

Performance Analysis of Catalytic Systems

The choice of catalytic system directly impacts yield, reaction time, temperature, and overall process complexity. Below is a comparative summary based on literature precedents for the O-difluoromethylation of phenols, including substrates structurally analogous to 3-hydroxyacetophenone.

Catalytic SystemDifluoromethylating AgentCatalyst / ConditionsTemp.TimeTypical YieldKey Advantages & Considerations
System 1: Difluorocarbene (Thermal) Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Base (e.g., Cs₂CO₃, K₂CO₃), DMF/H₂O120 °C2 h80-95%Pro: Inexpensive, robust, scalable, high-yielding. Con: Requires high temperatures.
System 2: Photoredox Catalysis Difluorobromoacetic Acid (BrCF₂CO₂H)fac-Ir(ppy)₃ (photocatalyst) / Visible LightRT12 h48-95%Pro: Extremely mild conditions (RT), excellent functional group tolerance. Con: Requires specialized photoreactor setup; catalyst can be expensive.
System 3: Copper Catalysis (Difluoromethyl)zinc ReagentCuI (catalyst), DMPU (solvent)60 °C-Moderate-HighPro: Effective for aryl halides, potential for alternative pathways. Con: Primarily for C-CF₂H bonds; O-difluoromethylation of phenols is less common and may require specific ligand/reagent combinations.

Mechanistic Insights & Experimental Rationale

Understanding the underlying mechanism of each system is crucial for troubleshooting and optimization.

System 1: The Workhorse - Thermal Difluorocarbene Insertion

This method is the cornerstone of industrial-scale aryl difluoromethyl ether synthesis due to its simplicity and cost-effectiveness. The reaction proceeds via a well-understood pathway.

Mechanism:

  • Deprotonation: A base, such as cesium or potassium carbonate, deprotonates the phenolic hydroxyl group of 3-hydroxyacetophenone to form the more nucleophilic phenoxide.

  • Decarboxylation: At elevated temperatures (typically >100 °C), sodium chlorodifluoroacetate undergoes thermal decarboxylation, eliminating CO₂ and a chloride ion to generate the highly reactive difluorocarbene (:CF₂) intermediate.

  • Nucleophilic Attack: The electron-rich phenoxide attacks the electrophilic carbene.

  • Protonation: The resulting intermediate is protonated during aqueous workup to yield the final product, this compound.

The choice of a high-boiling polar aprotic solvent like DMF is critical to solubilize the reagents and achieve the necessary temperature for efficient decarboxylation.[2][3] The addition of water is often beneficial in these systems.

G cluster_0 Process Flow: Thermal Difluorocarbene Method Start 3-Hydroxyacetophenone + ClCF₂CO₂Na + Base Heat Heat to 120 °C in DMF/H₂O Start->Heat GenerateCarbene Thermal Decarboxylation Generates :CF₂ Heat->GenerateCarbene Reaction Phenoxide Traps :CF₂ GenerateCarbene->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound Workup->Product

Caption: Workflow for thermal difluorocarbene synthesis.

System 2: The Modern Approach - Photoredox Catalysis

Visible-light photoredox catalysis offers a green and mild alternative to the high temperatures required for thermal decarboxylation.[4]

Mechanism: The photocatalytic cycle, while more complex, achieves the same key intermediate generation at room temperature.

  • Photoexcitation: A photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and is excited to a higher energy state (PC).

  • Single Electron Transfer (SET): The excited photocatalyst acts as a potent reductant, transferring an electron to the difluoromethylating agent (e.g., difluorobromoacetic acid).

  • Fragmentation: The resulting radical anion fragments, ultimately leading to the formation of difluorocarbene (:CF₂).

  • Carbene Trapping: As in the thermal method, the phenoxide (formed with a base) traps the in-situ generated carbene to form the product.

This approach avoids the thermal stress on sensitive substrates, making it ideal for the late-stage functionalization of complex molecules.[1]

G cluster_reagents Reagents PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_ox PC⁺ PC_star->PC_ox SET PC_ox->PC Regeneration BrCF2CO2H BrCF₂CO₂H BrCF2CO2H->PC_star e⁻ Product ArOCF₂H BrCF2CO2H->Product :CF₂ Generation Phenol ArO⁻ Phenol->Product e⁻

Caption: Simplified photoredox catalytic cycle.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures from the literature, adapted for the specific synthesis of this compound.

Protocol 1: Thermal Difluoromethylation using Sodium Chlorodifluoroacetate

This procedure is adapted from a robust, high-yielding method described in Organic Syntheses for a closely related substrate.[2][3]

Materials:

  • 3-Hydroxyacetophenone (1.00 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.50 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na, 2.80 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottomed flask, magnetic stir bar, condenser, Schlenk line

Procedure:

  • To a 100 mL round-bottomed flask charged with a magnetic stir bar, add 3-hydroxyacetophenone (e.g., 2.00 g, 14.7 mmol) and cesium carbonate (3.60 g, 22.1 mmol).

  • Seal the flask with a rubber septum, connect to a Schlenk line, and evacuate and backfill with nitrogen three times.

  • Add anhydrous DMF (23 mL) and deionized water (2.7 mL) via syringe. Stir the resulting suspension.

  • Degas the solution by bubbling nitrogen through it for 1 hour while stirring.

  • Remove the septum and, under a positive stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (6.25 g, 41.2 mmol) in one portion.

  • Quickly equip the flask with a condenser sealed with a septum.

  • Lower the reaction apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous bubbling (CO₂ evolution) will be observed upon heating.

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL) and ethyl acetate (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a yellow oil. Expected Yield: 92-94% .[3]

Conclusion and Recommendations

For the synthesis of this compound, the thermal difluorocarbene insertion method using sodium chlorodifluoroacetate stands out as the most practical and efficient catalytic system for general laboratory and scale-up applications. Its primary advantages are the high yields, relatively short reaction times, and the use of an inexpensive and stable difluoromethylating agent.[2] While the high temperature is a drawback, the reaction is robust and well-precedented.

Photoredox catalysis represents a superior choice when dealing with thermally sensitive substrates or in the context of late-stage functionalization where mild conditions are paramount.[4] The operational simplicity is high, but it requires investment in photochemical equipment.

Copper-catalyzed methods , while powerful in other contexts of fluoroalkylation, are less developed for the direct O-difluoromethylation of phenols and would require significant optimization for this specific transformation.[5][6]

Therefore, for researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of this key building block, the thermal difluorocarbene methodology provides the most direct and validated path to success.

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral 1-[3-(Difluoromethoxy)phenyl]ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail, but a critical determinant of its pharmacological and toxicological profile. For chiral molecules, such as the derivatives of 1-[3-(Difluoromethoxy)phenyl]ethanone, which are of growing interest in medicinal chemistry, unambiguously assigning the (R) or (S) configuration is a foundational step in advancing a lead candidate. This guide provides a comparative analysis of the principal experimental techniques used for this purpose, offering insights into their underlying mechanisms, practical workflows, and relative merits to aid researchers in making informed methodological choices.

The Imperative of Stereochemical Integrity

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities.[1] This disparity necessitates the development of single-enantiomer drugs to optimize therapeutic efficacy and minimize potential adverse effects.[1] Consequently, the reliable determination of the absolute configuration of chiral intermediates and final active pharmaceutical ingredients (APIs) is a regulatory and scientific necessity.

A Comparative Overview of Key Analytical Techniques

The determination of absolute configuration can be approached through several powerful analytical methods.[][3][4] The choice of technique often depends on the physical state of the sample, the presence of specific functional groups, and the availability of instrumentation. Here, we compare the most robust and widely adopted methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.High-quality single crystal (typically >0.1 mm).Unambiguous, "gold standard" determination of 3D structure.Crystal growth can be a significant bottleneck; not suitable for amorphous solids, oils, or liquids.[1][5][6]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by vibrational transitions.Solution or neat liquid (5-20 mg).Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[1][7]Requires quantum mechanical calculations (DFT) for spectral interpretation and configuration assignment.[1][7]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.Solution (typically <1 mg). Requires a chromophore near the stereocenter.High sensitivity; complementary to VCD.[8][9]Also requires computational modeling for reliable assignment; less informative for molecules lacking a suitable chromophore.[10][11]
NMR with Chiral Resolving Agents Formation of diastereomeric complexes with distinct NMR spectra.Solution (1-10 mg).Rapid and widely accessible; provides enantiomeric purity information.[12]Indirect method; potential for errors in assignment if the mechanism of interaction is not well understood.

In-Depth Analysis and Experimental Protocols

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the three-dimensional structure of molecules, thereby providing an unambiguous assignment of absolute configuration.[4][13][14] The method relies on the analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays. For chiral molecules, the use of anomalous dispersion, particularly when a heavy atom (atomic number > 16) is present, allows for the direct determination of the absolute stereochemistry.[][3][15]

Experimental Workflow:

  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of the enantiomerically pure compound of sufficient quality. This is typically achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution. For molecules that are difficult to crystallize on their own, co-crystallization with a suitable host molecule can be employed.[6]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as a series of images at various crystal orientations.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The final refined structure provides the precise coordinates of each atom, allowing for the unequivocal assignment of the absolute configuration.

Chiroptical Spectroscopy: VCD and ECD in Solution

For the many chiral derivatives of this compound that may be oils or amorphous solids, chiroptical methods like VCD and ECD are invaluable as they provide stereochemical information in the solution phase.[1][16] These techniques measure the differential absorption of left and right circularly polarized light.[5][9] Enantiomers produce mirror-image spectra, and by comparing the experimental spectrum to one predicted by quantum mechanical calculations for a known configuration, the absolute configuration of the sample can be determined.[1][5][7]

VCD/ECD Experimental and Computational Workflow:

Caption: Workflow for absolute configuration determination using VCD or ECD spectroscopy.

Detailed Protocol for VCD Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the chiral derivative in a suitable deuterated solvent (e.g., CDCl3) to a concentration of about 0.1 M.[5]

  • Spectral Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection times can range from 4 to 8 hours to achieve a satisfactory signal-to-noise ratio.[1][17]

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the this compound derivative.

    • Perform a thorough conformational search to identify all low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT), often with a basis set like 6-31G(d) or larger.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer.[1] If the spectra are mirror images, the sample has the opposite configuration.[1][5]

NMR Spectroscopy with Chiral Resolving Agents

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine absolute configuration through the use of chiral resolving agents.[][12] These agents, which can be either derivatizing agents (forming covalent bonds) or solvating agents (forming non-covalent complexes), interact with the enantiomers of the analyte to create diastereomeric species. These diastereomers have different chemical environments and, therefore, distinct NMR spectra, allowing for their differentiation and, in some cases, the assignment of absolute configuration.[4][18]

Mechanism of Chiral Recognition:

The most widely used chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs.[] The principle relies on the formation of diastereomeric esters with a chiral alcohol. The anisotropic effect of the phenyl ring in the Mosher's acid moiety causes differential shielding or deshielding of the protons in the analyte, leading to observable differences in their chemical shifts.

G cluster_solution In NMR Tube Analyte Enantiomeric Mixture (R)-Analyte & (S)-Analyte Complex Transient Diastereomeric Complexes (R,R)-Complex & (S,R)-Complex Analyte->Complex + CSA CSA Chiral Solvating Agent (e.g., (R)-Pirkle's Alcohol) CSA->Complex NMR NMR Spectrum Shows separate signals for each diastereomer Complex->NMR Analysis

Caption: Principle of enantiomeric discrimination by a chiral solvating agent in NMR.

General Protocol using a Chiral Lanthanide Shift Reagent:

Chiral lanthanide shift reagents, such as Eu(hfc)3, are chiral solvating agents that can induce significant separation of enantiomeric signals in the NMR spectrum.[19][20]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the enantiomerically enriched this compound derivative in a suitable solvent (e.g., CDCl3).

  • Addition of Shift Reagent: Add small, incremental amounts of the chiral lanthanide shift reagent to the NMR tube.

  • Spectral Monitoring: Acquire a spectrum after each addition. Observe the separation of signals corresponding to the two enantiomers. The ketone functional group in the analyte will coordinate with the lanthanide metal, leading to the formation of diastereomeric complexes.

  • Data Analysis: The ratio of the integrals of the separated signals corresponds to the enantiomeric excess of the sample. The absolute configuration can often be assigned by comparing the direction of the induced shifts to established models for the specific class of compound and shift reagent used.

Conclusion: An Integrated Approach

The determination of the absolute configuration of chiral derivatives of this compound is a critical step in their development as potential therapeutic agents. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals is a major limitation.[5][6][13] For the majority of compounds that are oils or are difficult to crystallize, a combination of chiroptical spectroscopy (VCD and ECD) and computational chemistry offers a powerful and reliable alternative for unambiguous assignment in solution.[1][16] NMR with chiral resolving agents serves as a rapid and accessible method, particularly for determining enantiomeric purity, and can provide configurational information with careful application.[12] Ultimately, the selection of the most appropriate technique will be guided by the specific properties of the molecule and the resources available to the research team.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-[3-(Difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and chemical synthesis, the lifecycle of a compound extends far beyond the confines of the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 1-[3-(Difluoromethoxy)phenyl]ethanone, a fluorinated aromatic ketone. By understanding the chemical principles that dictate its handling, you can ensure a safe and compliant end-of-life for this compound.

The Rationale: Why Fluorinated Ketones Demand Special Attention

The key to the disposal of this compound lies in its molecular structure. The presence of the difluoromethoxy group imparts a high degree of chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly resistant to natural degradation processes.[1][2][3] This persistence means that improper disposal can lead to long-term environmental contamination.[1][4][5] Such compounds are often categorized with other per- and polyfluoroalkyl substances (PFAS), notoriously known as "forever chemicals," which can accumulate in ecosystems and bioaccumulate in organisms.[1][4][5][6]

Due to these characteristics, this compound must be treated as a hazardous waste, necessitating a disposal protocol that ensures its complete destruction.

Core Principles of Disposal: A Step-by-Step Protocol

The disposal of this compound is a multi-stage process that begins the moment you deem the material as waste. Adherence to these steps is critical for ensuring safety and regulatory compliance.

Table 1: Personal Protective Equipment (PPE) for Handling Waste
PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or insufficient ventilation.To prevent inhalation of any vapors or aerosols.
Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designate as Hazardous Waste: As soon as this compound or any material contaminated with it (e.g., filter paper, contaminated gloves) is no longer needed, it must be classified as hazardous waste.

  • Segregate at the Source: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Keep it separate from aqueous waste, solid waste, and other organic solvent waste streams unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling

The integrity and clear communication of the waste container's contents are paramount.

  • Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name of the principal investigator or laboratory group.

Step 3: On-Site Accumulation and Storage

Follow strict guidelines for the temporary storage of the waste within your laboratory.

  • Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.

  • Storage Conditions: Keep the container closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated area away from heat sources, open flames, and incompatible materials.

The Final Disposition: Professional Disposal and the Science of Incineration

The ultimate fate of this compound waste is not the landfill or the sewer. Due to its persistent nature, it requires a method that ensures its complete and irreversible transformation into less harmful substances.[7]

Engaging a Licensed Waste Disposal Contractor

Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This is a critical step for several reasons:

  • Regulatory Compliance: These companies are experts in navigating the complex web of local, state, and federal regulations governing hazardous waste transport and disposal, including those from the Environmental Protection Agency (EPA).

  • Specialized Facilities: They have access to facilities equipped with the necessary technology to handle and destroy persistent organic pollutants.

  • "Cradle-to-Grave" Documentation: They provide the necessary documentation to track the waste from your laboratory to its final disposal, which is a legal requirement.

High-Temperature Incineration: The Preferred Method

The most effective and recommended disposal method for fluorinated organic compounds is high-temperature incineration.[8][9]

  • Mechanism of Destruction: Specialized hazardous waste incinerators operate at extremely high temperatures (often exceeding 1200°C).[9] These conditions provide the energy required to break the strong carbon-fluorine bonds.[8] The process aims for complete mineralization, converting the organic compound into simpler, inorganic substances like carbon dioxide, water, and hydrogen fluoride (HF).[10]

  • Emission Control: A critical component of these facilities is their advanced air pollution control systems. The hydrogen fluoride generated during combustion is a corrosive and toxic gas that must be "scrubbed" from the exhaust stream before it is released into the atmosphere. This is typically achieved by reacting it with a basic substance, such as calcium carbonate, to form a stable salt.

  • Why Other Methods are Ineffective:

    • Landfilling: The chemical stability of this compound means it will not readily biodegrade in a landfill.[6] Instead, it can leach into the soil and groundwater, leading to long-term environmental contamination.[4][11]

    • Chemical Neutralization: Standard laboratory neutralization procedures are ineffective against the robust C-F bond.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the persistent nature of this fluorinated compound, adhering to a strict protocol of segregation, containment, and labeling, and entrusting its final destruction to specialized, high-temperature incineration facilities, you uphold your commitment to a safe laboratory environment and the protection of our shared ecosystem. This diligence ensures that the impact of your research is measured in its scientific contributions, not its environmental footprint.

References

Navigating the Safe Handling of 1-[3-(Difluoromethoxy)phenyl]ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 1-[3-(Difluoromethoxy)phenyl]ethanone.

As the landscape of pharmaceutical and materials science evolves, so does the complexity of the chemical entities we handle. This compound, a fluorinated aromatic ketone, represents a class of compounds with unique properties and, consequently, specific safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1][2][3]

  • Potential for Systemic Effects: As with many organic solvents and reagents, prolonged or significant exposure without proper protective measures could lead to more serious health effects.

Given these potential hazards, a proactive and informed approach to personal protective equipment (PPE) is paramount.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE ComponentStandard Laboratory Operations (e.g., weighing, solution preparation)Operations with High Splash or Aerosol Potential (e.g., heating, sonicating, transferring large volumes)
Eye Protection ANSI-approved safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., Butyl rubber, Viton™) over nitrile gloves
Body Protection Flame-resistant laboratory coatChemical-resistant apron over a flame-resistant laboratory coat
Respiratory Protection Not generally required if handled in a certified chemical fume hoodA NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or in the event of a spill.

The Rationale Behind Glove Selection: The difluoromethoxy group and the aromatic ketone structure necessitate careful glove selection. While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or in the event of a spill, more robust chemical-resistant gloves are essential. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical to ensuring safety and maintaining the integrity of your research. The following diagram and step-by-step protocols outline the key stages of handling this compound.

Chemical Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Inspection Receipt and Inspection SDS_Review Review SDS of Analogous Compounds Receipt_and_Inspection->SDS_Review PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Weighing_and_Transfer Weighing and Transfer in Fume Hood PPE_Donning->Weighing_and_Transfer Reaction_Setup Reaction Setup Weighing_and_Transfer->Reaction_Setup Workup_and_Purification Work-up and Purification Reaction_Setup->Workup_and_Purification Decontamination Decontaminate Glassware and Surfaces Workup_and_Purification->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Dispose of Waste via Licensed Contractor Waste_Segregation->Disposal

Caption: A logical workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Verification: Upon receipt, verify the chemical identity and check for any damage to the container.

    • Information Review: Thoroughly review the SDS of structurally similar compounds, such as 1-(3-fluorophenyl)ethanone or other fluorinated acetophenones, to familiarize yourself with the potential hazards and emergency procedures.[3][4]

    • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid and its solutions should occur within the fume hood.

    • PPE: Don the appropriate PPE as outlined in the table above.

  • Handling and Use:

    • Weighing and Transfer: To minimize inhalation of any dust particles, weigh the solid material in the fume hood. Use appropriate tools (e.g., spatulas) to avoid generating dust.

    • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[4]

    • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Spill Management:

    • Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for proper disposal.

    • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

  • Waste Disposal:

    • Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

    • Disposal: Dispose of the hazardous waste through your institution's licensed waste disposal contractor. Do not dispose of this chemical down the drain.

Storage and Incompatibilities

Proper storage is crucial for maintaining the stability of the compound and ensuring laboratory safety.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This proactive approach to safety not only protects individuals but also upholds the integrity of the scientific process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.